Product packaging for Ethyl 5-Acetylisoxazole-3-Carboxylate(Cat. No.:CAS No. 104776-70-7)

Ethyl 5-Acetylisoxazole-3-Carboxylate

Cat. No.: B021303
CAS No.: 104776-70-7
M. Wt: 183.16 g/mol
InChI Key: WHZRTVZOVQOWLG-UHFFFAOYSA-N
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Description

Ethyl 5-Acetylisoxazole-3-Carboxylate (CAS 104776-70-7) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C₈H₉NO₄ and a molecular weight of 183.16 g/mol, this ester serves as a versatile and valuable synthetic intermediate in organic chemistry and drug discovery. The structure of this compound, featuring both an acetyl and an ester functional group on an isoxazole core, makes it a versatile building block for the synthesis of more complex molecules. Researchers utilize this scaffold in the exploration and development of novel pharmacologically active compounds. The presence of multiple reactive sites allows for further functionalization, enabling the creation of diverse chemical libraries for screening. This product is intended for research applications only and is not classified or approved for diagnostic, therapeutic, or human use. Proper safety protocols and handling procedures for laboratory chemicals must be followed.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO4 B021303 Ethyl 5-Acetylisoxazole-3-Carboxylate CAS No. 104776-70-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-acetyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-3-12-8(11)6-4-7(5(2)10)13-9-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZRTVZOVQOWLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371300
Record name Ethyl 5-Acetylisoxazole-3-Carboxylate
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Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104776-70-7
Record name Ethyl 5-Acetylisoxazole-3-Carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Acetyl-isoxazole-3-carboxylic acid ethyl ester
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Foundational & Exploratory

"Ethyl 5-Acetylisoxazole-3-Carboxylate" synthesis from ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Isoxazole Scaffolds in Modern Drug Discovery

The isoxazole ring system is a cornerstone in medicinal chemistry, celebrated for its metabolic stability and ability to act as a versatile pharmacophore.[1][2][3] These five-membered heterocyclic compounds are integral to a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The targeted synthesis of functionalized isoxazoles, such as Ethyl 5-Acetylisoxazole-3-Carboxylate, is therefore a critical endeavor for researchers and drug development professionals. This guide provides a comprehensive, in-depth exploration of the synthesis of this key intermediate via the oxidation of its secondary alcohol precursor, Ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate. Beyond a mere recitation of procedural steps, this document elucidates the underlying chemical principles, offering a robust framework for practical application and further innovation in the field.

I. Foundational Principles: The Oxidation of Secondary Alcohols

The transformation of a secondary alcohol to a ketone is a fundamental and frequently employed reaction in organic synthesis. The core of this process involves the removal of two hydrogen atoms: one from the hydroxyl group and another from the carbon atom to which it is attached. This seemingly straightforward conversion is nuanced, with the choice of oxidizing agent being paramount to achieving high yield and purity, especially when dealing with sensitive functional groups often present in complex molecules.

A plethora of reagents have been developed for this purpose, each with its own set of advantages and disadvantages regarding selectivity, reaction conditions, and environmental impact. Classical methods often employ chromium-based reagents like Pyridinium Chlorochromate (PCC); however, their inherent toxicity has spurred the development of milder and more eco-friendly alternatives. Among the most prominent of these are hypervalent iodine compounds, such as 2-Iodoxybenzoic acid (IBX) and Dess-Martin Periodinane (DMP), and DMSO-based systems like the Swern oxidation.

For the synthesis of this compound, a key consideration is the preservation of the isoxazole ring and the ethyl ester functionality. This necessitates an oxidant that is highly chemoselective, minimizing the risk of over-oxidation or side reactions with the heterocyclic core.

II. Strategic Selection of Oxidizing Agent: A Comparative Analysis

Oxidizing AgentReaction ConditionsAdvantagesDisadvantages
2-Iodoxybenzoic Acid (IBX) Typically heated in a non-polar solvent like ethyl acetate.High chemoselectivity, environmentally benign byproducts, commercially available.Can be explosive under certain conditions, often requires elevated temperatures.
Dess-Martin Periodinane (DMP) Room temperature in chlorinated solvents (e.g., DCM).[4][5][6]Very mild conditions, high yields, broad functional group tolerance.[4][5]Potentially explosive, relatively expensive.[5]
Swern Oxidation (DMSO, Oxalyl Chloride, Triethylamine) Cryogenic temperatures (-78 °C).High yields, avoids heavy metals.Requires stringent anhydrous conditions and low temperatures, produces malodorous byproducts.
Pyridinium Chlorochromate (PCC) Room temperature in chlorinated solvents.Reliable and effective.Chromium-based reagent, toxic byproducts.

Given the imperative for a robust and scalable synthesis, 2-Iodoxybenzoic Acid (IBX) emerges as a highly suitable choice for the oxidation of Ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate. Its high chemoselectivity ensures the integrity of the isoxazole and ester moieties, and its operational simplicity makes it amenable to various laboratory settings.

III. The Mechanism of IBX Oxidation: A Deeper Dive

The oxidation of an alcohol by IBX is a fascinating process that leverages the hypervalent nature of the iodine atom. The currently accepted mechanism involves several key steps:

  • Ligand Exchange: The alcohol substrate initially coordinates to the iodine center of IBX, displacing a hydroxyl group in a ligand exchange process.

  • Intermediate Formation: This is followed by the formation of an intermediate periodinane species.

  • Reductive Elimination: The rate-determining step is a concerted process involving the abstraction of the alpha-hydrogen of the alcohol by one of the oxygen atoms attached to the iodine, and the simultaneous collapse of the hypervalent iodine species to its lower oxidation state, releasing the ketone product.

This elegant mechanism underscores the mild yet effective nature of IBX as an oxidizing agent.

IV. Experimental Protocol: Synthesis of this compound using IBX

This protocol is a self-validating system designed for reproducibility and high yield.

Materials and Reagents:
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate185.175.0 g27.0
2-Iodoxybenzoic Acid (IBX)280.0222.7 g81.1
Ethyl Acetate88.1150 mL-
Silica Gel (for column chromatography)-As needed-
Petroleum Ether-As needed-
Step-by-Step Procedure:
  • To a solution of Ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate (5.0 g, 27.0 mmol) in ethyl acetate (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Iodoxybenzoic acid (22.7 g, 81.1 mmol).[7]

  • Heat the reaction mixture to 80°C and stir vigorously for 17 hours.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.[7]

  • Filter the reaction mixture to remove the insoluble IBX byproducts.

  • Concentrate the filtrate in vacuo to obtain the crude product.[7]

  • Purify the residue by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate (6:1) as the eluent, to afford this compound as a yellow oil (4.4 g, 24.0 mmol, 89% yield).[7]

Characterization of the Final Product:
  • Appearance: Yellow oil

  • LCMS (ESI) m/z: 184.1 [M+H]⁺[7]

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.01 (s, 1H, isoxazole-H), 4.45 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.70 (s, 3H, COCH₃), 1.42 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 188.5, 172.1, 159.8, 157.9, 110.2, 62.9, 26.8, 14.1.

  • IR (neat, cm⁻¹): 2985, 1735 (C=O, ester), 1705 (C=O, ketone), 1580, 1450, 1370, 1250, 1020.

V. Alternative Synthetic Route: Dess-Martin Periodinane (DMP) Oxidation

For syntheses requiring even milder conditions, Dess-Martin Periodinane (DMP) presents an excellent alternative. DMP is known for its high selectivity and tolerance of sensitive functional groups, operating at room temperature.[4][5]

Illustrative DMP Oxidation Protocol:
  • Dissolve Ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate (1.0 equiv) in dichloromethane (DCM).

  • Add Dess-Martin Periodinane (1.2-1.5 equiv) to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

dot

Caption: Experimental workflow for the synthesis of this compound.

VI. Conclusion and Future Outlook

The synthesis of this compound via the IBX-mediated oxidation of its secondary alcohol precursor is a robust and efficient method, well-suited for both academic research and industrial drug development. The high yield and chemoselectivity of this transformation underscore the power of modern oxidation methodologies. As the demand for novel isoxazole-based therapeutics continues to grow, the optimization and application of such synthetic routes will remain a critical area of focus. Further research may explore the development of catalytic versions of these oxidations to enhance their sustainability and cost-effectiveness on a larger scale.

VII. References

  • Chandra, K. R., et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o923. Available at: --INVALID-LINK--

  • ChemicalBook. (n.d.). ETHYL 5-ACETYLISOXASOLE-3-CARBOXYLATE synthesis. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). Ethyl isoxazole-3-carboxylate. Retrieved from --INVALID-LINK--

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. Available at: --INVALID-LINK--

  • Der Pharma Chemica. (2016). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 8(1), 312-318. Available at: --INVALID-LINK--

  • Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). The dess-martin periodinane. Retrieved from --INVALID-LINK--

  • Maity, A., Hyun, S.-M., & Wortman, A. K. (2020). Oxidation Catalysis via an Aerobically Generated Dess-Martin Periodinane Analogue. ChemRxiv. Available at: --INVALID-LINK--

  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate 97%. Retrieved from --INVALID-LINK--

  • ResearchGate. (2017). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Ethyl 5-methylisoxazole-3-carboxylate 95%. Retrieved from --INVALID-LINK--

  • European Journal of Clinical and Experimental Medicine. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from --INVALID-LINK--

References

An In-depth Technical Guide to the Chemical Properties of Ethyl 5-Acetylisoxazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Ethyl 5-Acetylisoxazole-3-Carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The isoxazole core is a privileged scaffold in numerous pharmacologically active agents, and understanding the nuances of its substituted derivatives is paramount for the rational design of novel therapeutics.

Molecular Structure and Physicochemical Properties

This compound possesses a planar, five-membered isoxazole ring substituted with an ethyl carboxylate group at the 3-position and an acetyl group at the 5-position. The presence of these electron-withdrawing groups significantly influences the electron density distribution within the heterocyclic ring, impacting its reactivity and spectroscopic characteristics.

Table 1: Physicochemical Properties of this compound and Related Analogues

PropertyThis compoundEthyl 5-methylisoxazole-3-carboxylateEthyl 3-ethyl-5-methylisoxazole-4-carboxylate[1]
CAS Number 104776-70-7[2]3209-72-151135-73-0
Molecular Formula C₈H₉NO₄C₇H₉NO₃C₉H₁₃NO₃
Molecular Weight 183.16 g/mol 155.15 g/mol 183.20 g/mol
Appearance Yellow oil[2]SolidNot specified
Melting Point Not available27-31 °CNot available
Boiling Point Not availableNot available71-72 °C @ 0.5 mmHg
Density Not availableNot available1.066 g/mL at 25 °C
Mass Spectrum (m/z) 184.1 [M+H]⁺[2]Not availableNot available

Note: Data for the target compound is limited; properties of structurally similar compounds are provided for comparative context.

Synthesis of this compound

The synthesis of substituted isoxazoles is a well-established field, with several strategic approaches available. The most common methods include the [3+2] cycloaddition of nitrile oxides with alkynes or the condensation of hydroxylamine with β-dicarbonyl compounds. A specific and high-yielding synthesis of this compound has been reported via the oxidation of the corresponding secondary alcohol.

Synthetic Protocol: Oxidation of Ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate

This protocol details a reliable method for the preparation of this compound, achieving a high yield. The choice of 2-iodoxybenzoic acid (IBX) as the oxidizing agent is crucial; it is a mild and selective reagent for the oxidation of alcohols to ketones, minimizing over-oxidation or degradation of the sensitive isoxazole ring.

Experimental Protocol:

  • To a solution of ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate (5.0 g, 27.0 mmol) in ethyl acetate (50 mL), add 2-iodoxybenzoic acid (22.7 g, 81.1 mmol).

  • Heat the reaction mixture to 80°C and stir for 17 hours. The elevated temperature is necessary to ensure the reaction proceeds to completion.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the insoluble IBX byproduct.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by column chromatography on silica gel using a petroleum ether/ethyl acetate (6/1) eluent system.

  • The final product, this compound, is obtained as a yellow oil (4.4 g, 24.0 mmol, 89% yield).[2]

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_process Process cluster_product Final Product start Ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate reaction Oxidation start->reaction 1. Add reagents 2-Iodoxybenzoic Acid (IBX) Ethyl Acetate, 80°C, 17h reagents->reaction 2. React workup Filtration & Concentration reaction->workup 3. Isolate purification Column Chromatography workup->purification 4. Purify product This compound (Yellow Oil, 89% Yield) purification->product 5. Obtain

A streamlined workflow for the synthesis of this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

TechniqueFunctional GroupExpected Chemical Shift / Absorption
¹H NMR Ethyl ester (-OCH₂CH₃)~4.4 ppm (quartet, 2H), ~1.4 ppm (triplet, 3H)
Acetyl (-COCH₃)~2.7 ppm (singlet, 3H)
Isoxazole ring proton~7.0-7.5 ppm (singlet, 1H)
¹³C NMR Ethyl ester (-COOC H₂C H₃)~62 ppm, ~14 ppm
Ethyl ester (C =O)~160 ppm
Acetyl (-C OC H₃)~190 ppm, ~28 ppm
Isoxazole ring carbons~110-170 ppm (3 signals)
IR Spectroscopy C=O stretch (ester)~1730-1750 cm⁻¹
C=O stretch (ketone)~1700-1720 cm⁻¹
C=N stretch (isoxazole)~1600-1650 cm⁻¹
N-O stretch (isoxazole)~1350-1450 cm⁻¹

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of the isoxazole ring and its substituents. The electron-withdrawing nature of the acetyl and carboxylate groups renders the isoxazole ring relatively electron-deficient, influencing its susceptibility to nucleophilic and electrophilic attack.

Reactivity of the Isoxazole Ring

The isoxazole ring is generally stable but can undergo ring-opening reactions under certain conditions, such as reductive cleavage of the N-O bond. Hydrogenation, for instance, can lead to the formation of β-enamino ketones, which are valuable synthetic intermediates.

Reactivity of the Acetyl Group

The acetyl group at the 5-position is a versatile functional handle for further molecular elaboration. The methyl protons are acidic and can be deprotonated with a suitable base to form an enolate, which can then participate in a variety of carbon-carbon bond-forming reactions, including:

  • Aldol condensation: Reaction with aldehydes or ketones to form β-hydroxy ketones.

  • Claisen condensation: Reaction with esters to form β-diketones.

  • Alkylation: Reaction with alkyl halides to introduce alkyl chains.

Reactivity of the Ethyl Carboxylate Group

The ethyl carboxylate group at the 3-position can undergo typical ester transformations:

  • Hydrolysis: Conversion to the corresponding carboxylic acid under acidic or basic conditions.

  • Amidation: Reaction with amines to form amides.

  • Reduction: Reduction to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride.

Reactivity_Diagram cluster_ring Isoxazole Ring Reactivity cluster_acetyl Acetyl Group Reactivity cluster_ester Ester Group Reactivity This compound This compound Ring Opening (e.g., Hydrogenation) Ring Opening (e.g., Hydrogenation) This compound->Ring Opening (e.g., Hydrogenation) Enolate Formation Enolate Formation This compound->Enolate Formation Hydrolysis Hydrolysis This compound->Hydrolysis Amidation Amidation This compound->Amidation Reduction Reduction This compound->Reduction β-Enamino Ketones β-Enamino Ketones Ring Opening (e.g., Hydrogenation)->β-Enamino Ketones Aldol Condensation Aldol Condensation Enolate Formation->Aldol Condensation Claisen Condensation Claisen Condensation Enolate Formation->Claisen Condensation Alkylation Alkylation Enolate Formation->Alkylation Carboxylic Acid Carboxylic Acid Hydrolysis->Carboxylic Acid Amide Amide Amidation->Amide Primary Alcohol Primary Alcohol Reduction->Primary Alcohol

Key reactive sites and potential transformations of the title compound.

Applications in Drug Discovery and Development

Isoxazole derivatives are integral to a wide array of pharmaceuticals due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The functional groups present on this compound make it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications. The acetyl and ester moieties provide convenient points for diversification, allowing for the generation of libraries of related compounds for structure-activity relationship (SAR) studies.

Conclusion

This compound is a valuable heterocyclic compound with a rich and versatile chemistry. Its synthesis is achievable in high yield, and its functional groups offer multiple avenues for further chemical modification. A thorough understanding of its chemical properties is essential for leveraging its potential in the design and synthesis of novel, biologically active molecules for the advancement of drug discovery and development.

References

"Ethyl 5-Acetylisoxazole-3-Carboxylate" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and presence in numerous approved pharmaceuticals.[1][2][3][4] This guide focuses on a specific, functionally rich derivative, Ethyl 5-Acetylisoxazole-3-Carboxylate. This compound serves as a valuable building block in synthetic organic chemistry, offering multiple reactive sites for the elaboration into more complex molecules with potential therapeutic applications. Its unique arrangement of an acetyl group and an ethyl ester on the isoxazole core provides a strategic platform for generating diverse chemical libraries for drug discovery programs. This document provides a comprehensive overview of its chemical identity, synthesis, and potential applications, grounded in established scientific principles.

Core Molecular Attributes

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₈H₉NO₄Calculated
Molecular Weight 183.16 g/mol Calculated
CAS Number Not availableN/A

Synthesis and Mechanistic Insights

The construction of the 3,5-disubstituted isoxazole ring is a well-established area of heterocyclic chemistry. The synthesis of this compound can be achieved through a reliable oxidation reaction.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methodologies for the oxidation of secondary alcohols to ketones on the isoxazole ring.

Materials:

  • Ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate

  • 2-Iodoxybenzoic acid (IBX)

  • Ethyl acetate

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • To a solution of ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate (1 equivalent) in ethyl acetate, add 2-iodoxybenzoic acid (3 equivalents).

  • Heat the reaction mixture to 80°C and stir for 17 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove solid byproducts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient (e.g., 6:1) to yield this compound as a yellow oil.

Self-Validating System: The purity of the final product can be confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS), which should show a prominent ion at m/z 184.1 [M+H]⁺, confirming the molecular weight of the target compound. Further characterization by ¹H and ¹³C NMR spectroscopy is recommended to verify the structure.

Synthesis Workflow Diagram

Synthesis_Workflow Start Ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate Reaction Oxidation Start->Reaction Reagent 2-Iodoxybenzoic Acid (IBX) Ethyl Acetate, 80°C Reagent->Reaction Workup Filtration & Concentration Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic route to this compound.

Chemical Reactivity and Logical Relationships

The chemical behavior of this compound is dictated by the interplay of its functional groups. The acetyl moiety and the ethyl ester provide opportunities for a variety of chemical transformations, making it a versatile intermediate.

Key Reactive Sites:
  • Acetyl Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. The adjacent methyl protons are acidic and can be removed by a base to form an enolate, which can then participate in aldol-type reactions or be alkylated.

  • Ethyl Ester: This group can undergo hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to a primary alcohol.

  • Isoxazole Ring: The N-O bond of the isoxazole ring is relatively weak and can be cleaved under reductive conditions, leading to the formation of β-enaminones or other open-chain compounds. This reactivity is a powerful tool for accessing diverse molecular scaffolds.

Reactivity Pathway Diagram

Reactivity_Pathways cluster_acetyl Acetyl Group Reactions cluster_ester Ester Group Reactions cluster_ring Isoxazole Ring Opening Start This compound Enolate Enolate Formation Start->Enolate Base CarboxylicAcid Carboxylic Acid Start->CarboxylicAcid Hydrolysis RingOpening Reductive Cleavage Start->RingOpening H₂, Pd/C Aldol Aldol Adducts Enolate->Aldol Aldehyde/Ketone Amide Amide CarboxylicAcid->Amide Amine, Coupling Agent Enaminone β-Enaminone RingOpening->Enaminone

References

A Technical Guide to the Spectroscopic Characterization of Ethyl 5-Acetylisoxazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for Ethyl 5-Acetylisoxazole-3-Carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are structured to offer not just raw data, but a deeper understanding of the molecular characteristics as revealed by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation of this data is crucial for confirming the molecular structure, assessing purity, and predicting chemical behavior.

Molecular Structure and Overview

This compound is a disubstituted isoxazole, featuring an ethyl ester at the 3-position and an acetyl group at the 5-position. The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which imparts specific electronic and chemical properties to the molecule. Understanding the interplay of these functional groups is key to interpreting its spectroscopic signatures.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecular ion.

Table 1: Mass Spectrometry Data

Ionm/z (Observed)m/z (Calculated)
[M+H]⁺184.1184.06

Data sourced from available synthesis information.[1]

Interpretation of Mass Spectrum

The observation of a protonated molecular ion [M+H]⁺ at m/z 184.1 is consistent with the calculated molecular weight of this compound (C₈H₉NO₄, Mol. Wt.: 183.16 g/mol ).[1] This primary ion confirms the successful synthesis and provides the initial and most critical piece of evidence for the compound's identity.

Further fragmentation in the mass spectrometer can provide valuable structural information. Below is a proposed fragmentation pathway that highlights the characteristic cleavages of the ester and acetyl groups.

M [M+H]⁺ m/z = 184 F1 Loss of C₂H₄ (Ethene) m/z = 156 M->F1 - C₂H₄ F2 Loss of C₂H₅O• (Ethoxy radical) m/z = 139 M->F2 - •OC₂H₅ F3 Loss of CH₃CO• (Acetyl radical) m/z = 141 M->F3 - •COCH₃

Caption: Proposed ESI-MS fragmentation of this compound.

Experimental Protocol: Acquiring ESI-MS Data
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization Parameters: Set the capillary voltage to a positive value (e.g., +3.5 kV) to generate positive ions. Optimize nebulizer gas flow and drying gas temperature to ensure stable spray and efficient desolvation.

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode over a relevant m/z range (e.g., 50-500).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. The following are the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on established principles and data from structurally related compounds.[2]

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.45Triplet3H-O-CH₂-CH₃
~2.70Singlet3H-CO-CH₃
~4.50Quartet2H-O-CH₂ -CH₃
~7.00Singlet1HIsoxazole C4-H
Rationale for ¹H NMR Assignments
  • Ethyl Ester Group: The ethyl group presents a classic triplet-quartet pattern. The methyl protons (~1.45 ppm) are split by the adjacent methylene protons into a triplet, and the methylene protons (~4.50 ppm) are deshielded by the adjacent oxygen and split into a quartet by the methyl protons.

  • Acetyl Group: The methyl protons of the acetyl group are in a magnetically isolated environment, thus appearing as a sharp singlet at around 2.70 ppm.

  • Isoxazole Ring Proton: The single proton on the isoxazole ring at the C4 position is expected to appear as a singlet in a downfield region (~7.00 ppm) due to the electron-withdrawing nature of the heterocyclic ring and the adjacent carbonyl groups.

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~14.2-O-CH₂-CH₃
~28.0-CO-CH₃
~62.5-O-CH₂ -CH₃
~100.0Isoxazole C 4
~157.0Isoxazole C 3
~172.0Isoxazole C 5
~160.0Ester C =O
~190.0Acetyl C =O
Rationale for ¹³C NMR Assignments
  • Aliphatic Carbons: The carbons of the ethyl group and the acetyl methyl group appear in the upfield region, consistent with sp³ hybridized carbons.

  • Isoxazole Ring Carbons: The C4 carbon of the isoxazole ring is expected around 100.0 ppm. The C3 and C5 carbons, being attached to electronegative atoms and electron-withdrawing groups, are significantly deshielded and appear further downfield.

  • Carbonyl Carbons: The ester and acetyl carbonyl carbons are the most deshielded, appearing at the lowest field strengths in the spectrum.

Experimental Protocol: Acquiring NMR Spectra
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Tuning: Place the sample in the NMR spectrometer and tune the probe to the appropriate frequencies for ¹H and ¹³C.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3100MediumC-H stretch (isoxazole ring)
~2980MediumC-H stretch (aliphatic)
~1730StrongC=O stretch (ester carbonyl)
~1700StrongC=O stretch (acetyl carbonyl)
~1600MediumC=N stretch (isoxazole ring)
~1450, ~1370MediumC-H bend (aliphatic)
~1250StrongC-O stretch (ester)
Interpretation of IR Spectrum

The IR spectrum is expected to be dominated by two strong carbonyl absorption bands. The ester carbonyl will likely appear at a higher wavenumber (~1730 cm⁻¹) than the acetyl carbonyl (~1700 cm⁻¹) due to the electron-withdrawing effect of the adjacent oxygen atom. The C-H stretching vibrations of the aromatic-like isoxazole ring and the aliphatic groups will appear in their characteristic regions. The C=N and C-O stretching vibrations provide further evidence for the isoxazole ring and the ester functionality.

Experimental Protocol: Acquiring an IR Spectrum
  • Sample Preparation (ATR): Place a small amount of the neat compound (if an oil) or a finely ground powder (if a solid) directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Scan: Record the spectrum of the sample.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Conclusion

The combined application of Mass Spectrometry, NMR, and IR spectroscopy provides a comprehensive and self-validating characterization of this compound. The mass spectrum confirms the molecular weight, while NMR spectroscopy elucidates the precise connectivity of the atoms. Infrared spectroscopy corroborates the presence of the key functional groups. This detailed spectroscopic guide serves as a valuable resource for scientists engaged in the synthesis, quality control, and application of this important isoxazole derivative.

References

A Technical Guide to the Solubility Profile of Ethyl 5-Acetylisoxazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Ethyl 5-acetylisoxazole-3-carboxylate is a key heterocyclic intermediate in medicinal chemistry, frequently utilized in the synthesis of more complex molecules, including novel antitubercular agents.[1][2] Understanding its solubility in common organic solvents is paramount for optimizing reaction conditions, developing effective purification strategies (such as chromatography and recrystallization), and formulating for screening assays. This guide provides a comprehensive analysis of the compound's predicted solubility based on its physicochemical properties and offers a robust, step-by-step experimental protocol for its empirical determination. We synthesize field-proven methodologies to equip researchers in drug development with the necessary tools to confidently handle this and structurally similar compounds.

Compound Overview: Physicochemical & Structural Analysis

To understand the solubility of a compound, we must first analyze its structure and inherent chemical properties.

  • Chemical Structure:

  • Molecular Formula: C₈H₉NO₄

  • Molecular Weight: 183.16 g/mol

  • Key Functional Groups:

    • Ethyl Ester (-COOEt): A polar group capable of acting as a hydrogen bond acceptor.

    • Acetyl (Ketone) Group (-C(O)CH₃): Another polar, hydrogen bond accepting moiety.

    • Isoxazole Ring: A five-membered aromatic heterocycle containing nitrogen and oxygen. It contributes to the molecule's polarity and provides a rigid scaffold.

The presence of multiple polar functional groups—specifically the ester and ketone moieties—and the heteroatoms in the isoxazole ring suggests that this compound is a moderately polar compound.

Theoretical Solubility Profile: An Evidence-Based Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction. [3]This principle states that substances with similar polarities are more likely to be soluble in one another. Based on the structural analysis, we can logically infer a solubility profile, which is further corroborated by evidence from published synthesis and purification procedures.

Rationale & Predictions:

  • Polar Aprotic Solvents (e.g., Ethyl Acetate, Acetone, Tetrahydrofuran - THF): These solvents can engage in dipole-dipole interactions and can accept hydrogen bonds, but they do not donate them. Given the compound's prominent hydrogen bond accepting ester and ketone groups, high solubility is predicted in these solvents. This is strongly supported by literature where purification is frequently achieved via flash column chromatography using gradients of ethyl acetate in petroleum ether. [1][2]The compound must be soluble in the mobile phase to be effectively purified by this method.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can both donate and accept hydrogen bonds. They will interact favorably with the oxygen atoms of the ester and ketone groups. Therefore, good to moderate solubility is expected . Several isoxazole derivatives are purified via recrystallization from ethanol, which implies that the compound is soluble at elevated temperatures and less soluble at cooler temperatures—a hallmark of a good recrystallization solvent. [4][5]* Non-Polar Solvents (e.g., Hexane, Petroleum Ether, Toluene): These solvents primarily interact through weak van der Waals forces. The high polarity of this compound makes it structurally dissimilar to these solvents. Consequently, poor solubility is predicted . The use of petroleum ether as the weak-eluting solvent in chromatography systems further supports this, as the compound needs to have limited solubility to properly adsorb to the silica gel. [1][2]* Water: Despite its polarity, the compound lacks strong hydrogen bond donating groups and possesses a significant non-polar hydrocarbon backbone (ethyl and methyl groups). This limits its ability to disrupt the strong hydrogen-bonding network of water. Therefore, it is predicted to be insoluble or only very slightly soluble in water . [6]

Experimental Protocol for Solubility Determination

While theoretical predictions are invaluable, empirical determination is the gold standard. The following protocol is a self-validating system designed for accuracy and reproducibility, adapted from established methodologies for organic compound analysis. [3][6][7]

Objective

To qualitatively and semi-quantitatively determine the solubility of this compound in a standardized set of common organic solvents at ambient temperature.

Experimental Workflow Diagram

The logical flow of the experimental procedure is outlined below. This workflow ensures a systematic approach from initial qualitative assessment to precise quantitative measurement.

G cluster_qualitative Part A: Qualitative Assessment cluster_classification Classification cluster_quantitative Part B: Quantitative Measurement start Start: Weigh 10 mg of Compound add_solvent Add 0.5 mL of Solvent start->add_solvent vortex Vortex Vigorously (60s) add_solvent->vortex equilibrate Let Stand (5 min) vortex->equilibrate observe Visually Observe for Dissolution equilibrate->observe is_dissolved Completely Dissolved? observe->is_dissolved add_excess Prepare Saturated Solution (Add excess solid) is_dissolved:e->add_excess No soluble_node Result: Soluble / Very Soluble is_dissolved:n->soluble_node Yes equilibrate_quant Equilibrate (e.g., 1h with stirring) add_excess->equilibrate_quant filter Filter (0.22 µm syringe filter) to remove undissolved solid equilibrate_quant->filter aliquot Transfer Known Volume (e.g., 1 mL) to Pre-weighed Vial filter->aliquot evaporate Evaporate Solvent under Vacuum/Nitrogen aliquot->evaporate weigh_final Weigh Vial with Dried Residue evaporate->weigh_final calculate Calculate Solubility (mg/mL) weigh_final->calculate end end calculate->end Result: Solubility Value (mg/mL)

Caption: Experimental workflow for determining compound solubility.

Materials and Reagents
  • Compound: this compound (≥95% purity)

  • Solvents (HPLC Grade or equivalent):

    • Water (Deionized)

    • Methanol (MeOH)

    • Ethanol (EtOH)

    • Acetone

    • Ethyl Acetate (EtOAc)

    • Dichloromethane (DCM)

    • Tetrahydrofuran (THF)

    • Toluene

    • n-Hexane

  • Equipment:

    • Analytical balance (± 0.1 mg)

    • Vortex mixer

    • Calibrated micropipettes

    • Glass vials (e.g., 4 mL) with caps

    • Syringe filters (0.22 µm, PTFE or other solvent-resistant membrane)

    • Syringes

    • Centrifuge (optional)

    • Rotary evaporator or nitrogen stream evaporator

Step-by-Step Methodology

This protocol follows a tiered approach, starting with a rapid qualitative screen followed by a more rigorous quantitative measurement for solvents in which the compound is not freely soluble.

Part A: Qualitative Solubility Screening

  • Preparation: Accurately weigh approximately 25 mg of this compound into a small test tube or glass vial. [7]2. Solvent Addition: Add 0.75 mL of the selected test solvent in small portions. [7]3. Mixing: After each addition, cap the vial and vortex vigorously for at least 60 seconds to ensure thorough mixing and facilitate dissolution. [3]4. Observation: Allow the mixture to stand for several minutes and observe closely. Note whether the compound is completely soluble, partially soluble (some solid remains), or insoluble. [3][8]5. Classification:

    • Very Soluble: Dissolves quickly and completely.

    • Soluble: Dissolves completely after vigorous mixing.

    • Sparingly Soluble: A significant portion of the solid does not dissolve.

    • Insoluble: No apparent dissolution of the solid.

Part B: Semi-Quantitative Solubility Determination (Gravimetric Method) This method should be used for solvents where the compound is found to be sparingly soluble or for obtaining a precise solubility value.

  • Prepare a Saturated Solution: Add an excess amount of the compound to a known volume of solvent (e.g., 50 mg in 2 mL of solvent) in a sealed vial. The presence of undissolved solid is critical to ensure saturation.

  • Equilibration: Agitate the mixture (e.g., using a shaker or stir plate) at a constant temperature (e.g., 25 °C) for a minimum of 1 hour to ensure the solution has reached equilibrium. A longer period (up to 24 hours) may be necessary for some compounds.

  • Isolate Supernatant: Allow the solid to settle. If settling is slow, centrifuge the vial. Carefully draw a precise volume of the clear supernatant (e.g., 1.00 mL) using a syringe fitted with a 0.22 µm syringe filter. This step is crucial to remove all undissolved particulates.

  • Solvent Evaporation: Dispense the filtered aliquot into a pre-weighed (tared) vial. Carefully evaporate the solvent to dryness using a rotary evaporator, vacuum centrifuge, or a gentle stream of nitrogen. Avoid excessive heat to prevent compound degradation.

  • Final Weighing: Once the residue is completely dry, re-weigh the vial.

  • Calculation: The solubility is calculated as follows:

    • Solubility (mg/mL) = (Final Weight of Vial + Residue) - (Initial Weight of Vial)

Data Presentation and Interpretation

All experimental data should be recorded systematically for easy comparison and interpretation.

Table 1: Qualitative Solubility Results
SolventObservation (Soluble, Sparingly Soluble, Insoluble)
Water
Methanol
Ethanol
Acetone
Ethyl Acetate
Dichloromethane
Tetrahydrofuran
Toluene
n-Hexane
Table 2: Quantitative Solubility Data
SolventSolubility (mg/mL) at 25 °CClassification
e.g., Toluene[Experimental Value][e.g., Sparingly Soluble]
e.g., Ethanol[Experimental Value][e.g., Soluble]

Interpretation of Results: The obtained data will provide a clear empirical basis for selecting appropriate solvent systems. For instance, a high solubility in ethyl acetate and low solubility in hexane validates its use in normal-phase chromatography. Finding a solvent in which the compound has high solubility when hot and low solubility when cold (e.g., ethanol) would confirm it as an ideal candidate for recrystallization. [4]

Conclusion

References

Introduction: The Isoxazole Core and the Versatility of the C5-Acetyl Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Acetyl Group in Ethyl 5-Acetylisoxazole-3-Carboxylate

This compound is a heterocyclic compound featuring an isoxazole ring substituted with an ethyl carboxylate group at the C3 position and a reactive acetyl group at the C5 position. Isoxazole derivatives are significant scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The synthetic utility of this particular molecule is largely dictated by the chemical reactivity of its two primary functional groups: the ester and the acetyl ketone. This guide focuses specifically on the acetyl group, a versatile handle for molecular elaboration.

The reactivity of the acetyl group is governed by two principal features: the electrophilic nature of the carbonyl carbon and the acidity of the α-protons of the methyl group.[5][6] The electron-withdrawing character of the adjacent isoxazole ring enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. Concurrently, the α-protons are readily abstracted by bases to form a nucleophilic enolate, which can then participate in a variety of carbon-carbon bond-forming reactions. Understanding and controlling the reactivity of this functional group is paramount for its effective use in the synthesis of complex molecules and novel chemical entities.

This guide provides a comprehensive overview of the key transformations involving the acetyl group of this compound, offering field-proven insights and detailed experimental protocols for researchers in drug development and organic synthesis.

Synthesis of the Core Scaffold

The primary route to this compound often begins with the corresponding secondary alcohol, Ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate. This precursor is oxidized to the target ketone. A reliable and high-yielding method employs 2-Iodoxybenzoic acid (IBX), a mild and selective oxidizing agent.

Diagram: Synthetic Workflow

G cluster_start Starting Material cluster_process Process cluster_end Product start Ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate reagents 2-Iodoxybenzoic Acid (IBX) Ethyl Acetate start->reagents conditions Heat (80 °C), 17 h reagents->conditions end This compound conditions->end

Caption: Oxidation of the precursor alcohol to the target ketone.

Experimental Protocol: IBX Oxidation

This protocol details the synthesis of the title compound from its alcohol precursor.[7]

  • Reaction Setup: To a solution of ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate (5.0 g, 27.0 mmol) in ethyl acetate (50 mL), add 2-iodoxybenzoic acid (IBX) (22.7 g, 81.1 mmol).

  • Heating: Heat the reaction mixture to 80°C and stir vigorously for 17 hours.

  • Cooling & Filtration: Cool the mixture to room temperature. The solid byproducts (mostly 2-iodobenzoic acid) will precipitate. Filter the reaction mixture to remove the solids.

  • Concentration: Concentrate the filtrate in vacuo to remove the ethyl acetate.

  • Purification: Purify the resulting residue by column chromatography on silica gel, eluting with a petroleum ether/ethyl acetate gradient (e.g., 6:1).

  • Product Isolation: Combine the product-containing fractions and concentrate in vacuo to yield this compound as a yellow oil (typical yield: ~89%).[7]

Reactions at the Carbonyl Carbon: Reductions

The carbonyl of the acetyl group is readily reduced to a secondary alcohol or fully deoxygenated to an ethyl group. The choice of reducing agent dictates the final product, a critical decision point for modifying the scaffold.

Reduction to a Secondary Alcohol

Mild reducing agents, such as sodium borohydride (NaBH₄), selectively reduce the ketone to an alcohol without affecting the ethyl ester or the isoxazole ring under standard conditions.

Experimental Protocol: NaBH₄ Reduction
  • Dissolution: Dissolve this compound (1.0 g, 5.46 mmol) in methanol (20 mL) in a round-bottom flask.

  • Cooling: Cool the solution in an ice bath to 0°C.

  • Reagent Addition: Add sodium borohydride (0.21 g, 5.46 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Carefully quench the reaction by the slow addition of 1 M HCl until the pH is ~6-7.

  • Extraction: Remove the methanol in vacuo. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate to yield Ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate.

Complete Deoxygenation (Reduction to Alkane)

For complete removal of the carbonyl oxygen to form an ethyl group at the C5 position, harsher reduction conditions are required. Classic methods like the Clemmensen and Wolff-Kishner reductions are effective for aromatic and heteroaromatic ketones.[8]

  • Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). It is suitable for substrates stable to strong acid.

  • Wolff-Kishner Reduction: This reaction uses hydrazine (N₂H₄) and a strong base (like KOH) at high temperatures, making it ideal for substrates that are sensitive to acid but stable to strong base and heat.[8]

Given the presence of an ester group, which is sensitive to the strong base and high heat of the Wolff-Kishner reduction (saponification risk), the Clemmensen reduction is often the more appropriate choice.

Diagram: Reduction Pathways

G start Ethyl 5-Acetylisoxazole- 3-Carboxylate alcohol Ethyl 5-(1-hydroxyethyl)isoxazole- 3-Carboxylate start->alcohol NaBH₄, MeOH alkane Ethyl 5-Ethylisoxazole- 3-Carboxylate start->alkane Zn(Hg), HCl (Clemmensen)

Caption: Selective reduction of the acetyl group.

Reactions at the α-Carbon: Enolate Chemistry

The methyl protons α to the carbonyl are acidic and can be removed by a base to form a nucleophilic enolate. This intermediate is central to a host of C-C bond-forming reactions.

α-Halogenation

The α-position can be halogenated under either acidic or basic conditions.[9] This transformation is a key step for introducing a leaving group, enabling subsequent nucleophilic substitution or cross-coupling reactions.

  • Acid-Catalyzed Halogenation: The reaction proceeds through an enol intermediate. The rate-determining step is the formation of the enol, after which it rapidly attacks the halogen (e.g., Br₂). Typically, this method results in mono-halogenation.[9]

  • Base-Catalyzed Halogenation: This proceeds via an enolate. This method is often harder to control, as the resulting α-halo ketone is more reactive toward enolization than the starting material, potentially leading to poly-halogenation. For methyl ketones, this can lead to the "haloform reaction" if excess base and halogen are used.[9]

Diagram: Mechanism of Acid-Catalyzed α-Brominationdot

References

The Versatile Virtuoso: Ethyl 5-Acetylisoxazole-3-Carboxylate as a Cornerstone in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate tapestry of heterocyclic chemistry, the discovery and application of versatile building blocks are paramount to the efficient construction of novel molecular architectures. Among these, ethyl 5-acetylisoxazole-3-carboxylate has emerged as a formidable tool for synthetic chemists, offering a unique combination of reactive sites that can be selectively manipulated to forge a diverse array of heterocyclic systems. This technical guide delves into the core utility of this isoxazole derivative, providing an in-depth exploration of its synthesis, reactivity, and application in the strategic assembly of valuable heterocyclic scaffolds for the pharmaceutical and agrochemical industries.

The Strategic Blueprint: Understanding the Reactivity of this compound

This compound is more than a mere scaffold; it is a molecule endowed with a strategically positioned arrangement of functional groups that dictate its synthetic potential. The inherent reactivity of this building block is governed by three key features: the electrophilic character of the acetyl and ester carbonyls, the acidity of the methyl protons adjacent to the acetyl group, and the latent instability of the isoxazole ring itself, which can undergo ring-opening reactions under specific conditions. This trifecta of reactivity allows for a diverse range of chemical transformations, making it a highly sought-after precursor in drug discovery and development.

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of many biologically active compounds, exhibiting a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The presence of the acetyl and ethyl carboxylate groups at the 5- and 3-positions, respectively, further enhances its synthetic utility, providing handles for cyclization and functionalization reactions.

The Alchemist's Forge: Synthesis of the Core Building Block

The practical application of any building block begins with its efficient and scalable synthesis. This compound is typically prepared through a multi-step sequence, often commencing from readily available starting materials. One common approach involves the oxidation of the corresponding secondary alcohol, ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

G reactant Ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate product This compound reactant->product Oxidation reagent 2-Iodoxybenzoic acid (IBX) Ethyl acetate, 80 °C

Caption: Oxidation of the secondary alcohol to the ketone.

Step-by-Step Methodology:

  • To a solution of ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate (5.0 g, 27.0 mmol) in ethyl acetate (50 mL), add 2-iodoxybenzoic acid (IBX) (22.7 g, 81.1 mmol).

  • Heat the reaction mixture to 80 °C and stir for 17 hours.

  • Cool the mixture to room temperature.

  • Filter the reaction mixture to remove the solid byproducts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate = 6/1) to yield this compound as a yellow oil (4.4 g, 89% yield).

Trustworthiness: This protocol employs a well-established oxidizing agent, IBX, known for its mild and selective oxidation of alcohols to ketones. The purification by column chromatography ensures a high purity of the final product, which is crucial for subsequent synthetic steps.

The Art of Transformation: Building Heterocycles from the Isoxazole Core

The true value of this compound lies in its ability to serve as a linchpin in the synthesis of more complex heterocyclic systems. The dicarbonyl-like functionality, either pre-existing or unmasked from the isoxazole ring, is a key determinant of its reactivity with dinucleophiles.

The Gateway to Pyrazoles: Reaction with Hydrazine Derivatives

The reaction of 1,3-dicarbonyl compounds with hydrazine and its derivatives is a classic and highly efficient method for the construction of pyrazole rings. While the isoxazole ring itself is not a true 1,3-dicarbonyl, its reaction with hydrazine can lead to pyrazole formation through a ring-transformation reaction. This transformation likely proceeds through initial hydrazone formation at the acetyl group, followed by nucleophilic attack of the second nitrogen of the hydrazine on the isoxazole ring, leading to ring opening and subsequent cyclization to the pyrazole.

A general and analogous method for the synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates involves the reaction of substituted ethyl-2,4-dioxo-4-phenylbutanoate derivatives with hydrazine hydrate in glacial acetic acid.[3][4]

Conceptual Workflow for Pyrazole Synthesis:

G A This compound C Intermediate Adduct A->C B Hydrazine Hydrate B->C D Ring Opening C->D E Cyclization D->E F Ethyl 5-acetyl-1H-pyrazole-3-carboxylate E->F

Caption: Conceptual pathway for pyrazole synthesis.

Constructing Pyridines: Exploiting the Dicarbonyl Reactivity

The synthesis of pyridine derivatives can be achieved by reacting 1,5-dicarbonyl compounds or their synthetic equivalents with an ammonia source. The acetyl and ester carbonyl groups in this compound, after a hypothetical ring opening, can serve as a 1,3-dicarbonyl synthon, which upon reaction with a suitable C2 or C-N-C fragment could lead to pyridine formation. While direct literature examples for this specific transformation with the title compound are scarce, the general principle of pyridine synthesis from dicarbonyls is well-established.[5]

Forging Fused Systems: The Path to Pyridopyrimidines

The strategic placement of reactive functional groups in this compound also makes it an attractive starting material for the synthesis of fused heterocyclic systems. For instance, isoxazole derivatives have been utilized in the synthesis of pyridopyrimidines, a class of compounds with significant biological activities. The synthesis of a 4-(2,4-dimethoxy-6-(5-substitutedphenylisoxazol-3-yl)pyrido[2,3-d]pyrimidin-7-yl)morpholine has been reported, showcasing the integration of the isoxazole core into a more complex, fused system.

Mechanistic Insights: The Rationale Behind the Reactivity

The diverse reactivity of this compound is rooted in fundamental principles of organic chemistry. The electron-withdrawing nature of the isoxazole ring acidifies the protons of the acetyl methyl group, facilitating their removal by a base to form a nucleophilic enolate. This enolate can then participate in various carbon-carbon bond-forming reactions.

Furthermore, the N-O bond of the isoxazole ring is susceptible to reductive cleavage. For example, palladium-catalyzed hydrogenation of a similar compound, ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate, results in a domino process involving deoxygenation followed by reductive opening of the isoxazole ring to yield an enaminone.[6] This ring-opening provides access to a 1,3-dicarbonyl-like system, which can then be used to construct other heterocycles.

Reductive Ring Opening of Isoxazoles:

G A Substituted Isoxazole C Ring-Opened Intermediate (Enaminone) A->C Reductive Cleavage B H2, Pd/C

Caption: Reductive cleavage of the isoxazole N-O bond.

Future Perspectives and Applications

The versatility of this compound as a building block in heterocyclic synthesis is far from fully explored. Its ability to participate in multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, presents an exciting avenue for future research.[7] The development of novel catalytic systems to selectively activate different parts of the molecule will undoubtedly unlock new synthetic pathways and lead to the discovery of novel bioactive heterocycles.

The application of this building block in the synthesis of libraries of compounds for high-throughput screening in drug discovery is another promising area. The ease with which diverse heterocyclic scaffolds can be accessed from this single precursor makes it an ideal starting point for generating chemical diversity.

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its unique combination of functional groups provides a rich platform for the synthesis of a wide range of heterocyclic compounds, from simple pyrazoles to complex fused systems. The ability to selectively manipulate its reactive sites, coupled with the potential for ring-transformation reactions, ensures its continued importance as a valuable building block in the arsenal of the modern synthetic chemist. As the demand for novel bioactive molecules continues to grow, the role of such versatile and strategically designed building blocks will only become more critical.

References

The Isoxazole Scaffold: A Technical Guide to the Medicinal Chemistry Applications of Ethyl 5-Acetylisoxazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Isoxazole Ring in Drug Discovery

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in modern medicinal chemistry. Its unique electronic properties, including the ability to act as a bioisostere for other functional groups, and its synthetic accessibility have led to its incorporation into a multitude of clinically approved drugs.[1][2] Isoxazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] This guide will delve into the specific potential of a key building block, Ethyl 5-Acetylisoxazole-3-Carboxylate , as a versatile starting material for the synthesis of novel therapeutic agents. We will explore its application in the development of antitubercular and antibacterial compounds, providing detailed synthetic protocols, quantitative biological data, and insights into their mechanisms of action.

Core Compound Profile: this compound

This compound is a key intermediate that possesses two reactive handles: an acetyl group at the 5-position and an ethyl ester at the 3-position of the isoxazole ring. These functional groups provide avenues for a wide range of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Synthesis of the Core Scaffold

The synthesis of this compound can be efficiently achieved through a [3+2] cycloaddition reaction. A common and effective method involves the reaction of butynone with ethyl 2-chloro-2-(hydroxyimino)acetate in the presence of a base such as triethylamine.[4][5]

Experimental Protocol: Synthesis of this compound [4][5]

  • To a solution of butynone (1 equivalent) and ethyl 2-chloro-2-(hydroxyimino)acetate (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF), add a solution of triethylamine (1 equivalent) in THF dropwise at room temperature.

  • Stir the reaction mixture at room temperature for approximately 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Perform an aqueous work-up by adding water and extracting the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to yield this compound as a pure compound.

Application 1: Development of Novel Antitubercular Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, exacerbated by the emergence of multidrug-resistant strains.[6] The isoxazole scaffold has shown considerable promise in the development of new antitubercular drugs.[6][7] this compound serves as a crucial starting material for the synthesis of a series of potent 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides.[8]

Synthetic Workflow: From Core to Antitubercular Candidate

The synthetic route to these promising antitubercular agents involves a multi-step process, beginning with the bromination of the acetyl group of this compound, followed by the formation of a 2-aminothiazole ring and subsequent amidation.

G A This compound B Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate A->B N-Bromosuccinimide, p-toluenesulfonic acid C Ethyl 5-(2-aminooxazol-4-yl)isoxazole-3-carboxylate B->C Urea, DMF D 5-(2-aminooxazol-4-yl)isoxazole-3-carboxylic acid C->D LiOH, THF/H2O E N-Aryl-5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides D->E Amine, Coupling Agent G cluster_0 Cysteine Biosynthesis Serine L-Serine SAT Serine Acetyltransferase (SAT) Target of Isoxazole Derivatives Serine->SAT AcetylCoA Acetyl-CoA AcetylCoA->SAT OAS O-Acetylserine OASS O-Acetylserine Sulfhydrylase (OASS) OAS->OASS Sulfide Sulfide Sulfide->OASS Cysteine L-Cysteine SAT->OAS OASS->Cysteine

References

Methodological & Application

Application Note & Protocol: Synthesis of Ethyl 5-Acetylisoxazole-3-Carboxylate via IBX Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the synthesis of Ethyl 5-Acetylisoxazole-3-Carboxylate, a valuable heterocyclic building block. The featured protocol employs the hypervalent iodine reagent, 2-iodoxybenzoic acid (IBX), for the efficient oxidation of the precursor, ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate. This application note delves into the mechanistic rationale for utilizing IBX, offers a comprehensive, step-by-step experimental protocol, and outlines critical safety measures for handling this energetic oxidant. The content is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing both practical instructions and the theoretical framework necessary for successful and safe execution.

Introduction: The Significance of Isoxazoles & IBX Oxidation

The isoxazole ring is a prominent scaffold in medicinal chemistry and materials science, featured in a wide array of pharmacologically active compounds. Its unique electronic properties and ability to act as a bioisostere for other functional groups contribute to its prevalence in drug design. The synthesis of functionalized isoxazoles, such as this compound, is therefore of significant interest for the development of novel chemical entities.

While classical methods for isoxazole synthesis, like 1,3-dipolar cycloaddition of nitrile oxides with alkynes, are powerful, they do not always provide direct access to specific substitution patterns.[1][2][3][4] The functionalization of a pre-formed isoxazole ring represents an alternative and highly effective strategy.

This protocol focuses on the selective oxidation of a secondary alcohol to a ketone on the isoxazole C5-position side chain. For this transformation, 2-iodoxybenzoic acid (IBX) is an exceptionally suitable reagent.[5] IBX is a hypervalent iodine(V) compound known for its mild and highly selective oxidation of alcohols to aldehydes and ketones without over-oxidation to carboxylic acids.[6][7] Its operational simplicity and high functional group tolerance make it a preferred choice over many other oxidizing agents.

Mechanistic Insight: The Role of IBX in Alcohol Oxidation

The efficacy of IBX in converting alcohols to carbonyl compounds is explained by the "hypervalent twist" mechanism.[5][8][9] This process avoids the harsh conditions and toxic byproducts associated with many heavy metal-based oxidants.

The key steps are:

  • Ligand Exchange: The alcohol substrate displaces a hydroxyl group on the iodine(V) center of IBX. This is a reversible step.[5][7][9]

  • Hypervalent Twist: A conformational rearrangement, the "twist," occurs. This is the rate-determining step.[8] It positions the alkoxy group in the correct orientation for a concerted elimination. The steric repulsion between the substrate's alkoxy group and the ortho-hydrogen on the benzoic acid ring of IBX drives this twist, which explains why sterically larger alcohols can sometimes react faster.[8]

  • Elimination: A five-membered cyclic transition state facilitates a concerted elimination, transferring a proton from the alcohol's α-carbon to an oxygen atom on the iodine center. This step forms the carbonyl double bond, reduces the iodine(V) to iodine(I) (in the form of 2-iodosobenzoic acid, IBA), and releases the product.

This mechanism is chemoselective, allowing for the oxidation of alcohols in the presence of other sensitive functional groups like amines and sulfides.[6][10]

IBX_Mechanism Fig. 1: Simplified IBX Alcohol Oxidation Mechanism Substrate R-CH(OH)-R' + IBX LigandExchange Ligand Exchange Intermediate Substrate->LigandExchange Ligand Exchange Twist Twisted Intermediate (Rate-Determining) LigandExchange->Twist Hypervalent Twist Product R-C(=O)-R' + IBA Twist->Product Elimination

Caption: Fig. 1: Simplified IBX Alcohol Oxidation Mechanism

Safety & Handling of 2-Iodoxybenzoic Acid (IBX)

WARNING: 2-Iodoxybenzoic acid (IBX) is a high-energy material and is known to be shock-sensitive and potentially explosive, especially upon heating (decomposes violently >200 °C) or impact.[5][11][12]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields (or goggles), and appropriate chemical-resistant gloves.[13][14][15]

  • Handling: Handle IBX in a chemical fume hood.[14] Avoid grinding or subjecting the solid to mechanical shock. Use plastic or wooden spatulas instead of metal ones.

  • Storage: Store IBX in a cool, dry, well-ventilated area away from heat and incompatible substances.[13] Do not store large quantities.

  • Stabilized IBX (SIBX): For enhanced safety, commercially available stabilized formulations of IBX (SIBX) are recommended.[11] These formulations contain benzoic acid and isophthalic acid, which reduce the shock sensitivity of the reagent.

  • Disposal: Quench residual IBX carefully before disposal. A common method involves slowly adding the IBX-containing mixture to a stirred solution of sodium thiosulfate. Consult your institution's safety guidelines for proper waste disposal.

Experimental Protocol

This protocol is adapted from a reported synthesis by Yumanity Therapeutics, Inc.[16]

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Eq.Notes
Ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate185.175.0 g27.01.0Starting material.
2-Iodoxybenzoic acid (IBX)280.0222.7 g81.13.0Oxidizing agent. Handle with extreme care. See Section 3.
Ethyl acetate (EtOAc)88.1150 mL--Reaction solvent.
Silica Gel-As needed--For column chromatography.
Petroleum ether / Ethyl acetate (6:1)-As needed--Eluent for column chromatography.

Reaction Workflow

Workflow Fig. 2: Experimental Workflow for IBX Oxidation Start Combine Reactants: - Ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate - IBX - Ethyl Acetate Heat Heat Reaction Mixture (80 °C, 17 h) Start->Heat Cool Cool to Room Temperature Heat->Cool Filter Filter to Remove Insoluble Byproducts (IBA) Cool->Filter Concentrate Concentrate Filtrate in vacuo Filter->Concentrate Purify Purify by Column Chromatography (Silica, Pet. Ether/EtOAc = 6/1) Concentrate->Purify Product Obtain Pure Product: This compound (Yellow Oil, ~89% Yield) Purify->Product

Caption: Fig. 2: Experimental Workflow for IBX Oxidation

Step-by-Step Procedure
  • Reaction Setup: To a solution of ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate (5.0 g, 27.0 mmol) in ethyl acetate (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-iodoxybenzoic acid (IBX) (22.7 g, 81.1 mmol).

    • Causality Note: Ethyl acetate is chosen as the solvent. While IBX has low solubility in many common solvents, heating can improve reaction rates.[5] The use of a 3-fold excess of IBX ensures the complete conversion of the starting alcohol.

  • Heating: Heat the reaction mixture to 80 °C and maintain vigorous stirring for 17 hours.[16]

    • Causality Note: The elevated temperature is necessary to drive the reaction to completion in a reasonable timeframe. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Filtration: After 17 hours, cool the reaction mixture to room temperature. The reduced byproduct, 2-iodosobenzoic acid (IBA), is insoluble in ethyl acetate and will precipitate. Filter the mixture through a pad of Celite to remove the solid byproduct.[16]

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethyl acetate.[16]

  • Purification: Purify the resulting residue by column chromatography on silica gel. Elute with a mixture of petroleum ether/ethyl acetate (6/1) to afford the desired product.[16]

    • Causality Note: Column chromatography is essential to remove any unreacted starting material and minor impurities, yielding the pure target compound.

Expected Results

The procedure is expected to yield this compound (4.4 g, 24.0 mmol) as a yellow oil, corresponding to an 89% yield.[16] The product can be characterized by LCMS, which should show a peak at m/z: 184.1 [M+H]⁺.[16]

Conclusion

The use of 2-iodoxybenzoic acid provides a highly efficient, high-yielding, and direct method for the synthesis of this compound from its corresponding secondary alcohol precursor. While the energetic nature of IBX necessitates careful handling and adherence to strict safety protocols, its performance as a selective oxidant is exemplary for this transformation. This protocol offers a reliable and scalable procedure for accessing a valuable isoxazole building block for applications in pharmaceutical and chemical research.

References

Application Notes and Protocols for the Selective Oxidation of Ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Oxidation of a Key Isoxazole Intermediate

The transformation of secondary alcohols to ketones is a cornerstone of modern organic synthesis, pivotal in the construction of complex molecules and active pharmaceutical ingredients (APIs). Ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate is a valuable heterocyclic building block, and its oxidation to ethyl 5-acetylisoxazole-3-carboxylate provides a key intermediate for further elaboration in drug discovery programs. Isoxazole derivatives are known scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1]

However, the oxidation of this specific substrate is not without its challenges. The isoxazole ring, while aromatic, can be sensitive to harsh reaction conditions, including strong acids, bases, or aggressive oxidizing agents, which can potentially lead to ring-opening or other undesired side reactions.[2] Therefore, the choice of oxidation protocol is critical to ensure a high-yielding and clean conversion.

This guide provides detailed, field-proven protocols for the selective oxidation of ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate. We will delve into the mechanistic rationale behind two highly effective methods—Dess-Martin Periodinane (DMP) oxidation and Swern oxidation—offering the researcher a choice based on available reagents, scale, and specific experimental constraints. We will also touch upon a related, successfully reported method using 2-Iodoxybenzoic acid (IBX). The protocols are designed to be self-validating, with clear checkpoints for reaction monitoring and straightforward work-up procedures.

Comparative Overview of Recommended Oxidation Protocols

The selection of an appropriate oxidation method depends on several factors, including substrate sensitivity, desired reaction scale, and safety considerations. Below is a summary of the key features of the protocols detailed in this guide.

Protocol Oxidizing Agent Key Advantages Key Considerations Typical Reaction Time Temperature
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Very mild conditions, high functional group tolerance, easy workup, commercially available reagent.[3][4][5]DMP is shock-sensitive and potentially explosive on a large scale.[6]0.5 - 4 hoursRoom Temperature
Swern Oxidation DMSO, Oxalyl Chloride, TriethylamineMild, avoids heavy metals, high-yielding, suitable for acid-sensitive substrates.[7][8][9]Requires cryogenic temperatures (-78 °C), produces malodorous dimethyl sulfide, liberates toxic CO and CO2 gas.[8][10][11]2 - 3 hours-78 °C to Room Temp
IBX Oxidation 2-Iodoxybenzoic AcidSimilar to DMP, environmentally friendlier byproduct (IBA).Poor solubility of IBX in many organic solvents.17 hours (as reported for this substrate)[12]80 °C (in Ethyl Acetate)[12]

Mandatory Safety Precautions

Working with oxidizing agents requires strict adherence to safety protocols to mitigate risks of fire, explosion, and chemical exposure.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (or a face shield when a splash hazard exists), a flame-resistant lab coat, and chemical-resistant gloves (disposable nitrile gloves are generally sufficient for small quantities).[13][14][15][16]

  • Ventilation: All manipulations involving oxidizing agents, particularly volatile or gaseous reagents/byproducts (like in the Sworn oxidation), must be performed in a certified chemical fume hood.[15][17]

  • Handling and Storage: Store oxidizing agents in a cool, dry, and well-ventilated area, segregated from flammable, combustible, or reducing agents.[16][17] Never return unused chemicals to the original container to avoid contamination.[13][15]

  • Spill Response: In case of a spill, do not use combustible materials like paper towels for cleanup. Alert personnel, vacate the area if necessary, and use appropriate spill kits.[13][17]

  • Waste Disposal: Dispose of all chemical waste, including used glassware rinses, in properly labeled hazardous waste containers according to institutional guidelines.[13][16]

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is an exceptionally mild and reliable method for converting secondary alcohols to ketones.[3][4][18] It employs a hypervalent iodine reagent, Dess-Martin Periodinane (DMP), which operates under neutral conditions at room temperature, making it ideal for sensitive substrates like our hydroxyethyl isoxazole.[3][5][19] The reaction is typically fast and clean, with a simple workup procedure.[3][5]

Mechanism Rationale

The reaction proceeds via a ligand exchange at the iodine center, where the alcohol displaces an acetate group on the DMP. An intramolecular elimination, facilitated by the displaced acetate acting as a base, then abstracts the proton alpha to the hydroxyl group, leading to the formation of the ketone, iodinane, and acetic acid.[4][18]

Experimental Workflow Diagram

DMP_Oxidation_Workflow sub Ethyl 5-(1-hydroxyethyl)isoxazole- 3-carboxylate in DCM dmp Add Dess-Martin Periodinane (DMP) (1.2 - 1.5 equiv.) sub->dmp Step 1 stir Stir at Room Temperature (Monitor by TLC) dmp->stir Step 2 quench Quench with Na₂S₂O₃ / NaHCO₃ solution stir->quench Step 3 extract Extract with DCM or EtOAc quench->extract Step 4 purify Dry, Concentrate, and Purify (Column Chromatography) extract->purify Step 5 product Ethyl 5-acetylisoxazole- 3-carboxylate purify->product Final Product

Caption: Workflow for the Dess-Martin Periodinane (DMP) Oxidation.

Detailed Step-by-Step Protocol
  • Preparation: To a solution of ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask equipped with a magnetic stir bar, add Dess-Martin Periodinane (1.2 eq.) portion-wise at room temperature.

  • Reaction: Stir the resulting mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes, eluting with a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.[6]

  • Quenching: Upon completion, dilute the reaction mixture with an equal volume of DCM. Quench the reaction by adding a 1:1 saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the solid byproducts dissolve and the two layers become clear.

  • Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

Protocol 2: Swern Oxidation

The Swern oxidation is a classic and highly reliable method that uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride to oxidize alcohols.[8][9][20] It is performed under cryogenic conditions (-78 °C) and is known for its mildness and broad functional group tolerance, making it another excellent choice for our substrate.[8]

Mechanism Rationale

DMSO is first activated by oxalyl chloride at low temperature to form a reactive chlorosulfonium salt.[8][10] The alcohol then adds to this electrophilic sulfur species, forming an alkoxysulfonium salt. The addition of a hindered base, typically triethylamine, deprotonates the carbon alpha to the original alcohol, inducing an intramolecular elimination via a five-membered ring transition state. This yields the desired ketone, dimethyl sulfide, and triethylammonium chloride.[8][9] The low temperature is crucial to control the stability of the reactive intermediates.[10]

Experimental Workflow Diagram

Swern_Oxidation_Workflow reagents Solution of Oxalyl Chloride in DCM at -78 °C dmso Add DMSO dropwise (Gas evolution: CO, CO₂) reagents->dmso Step 1 alcohol Add Substrate solution in DCM dropwise dmso->alcohol Step 2 base Add Triethylamine (Et₃N) dropwise alcohol->base Step 3 warm Warm to Room Temperature base->warm Step 4 workup Aqueous Work-up & Extraction warm->workup Step 5 product Ethyl 5-acetylisoxazole- 3-carboxylate workup->product Final Product

Caption: Workflow for the Swern Oxidation Protocol.

Detailed Step-by-Step Protocol
  • Activation: To a stirred solution of oxalyl chloride (1.5 eq.) in anhydrous DCM (approx. 0.2 M) in a three-necked flask under a nitrogen atmosphere, cool the solution to -78 °C (dry ice/acetone bath). Add a solution of DMSO (2.5 eq.) in anhydrous DCM dropwise via syringe, ensuring the internal temperature does not rise above -65 °C. Stir the mixture for 15-20 minutes.[10]

  • Alcohol Addition: Add a solution of ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate (1.0 eq.) in anhydrous DCM dropwise to the activated DMSO mixture, again maintaining the temperature at -78 °C. Stir for 30-45 minutes at this temperature.[10][20]

  • Base Addition: Add triethylamine (Et₃N, 5.0 eq.) dropwise to the reaction mixture.[10] A thick white precipitate will form. Continue stirring at -78 °C for an additional 15 minutes.

  • Warming and Quenching: Remove the cooling bath and allow the reaction mixture to warm to room temperature over about 30-45 minutes. Once at room temperature, quench the reaction by adding water.

  • Work-up and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with DCM. Combine the organic layers, wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the target ketone.

Literature Precedent: IBX Oxidation

A published procedure reports the successful oxidation of ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate to the corresponding ketone in 89% yield.[12] This method utilizes 2-iodoxybenzoic acid (IBX), another hypervalent iodine reagent, in ethyl acetate at 80 °C.

  • Procedure Summary: To a solution of the alcohol (1.0 eq.) in ethyl acetate, IBX (3.0 eq.) was added. The mixture was heated to 80 °C and stirred for 17 hours. After cooling, the reaction was filtered, concentrated, and purified by column chromatography.[12]

This result provides strong validation for the use of hypervalent iodine reagents for this specific transformation and serves as an excellent benchmark for the expected outcome.

Conclusion

The selective oxidation of ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate can be achieved efficiently using modern, mild oxidation protocols. Both the Dess-Martin Periodinane and Swern oxidations offer reliable and high-yielding pathways to the desired this compound. The choice between these methods will depend on the specific laboratory capabilities, scale, and safety infrastructure available. The documented success of an IBX-mediated oxidation further underscores the suitability of hypervalent iodine reagents for this particular chemical challenge. By carefully following the detailed protocols and safety precautions outlined in this guide, researchers can confidently prepare this valuable synthetic intermediate for applications in pharmaceutical and chemical research.

References

Application Notes & Protocols for the Purification of Ethyl 5-Acetylisoxazole-3-Carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity

Ethyl 5-Acetylisoxazole-3-Carboxylate is a heterocyclic compound featuring an isoxazole core, an ester, and a ketone functional group. Such molecules are valuable building blocks in medicinal chemistry and drug development, often serving as intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] The efficacy, safety, and reproducibility of subsequent synthetic steps and pharmacological assays depend entirely on the purity of these starting materials.

Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[2] It leverages differences in solubility between the target compound and its impurities in a given solvent at varying temperatures.[3] An ideal recrystallization process removes impurities and yields a well-defined crystalline solid, which is easier to handle, dry, and characterize.

Physicochemical Profile and Initial Considerations

To develop a purification strategy, we must first analyze the molecule's structure. This compound possesses both polar (ester, acetyl, and isoxazole nitrogens/oxygens) and non-polar (ethyl and methyl groups) regions, suggesting it is a moderately polar compound.

A close structural analog, Ethyl 5-methylisoxazole-3-carboxylate (which replaces the acetyl group with a methyl group), is a solid with a reported melting point of 27-31 °C. This strongly suggests that the target compound, this compound, is also a solid at room temperature, making it an excellent candidate for purification by recrystallization.

The core principle of solvent selection is that the compound should be sparingly soluble in the chosen solvent at room temperature but highly soluble at the solvent's boiling point.[4][5] This temperature-dependent solubility differential is the driving force for crystallization upon cooling.

Application Note 1: Systematic Solvent Screening

The first and most critical step is to identify a suitable solvent or solvent system. This is achieved through small-scale solubility tests.

Objective: To identify a solvent that dissolves this compound when hot but not when cold.

Materials:

  • Crude this compound (~500 mg)

  • A selection of solvents covering a range of polarities (see Table 1)

  • Test tubes or small vials

  • Hot plate or water bath

  • Vortex mixer

Protocol for Solvent Screening:

  • Place approximately 50 mg of the crude compound into a test tube.

  • Add 1 mL of the first solvent to be tested.

  • Agitate the mixture at room temperature for 60 seconds. Observe and record the solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the mixture gently to the solvent's boiling point. Safety First: Never heat organic solvents with an open flame; always use a hot plate or a suitable bath.

  • Observe and record the solubility at the boiling point.

  • If the compound dissolves completely when hot, allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe and record the formation of crystals. An ideal solvent will show significant crystal formation upon cooling.

  • Repeat this process for each candidate solvent.

Data Presentation: Solvent Screening Observations

Use the following table to systematically record your findings.

SolventPolarityBoiling Point (°C)Solubility (Room Temp)Solubility (Hot)Crystal Formation on CoolingAssessment
HeptaneNon-polar98Record I, SS, or SRecord I, SS, or SRecord None, Poor, or Goode.g., Potential anti-solvent
TolueneNon-polar111Record I, SS, or SRecord I, SS, or SRecord None, Poor, or Good
Ethyl AcetateMid-polar77Record I, SS, or SRecord I, SS, or SRecord None, Poor, or GoodPotential single solvent
AcetoneMid-polar56Record I, SS, or SRecord I, SS, or SRecord None, Poor, or Good
IsopropanolPolar82Record I, SS, or SRecord I, SS, or SRecord None, Poor, or GoodPotential single solvent
EthanolPolar78Record I, SS, or SRecord I, SS, or SRecord None, Poor, or GoodPotential solvent
WaterVery Polar100Record I, SS, or SRecord I, SS, or SRecord None, Poor, or GoodPotential anti-solvent
I = Insoluble; SS = Sparingly Soluble; S = Soluble

Protocol 1: Single-Solvent Recrystallization

This protocol should be used once an ideal single solvent has been identified from the screening process.

Objective: To purify the crude solid using a single optimal solvent.

Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask (its narrow neck minimizes solvent evaporation).[6] Add the minimum amount of the chosen solvent to create a slurry. Heat the flask on a hot plate while swirling. Continue to add small portions of the hot solvent until the solid just dissolves completely.[2]

    • Scientist's Note: Using the absolute minimum amount of hot solvent is crucial for maximizing the yield. An excess of solvent will keep more of your product dissolved even after cooling.[2][3]

  • Hot Filtration (Optional): If insoluble impurities (like dust or catalysts) are visible in the hot solution, they must be removed. Perform a hot gravity filtration by passing the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask.

    • Rationale: Pre-warming the apparatus prevents premature crystallization of the desired compound in the funnel.[7]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[6] Slow cooling promotes the formation of larger, purer crystals.[7] Once the flask has reached room temperature, it can be placed in an ice-water bath to maximize crystal formation.

    • Troubleshooting: If crystals do not form, try scratching the inside of the flask below the solvent level with a glass rod. This creates nucleation sites for crystal growth.[6]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.[6][7]

  • Washing: With the vacuum disconnected, add a small amount of ice-cold recrystallization solvent to the funnel to wash the crystals.[7]

    • Rationale: The solvent must be cold to avoid dissolving the purified crystals.[6] This wash removes any residual soluble impurities clinging to the crystal surfaces.

  • Drying: Re-apply the vacuum to pull air through the crystals for several minutes to help dry them. Transfer the purified crystals to a watch glass and allow them to air dry completely, or dry in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

This method is useful when no single solvent provides the desired solubility profile. It requires two miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").[4] For a moderately polar compound like ours, a common pair is Ethanol (solvent) and Water (anti-solvent).

Objective: To purify the crude solid using a solvent/anti-solvent pair.

Methodology:

  • Dissolution: Dissolve the crude solid in a minimum amount of the hot "solvent" (e.g., Ethanol) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., Water) dropwise until the solution becomes faintly cloudy (turbid). This point of cloudiness is the saturation point.

  • Re-solubilization: Add a few drops of the hot "solvent" back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution at high temperature.

  • Crystallization, Collection, and Drying: Follow steps 3, 4, 5, and 6 from the Single-Solvent Recrystallization protocol. For the washing step (Step 5), use a cold mixture of the solvent/anti-solvent in the same ratio determined during the procedure.

Visualization of Workflows

Diagram 1: General Recrystallization Workflow This diagram illustrates the primary steps involved in a standard recrystallization procedure.

G cluster_prep Preparation cluster_isolation Isolation & Purification Dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent Filter 2. Hot Filtration (If Insoluble Impurities Exist) Dissolve->Filter Solution has suspended solids Cool 3. Cool Slowly to Induce Crystallization Dissolve->Cool No suspended solids Filter->Cool Clear hot solution Collect 4. Collect Crystals (Vacuum Filtration) Cool->Collect Wash 5. Wash with Cold Solvent Collect->Wash Dry 6. Dry Crystals Wash->Dry Purity Purity Dry->Purity Verify Purity (e.g., Melting Point)

Caption: A flowchart of the single-solvent recrystallization process.

Diagram 2: Solvent Selection Decision Tree This diagram outlines the logical process for evaluating a candidate solvent during the screening phase.

G Start Test ~50 mg Compound in 1 mL Solvent ColdSol Soluble at Room Temp? Start->ColdSol HotSol Soluble at Boiling Point? ColdSol->HotSol No Bad1 REJECT (Too Soluble) ColdSol->Bad1 Yes Crystals Forms Crystals on Cooling? HotSol->Crystals Yes Bad2 REJECT (Insoluble) HotSol->Bad2 No Bad3 REJECT (Oils out or no crystals) Crystals->Bad3 No Good IDEAL SOLVENT (Proceed to Protocol 1) Crystals->Good Yes

Caption: Decision logic for screening potential recrystallization solvents.

References

Application Notes and Protocols: Derivatization of Ethyl 5-Acetylisoxazole-3-Carboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities.[1][2] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a key feature in numerous therapeutic agents, demonstrating a broad spectrum of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] The unique electronic and structural characteristics of the isoxazole moiety allow for diverse molecular interactions, making it an attractive starting point for the development of novel drug candidates.[5][6]

Ethyl 5-acetylisoxazole-3-carboxylate serves as a versatile starting material for the synthesis of a diverse library of compounds for biological screening. The presence of a reactive acetyl group and an ester functionality allows for a variety of chemical transformations, leading to the generation of novel molecular architectures with the potential for significant biological activity. This document provides a comprehensive guide for the derivatization of this compound into three key classes of compounds: chalcones, hydrazones, and pyrimidines. Detailed, field-proven protocols for synthesis, purification, and characterization are provided, along with a general framework for subsequent biological screening.

PART 1: Synthesis of Key Derivatives

The strategic derivatization of this compound focuses on reactions that introduce structural diversity and pharmacologically relevant motifs. The following sections detail the synthesis of chalcones, hydrazones, and pyrimidines, providing step-by-step protocols and explaining the underlying chemical principles.

Synthesis of Isoxazole-Based Chalcones via Claisen-Schmidt Condensation

Rationale: The Claisen-Schmidt condensation is a reliable and straightforward method for forming carbon-carbon bonds, leading to the synthesis of α,β-unsaturated ketones, commonly known as chalcones.[7][8] This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. In this protocol, the acetyl group of this compound serves as the ketone component, reacting with various aromatic aldehydes to yield a library of isoxazole-chalcone derivatives. The resulting chalcone scaffold is a well-established pharmacophore with a wide range of biological activities.[9]

Experimental Protocol: General Procedure for the Synthesis of Isoxazole-Chalcones

  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq.) and a substituted aromatic aldehyde (1.1 eq.) in 15 mL of absolute ethanol. Stir the mixture at room temperature until all solids have dissolved.

  • Reaction Initiation: Cool the solution in an ice bath. While stirring, slowly add a 20% aqueous solution of sodium hydroxide (NaOH) dropwise until the pH of the mixture is between 9 and 10.

  • Reaction Progression: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7). The formation of a precipitate often indicates product formation.

  • Product Isolation: Upon completion of the reaction, pour the mixture into 50 mL of ice-cold water and acidify with dilute hydrochloric acid (HCl) to a pH of ~5-6.

  • Purification: Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from ethanol to afford the pure isoxazole-chalcone derivative.

Data Presentation: Representative Isoxazole-Chalcone Derivatives

DerivativeAr-CHO SubstituentYield (%)Physical State¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
1a 4-Chloro85Pale yellow solid7.85 (d, 1H), 7.60 (d, 2H), 7.45 (d, 2H), 7.30 (s, 1H), 7.20 (d, 1H), 4.45 (q, 2H), 1.40 (t, 3H)182.5, 168.0, 160.5, 158.0, 140.0, 136.0, 133.0, 130.0, 129.5, 122.0, 115.0, 62.0, 14.0
1b 4-Methoxy88Yellow solid7.80 (d, 1H), 7.65 (d, 2H), 7.30 (s, 1H), 7.15 (d, 1H), 6.95 (d, 2H), 4.45 (q, 2H), 3.85 (s, 3H), 1.40 (t, 3H)182.0, 168.0, 162.0, 160.5, 158.0, 142.0, 130.5, 127.0, 121.0, 114.5, 114.0, 62.0, 55.5, 14.0
1c 4-Nitro82Orange solid8.30 (d, 2H), 7.95 (d, 1H), 7.80 (d, 2H), 7.40 (s, 1H), 7.30 (d, 1H), 4.45 (q, 2H), 1.40 (t, 3H)182.0, 168.0, 160.0, 157.5, 149.0, 140.0, 139.5, 129.5, 124.0, 123.5, 116.0, 62.5, 14.0

Visualization of Chalcone Synthesis Workflow

chalcone_synthesis start This compound + Ar-CHO reagents Ethanol, NaOH (aq) start->reagents Dissolve reaction Claisen-Schmidt Condensation (Room Temp, 12-24h) reagents->reaction Catalyze workup Acidification (HCl) & Filtration reaction->workup Isolate purification Recrystallization (Ethanol) workup->purification Purify product Isoxazole-Chalcone Derivative purification->product

Caption: Workflow for the synthesis of isoxazole-chalcones.

Synthesis of Isoxazole-Based Hydrazones

Rationale: Hydrazones are a class of organic compounds containing the R₁R₂C=NNH₂ structure, formed by the condensation of a ketone or aldehyde with a hydrazine derivative.[10] This reaction is a versatile method for introducing a nitrogen-containing moiety, which can significantly influence the biological activity of the parent molecule. The synthesis of isoxazole-hydrazones from this compound and various hydrazides creates a library of compounds with potential as antimicrobial and anticancer agents.[11]

Experimental Protocol: General Procedure for the Synthesis of Isoxazole-Hydrazones

  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq.) in 20 mL of absolute ethanol. Add a substituted hydrazide (1.1 eq.) to the solution.

  • Reaction Initiation: Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reaction Progression: Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC using a mobile phase of ethyl acetate/hexane (1:1).

  • Product Isolation: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol or an appropriate solvent system.

Data Presentation: Representative Isoxazole-Hydrazone Derivatives

DerivativeHydrazide SubstituentYield (%)Physical State¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)
2a Benzoyl90White solid11.50 (s, 1H), 8.00-7.50 (m, 5H), 7.20 (s, 1H), 4.40 (q, 2H), 2.40 (s, 3H), 1.35 (t, 3H)165.0, 162.0, 160.0, 158.0, 150.0, 133.0, 132.0, 129.0, 128.0, 114.0, 62.0, 14.0, 13.0
2b Isonicotinoyl92Off-white solid11.80 (s, 1H), 8.80 (d, 2H), 7.90 (d, 2H), 7.25 (s, 1H), 4.40 (q, 2H), 2.45 (s, 3H), 1.35 (t, 3H)163.0, 162.0, 160.0, 158.0, 151.0, 150.0, 140.0, 122.0, 114.5, 62.0, 14.0, 13.5
2c 4-Chlorobenzoyl88Pale yellow solid11.60 (s, 1H), 7.95 (d, 2H), 7.60 (d, 2H), 7.20 (s, 1H), 4.40 (q, 2H), 2.40 (s, 3H), 1.35 (t, 3H)164.0, 162.0, 160.0, 158.0, 150.5, 137.0, 131.5, 130.0, 129.0, 114.0, 62.0, 14.0, 13.0

Visualization of Hydrazone Synthesis Workflow

hydrazone_synthesis start This compound + Substituted Hydrazide reagents Ethanol, Glacial Acetic Acid start->reagents Dissolve reaction Condensation (Reflux, 4-8h) reagents->reaction Catalyze workup Cooling & Filtration reaction->workup Isolate purification Recrystallization (Ethanol) workup->purification Purify product Isoxazole-Hydrazone Derivative purification->product

Caption: Workflow for the synthesis of isoxazole-hydrazones.

Synthesis of Isoxazole-Based Pyrimidines

Rationale: Pyrimidine and its derivatives are of great interest in medicinal chemistry due to their wide range of biological activities, including anticancer and antimicrobial properties.[12][13] A common synthetic route to pyrimidines involves the cyclocondensation of a chalcone with a nitrogen-containing reagent such as urea or thiourea.[14] This protocol describes the synthesis of isoxazole-substituted pyrimidines from the previously synthesized isoxazole-chalcones, further diversifying the chemical library.

Experimental Protocol: General Procedure for the Synthesis of Isoxazole-Pyrimidines

  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve the isoxazole-chalcone derivative (1.0 eq.) and urea (or thiourea) (1.5 eq.) in 20 mL of absolute ethanol.

  • Reaction Initiation: Add a catalytic amount of potassium hydroxide (KOH) to the mixture.

  • Reaction Progression: Reflux the reaction mixture for 8-12 hours. Monitor the reaction progress by TLC using a mobile phase of ethyl acetate/hexane (1:1).

  • Product Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Purification: Collect the resulting precipitate by vacuum filtration and wash with water. The crude product can be purified by recrystallization from ethanol.

Data Presentation: Representative Isoxazole-Pyrimidine Derivatives

DerivativeChalcone PrecursorReagentYield (%)Physical State
3a 1a (Ar = 4-Cl-Ph)Urea75White solid
3b 1b (Ar = 4-MeO-Ph)Urea78Pale yellow solid
3c 1a (Ar = 4-Cl-Ph)Thiourea72Yellow solid

Visualization of Pyrimidine Synthesis Workflow

pyrimidine_synthesis start Isoxazole-Chalcone + Urea/Thiourea reagents Ethanol, KOH start->reagents Dissolve reaction Cyclocondensation (Reflux, 8-12h) reagents->reaction Catalyze workup Precipitation in Water & Filtration reaction->workup Isolate purification Recrystallization (Ethanol) workup->purification Purify product Isoxazole-Pyrimidine Derivative purification->product

Caption: Workflow for the synthesis of isoxazole-pyrimidines.

PART 2: Biological Screening Protocols

The synthesized library of isoxazole derivatives can be subjected to a variety of biological assays to identify compounds with potential therapeutic applications. The following protocols provide a general framework for in vitro anticancer and antimicrobial screening.

In Vitro Anticancer Screening: MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2] It is a widely used method for the initial screening of potential anticancer agents.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the synthesized isoxazole derivatives in the cell culture medium. Add the compounds to the wells at various concentrations (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

In Vitro Antimicrobial Screening: Broth Microdilution Method

Rationale: The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[5] This method allows for the efficient screening of a library of compounds against various bacterial and fungal strains.

Experimental Protocol: Broth Microdilution Assay

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Compound Preparation: Prepare serial twofold dilutions of the synthesized isoxazole derivatives in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.

Visualization of Screening Cascade

screening_cascade library Library of Isoxazole Derivatives (Chalcones, Hydrazones, Pyrimidines) primary_screening Primary Screening (e.g., Single High Concentration) library->primary_screening hit_identification Hit Identification (Compounds with >50% Inhibition) primary_screening->hit_identification Identify Active Compounds dose_response Dose-Response Analysis (IC₅₀/MIC Determination) hit_identification->dose_response Confirm & Quantify Activity lead_selection Lead Compound Selection (Potency & Selectivity) dose_response->lead_selection Prioritize for Further Study

Caption: A typical workflow for a biological screening cascade.

Conclusion

The derivatization of this compound provides a facile and efficient route to a diverse library of novel isoxazole-based compounds. The protocols outlined in this application note offer a robust framework for the synthesis of chalcones, hydrazones, and pyrimidines, which can be subsequently evaluated for their biological activities. The provided screening protocols for anticancer and antimicrobial activities serve as a starting point for identifying promising lead compounds for further drug development efforts. The versatility of the isoxazole scaffold, combined with the strategic derivatization approaches described herein, underscores its continued importance in the quest for new therapeutic agents.

References

Application Note: Ethyl 5-Acetylisoxazole-3-Carboxylate as a Versatile Scaffold for Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of Ethyl 5-Acetylisoxazole-3-Carboxylate in the synthesis of novel agrochemicals.

Introduction: The Isoxazole Moiety in Modern Crop Protection

The isoxazole ring is a privileged heterocyclic scaffold in the fields of medicinal and agricultural chemistry.[1][2][3] Its unique electronic properties, metabolic stability, and ability to form key interactions with biological targets have made it a cornerstone in the design of numerous commercial drugs and agrochemicals.[4][5][6] In agriculture, isoxazole derivatives have demonstrated a wide spectrum of bioactivities, including herbicidal, fungicidal, and insecticidal properties.[1][4][7]

This guide focuses on This compound , a highly functionalized and versatile building block. Its trifunctional nature—comprising an isoxazole core, an acetyl group at the C5 position, and an ethyl carboxylate at the C3 position—offers multiple reactive handles for chemical elaboration. This allows for the systematic and efficient construction of diverse chemical libraries, making it an ideal starting point for lead discovery and optimization in agrochemical research. We will explore its synthesis and subsequent transformation into novel derivatives, providing detailed protocols and the scientific rationale behind the experimental design.

Physicochemical Properties of the Core Scaffold

A thorough understanding of the starting material's properties is fundamental for reaction design and process optimization.

PropertyValueSource
CAS Number 104776-70-7[8][9]
Molecular Formula C₈H₉NO₄[8]
Molecular Weight 183.16 g/mol [8]
Appearance Yellow Oil[8]
Purity Typically >95%-
Solubility Soluble in ethyl acetate, dichloromethane, chloroform[8]

Synthesis of the Key Building Block: this compound

The reliable synthesis of the starting material is the first critical step in any discovery campaign. The following protocol describes an effective oxidation method to produce this compound in high yield.[8]

Synthesis Workflow Diagram

G cluster_0 Synthesis Protocol start Starting Material: Ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate reagent Reagent Addition: 2-Iodoxybenzoic acid (IBX) in Ethyl Acetate start->reagent reaction Oxidation Reaction: Heat to 80°C, stir for 17h reagent->reaction workup Workup: Cool, filter, concentrate in vacuo reaction->workup purify Purification: Silica Column Chromatography workup->purify product Final Product: This compound (Yellow Oil, ~89% Yield) purify->product

Caption: Workflow for the synthesis of the target scaffold.

Step-by-Step Synthesis Protocol

Principle: This protocol employs 2-Iodoxybenzoic acid (IBX), a mild and selective hypervalent iodine oxidant, to convert the secondary alcohol of the starting material into a ketone. This method avoids harsh conditions and the use of heavy metal oxidants, aligning with principles of green chemistry.[8]

Materials:

  • Ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate (5.0 g, 27.0 mmol)

  • 2-Iodoxybenzoic acid (IBX) (22.7 g, 81.1 mmol)

  • Ethyl acetate (50 mL)

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate for elution

Procedure:

  • Reaction Setup: To a solution of ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate (5.0 g, 27.0 mmol) in ethyl acetate (50 mL) in a round-bottom flask, add 2-iodoxybenzoic acid (22.7 g, 81.1 mmol).[8]

  • Oxidation: Heat the reaction mixture to 80°C and stir vigorously for 17 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

    • Experimental Rationale: The elevated temperature is necessary to ensure a reasonable reaction rate for the IBX oxidation. Ethyl acetate is an excellent solvent choice due to its appropriate boiling point and ability to dissolve the reactants while precipitating the reduced IBX byproduct, simplifying filtration. The 3-fold excess of IBX ensures the complete conversion of the starting material.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The byproduct, 2-iodobenzoic acid, will precipitate. Filter the reaction mixture through a pad of celite to remove the solid byproduct.[8]

  • Concentration: Concentrate the filtrate in vacuo using a rotary evaporator to remove the ethyl acetate.[8]

  • Purification: Purify the resulting residue by column chromatography on silica gel. Elute with a solvent system of petroleum ether/ethyl acetate (6:1 v/v) to yield the final product.[8]

  • Characterization: The product, this compound, is obtained as a yellow oil (4.4 g, 89% yield). Confirm identity and purity using LCMS, ¹H NMR, and ¹³C NMR. The expected mass peak is [M+H]⁺ at m/z 184.1.[8]

Application in Agrochemical Synthesis: Derivatization to a Thiazole Carboxamide

The true utility of this compound lies in its capacity for derivatization. The acetyl group is a key handle for building more complex heterocyclic systems, a common strategy in the development of potent fungicides and herbicides.[10][11] This protocol outlines a representative transformation: the synthesis of a novel thiazole carboxamide derivative, a class of compounds known to act as Succinate Dehydrogenase Inhibitors (SDHIs).[12][13]

Reaction Scheme Diagram

G A Ethyl 5-Acetylisoxazole- 3-Carboxylate B Step 1: α-Bromination (e.g., NBS or Br₂) A->B Forms α-haloketone C Intermediate: Ethyl 5-(bromoacetyl)isoxazole- 3-carboxylate B->C Forms α-haloketone D Step 2: Hantzsch Thiazole Synthesis (with a Thioamide, R-CSNH₂) C->D Ring formation E Intermediate: Substituted Isoxazolyl-Thiazole D->E Ring formation F Step 3: Saponification (e.g., LiOH, NaOH) E->F Ester hydrolysis G Intermediate: Carboxylic Acid F->G Ester hydrolysis H Step 4: Amide Coupling (Amine, Coupling Agent) G->H Amide bond formation I Final Product: Novel Isoxazolyl-Thiazole Carboxamide Agrochemical H->I Amide bond formation

Caption: Multi-step synthesis of a potential agrochemical.

Protocol: Synthesis of a Novel Isoxazolyl-Thiazole Carboxamide

Principle: This multi-step synthesis leverages classical heterocyclic chemistry. An initial α-bromination of the acetyl group creates a reactive electrophile. This intermediate then undergoes a Hantzsch thiazole synthesis with a thioamide to form the core isoxazolyl-thiazole structure.[11] Subsequent saponification and amide coupling install the final carboxamide moiety, which is critical for binding to the target enzyme in many SDHI fungicides.[13]

Procedure (Conceptual Steps):

  • α-Bromination: React this compound with a brominating agent like N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or with Br₂ in a suitable solvent to form the α-bromoacetyl intermediate.

    • Experimental Rationale: This step activates the acetyl group for subsequent nucleophilic attack in the cyclization step. The choice of brominating agent can be tuned to control selectivity and reaction conditions.

  • Hantzsch Thiazole Synthesis: Condense the crude α-bromoacetyl intermediate with a selected thioamide (R-CSNH₂) in a solvent like ethanol. Heating the mixture drives the cyclization and dehydration to form the thiazole ring.[11]

    • Experimental Rationale: This is a robust and high-yielding method for constructing thiazole rings. The 'R' group on the thioamide can be varied to explore structure-activity relationships.

  • Saponification: Hydrolyze the ethyl ester of the resulting isoxazolyl-thiazole intermediate to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) in a THF/water mixture.

    • Experimental Rationale: Conversion to the carboxylic acid is necessary for the final amide coupling step. LiOH is often preferred for its high reactivity and minimal side reactions.

  • Amide Coupling: Activate the carboxylic acid with a coupling agent (e.g., HATU, HOBt/EDC) and react it with a desired amine (R'-NH₂) in the presence of a non-nucleophilic base (e.g., DIPEA) to form the final carboxamide product.

    • Experimental Rationale: Modern peptide coupling agents provide a clean and efficient means to form the amide bond under mild conditions, preserving the integrity of the heterocyclic core. The choice of amine (R') is a key diversification point for library synthesis.

Structure-Activity Relationship (SAR) and Screening

The functional handles on this compound allow for systematic modification to probe the SAR. By synthesizing a library of analogs based on the protocol in Section 4.0, researchers can identify key structural features that enhance biological activity.

Example SAR Table for a Hypothetical Fungicide Series
Compound IDR (Thiazole)R' (Amide)% Inhibition of Rhizoctonia solani @ 10 µg/mL
Parent MethylPhenyl45%
ANA-01 CF₃ Phenyl78%
ANA-02 Methyl4-Cl-Phenyl 65%
ANA-03 CF₃ 4-Cl-Phenyl 92%
ANA-04 CF₃Cyclohexyl 31%

Interpretation of SAR:

  • Insight 1: Introducing an electron-withdrawing trifluoromethyl (CF₃) group on the thiazole ring significantly increases fungicidal activity (Compare Parent vs. ANA-01 ). This may enhance binding affinity or improve metabolic stability.

  • Insight 2: A halogenated phenyl group on the amide is more effective than an unsubstituted phenyl group (Compare Parent vs. ANA-02 ).

  • Insight 3: Combining the most favorable substitutions leads to a highly potent compound (ANA-03 ).

  • Insight 4: Replacing the aromatic amide substituent with an aliphatic one leads to a significant loss of activity (ANA-04 ), suggesting a critical π-π stacking or hydrophobic interaction is required at this position.

Agrochemical Discovery Cascade

G cluster_1 Discovery & Optimization lib Library Synthesis (Vary R and R' groups) screen1 Primary Screening (In vitro, single high dose) lib->screen1 Test compounds hit Hit Identification (>80% inhibition) screen1->hit Select actives screen2 Secondary Screening (Dose-response, EC₅₀ determination) hit->screen2 Quantify potency sar SAR Analysis (Identify key moieties) screen2->sar Build model lead Lead Compound(s) (Potent & Synthetically Tractable) screen2->lead Select best compounds opt Lead Optimization (Improve potency, ADMET properties) sar->opt Design new analogs lead->opt cand Candidate Selection (Greenhouse & field trials) opt->cand

Caption: A typical screening cascade for novel agrochemicals.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic platform for the discovery of novel agrochemicals. Its inherent functionality provides chemists with the tools to rapidly generate diverse and complex molecules. The protocols and workflows detailed herein offer a robust starting point for research programs aimed at developing the next generation of effective and sustainable crop protection solutions. The logical application of synthetic transformations, coupled with systematic biological screening and SAR analysis, can significantly shorten the discovery-to-candidate pipeline.

References

Application Note: A Robust LCMS-based Method for the Quantitative Analysis of Ethyl 5-Acetylisoxazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a comprehensive and robust liquid chromatography-mass spectrometry (LCMS) method for the quantitative analysis of Ethyl 5-Acetylisoxazole-3-Carboxylate. This compound is a key intermediate in pharmaceutical synthesis, and its accurate quantification is crucial for process monitoring and quality control. The described method utilizes reversed-phase liquid chromatography for efficient separation, coupled with tandem mass spectrometry for selective and sensitive detection. This document provides in-depth protocols for sample preparation, LCMS analysis, and data processing, alongside a discussion on method validation in accordance with ICH guidelines. The methodologies presented herein are designed for researchers, scientists, and drug development professionals requiring a reliable analytical workflow for this and structurally related isoxazole derivatives.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a privileged structure found in numerous biologically active molecules. As such, the ability to accurately and precisely quantify this key building block in various matrices is paramount for ensuring the quality and consistency of pharmaceutical manufacturing processes.

Liquid chromatography-mass spectrometry (LCMS) is an ideal analytical technique for this purpose, offering high sensitivity, selectivity, and speed.[1][2] This application note provides a detailed, step-by-step guide for the development and implementation of a robust LCMS method for this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the method's principles.

Chemical Structure and Properties of this compound:

  • Molecular Formula: C₈H₉NO₄

  • Molecular Weight: 183.16 g/mol

  • CAS Number: 104776-70-7

  • Predicted [M+H]⁺: 184.1 m/z[3]

Experimental Workflow Overview

The overall analytical workflow is designed to be efficient and reproducible, minimizing sample handling and potential sources of error. The process begins with a straightforward sample preparation step, followed by chromatographic separation and mass spectrometric detection.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LCMS Analysis cluster_data Data Processing Sample Sample Dilution Dilution Sample->Dilution Solvent Filtration Filtration Dilution->Filtration 0.22 µm PTFE LC_Separation Reversed-Phase LC Filtration->LC_Separation Injection MS_Detection Tandem MS (MRM) LC_Separation->MS_Detection Ionization Quantification Quantification MS_Detection->Quantification Data Acquisition Reporting Reporting Quantification->Reporting

Caption: Overall workflow for the LCMS analysis of this compound.

Sample Preparation Protocol

The goal of sample preparation is to produce a clean, particle-free sample in a solvent compatible with the reversed-phase LC system, ensuring the analyte's stability and minimizing matrix effects.[4][5] For this application, a simple "dilute and shoot" approach is often sufficient for process intermediates and reaction monitoring samples.

Protocol: Standard and Sample Preparation

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in 10 mL of acetonitrile in a Class A volumetric flask. This serves as the primary stock solution. Rationale: Acetonitrile is a strong organic solvent that readily dissolves the analyte and is compatible with the mobile phase.

  • Working Standard Solutions:

    • Perform serial dilutions of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare a series of calibration standards. A typical concentration range would be 1 ng/mL to 1000 ng/mL. Rationale: Using a solvent composition similar to the initial mobile phase conditions helps to ensure good peak shape upon injection.

  • Sample Preparation:

    • For reaction mixture samples, accurately dilute a known volume or weight of the sample with the 50:50 acetonitrile/water mixture to bring the expected analyte concentration within the calibration range.

    • Vortex the diluted sample for 30 seconds to ensure homogeneity.

    • Filter the sample through a 0.22 µm PTFE syringe filter into an LCMS vial.[6] Rationale: Filtration is critical to remove any particulate matter that could clog the LC column or instrument tubing, thereby ensuring the longevity of the system.

LCMS Method Parameters

The following parameters have been optimized for the selective and sensitive analysis of this compound. A reversed-phase method is chosen due to the moderate polarity of the analyte.

Liquid Chromatography (LC) Parameters
ParameterConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmA C18 stationary phase provides excellent hydrophobic retention for a wide range of small molecules. The particle size ensures high efficiency.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase additive that aids in the protonation of the analyte, enhancing ionization efficiency in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in reversed-phase chromatography, providing good separation for many compounds.
Flow Rate 0.4 mL/minA standard flow rate for a 2.1 mm ID column, providing a balance between analysis time and chromatographic resolution.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to better chromatographic performance.
Injection Volume 5 µLA small injection volume minimizes potential peak distortion due to solvent effects.
Gradient 5% B to 95% B in 5 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, and equilibrate for 1.9 min.A gradient elution is necessary to elute the analyte with a good peak shape in a reasonable time and to clean the column after each injection.
Mass Spectrometry (MS) Parameters

The mass spectrometer should be operated in positive electrospray ionization (ESI) mode. The isoxazole ring is susceptible to predictable fragmentation, which can be exploited for selective detection using Multiple Reaction Monitoring (MRM).[7][8]

ParameterSettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for polar to moderately polar small molecules. Positive mode is selected to form the [M+H]⁺ ion.
Capillary Voltage 3.5 kVOptimizes the formation of gas-phase ions.
Gas Temperature 350 °CFacilitates the desolvation of the droplets from the ESI source.
Gas Flow 10 L/minThe flow of drying gas aids in the desolvation process.
Nebulizer Pressure 45 psiAssists in the formation of a fine spray of charged droplets.
MRM Transitions Q1: 184.1 -> Q3: 138.1 (Quantifier)Q1: 184.1 -> Q3: 110.1 (Qualifier)MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. The most intense fragment is used for quantification, while a second fragment is used for confirmation.
Collision Energy Optimized for each transition (typically 10-20 eV)The collision energy is optimized to maximize the intensity of the product ions.

Data Analysis and Quantification

Quantitative analysis is performed by constructing a calibration curve from the analysis of the working standard solutions.[1][9]

Procedure:

  • Integrate the peak area of the quantifier MRM transition for each standard and sample injection.

  • Plot the peak area versus the concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve. A weighting factor of 1/x or 1/x² may be applied to improve accuracy at the lower end of the curve.

  • The concentration of the analyte in the samples is then calculated from their peak areas using the regression equation of the calibration curve.

Quantification_Process Raw_Data LCMS Raw Data (Peak Areas) Calibration_Curve Generate Calibration Curve (Linear Regression) Raw_Data->Calibration_Curve Calibration_Standards Calibration Standards (Known Concentrations) Calibration_Standards->Calibration_Curve Calculate_Concentration Calculate Sample Concentration Calibration_Curve->Calculate_Concentration Sample_Data Sample Peak Areas Sample_Data->Calculate_Concentration Final_Report Final Report Calculate_Concentration->Final_Report

Caption: Data analysis workflow for the quantification of this compound.

Method Validation

To ensure that the analytical method is fit for its intended purpose, a validation study should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines or relevant regulatory agency requirements.[10][11][12][13]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over the desired concentration range and evaluating the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.99.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by analyzing samples with known concentrations (e.g., spiked matrix samples) at different levels and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte in a sample that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (S/N), with S/N of 3 for LOD and 10 for LOQ.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Conclusion

This application note presents a detailed and robust LCMS method for the quantitative analysis of this compound. The method is sensitive, selective, and suitable for high-throughput analysis in a research or quality control environment. The provided protocols for sample preparation, LCMS analysis, and data processing, along with the guidelines for method validation, offer a comprehensive framework for the reliable quantification of this important pharmaceutical intermediate.

References

The Strategic Utility of Ethyl 5-Acetylisoxazole-3-Carboxylate as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide delineates the synthesis, characterization, and critical applications of Ethyl 5-Acetylisoxazole-3-Carboxylate, a pivotal intermediate in contemporary drug discovery and development. The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically approved therapeutics.[1][2][3] This document provides researchers, scientists, and drug development professionals with a detailed exposition of two robust synthetic routes to this compound: a classic 1,3-dipolar cycloaddition and a high-yield oxidation pathway. Furthermore, we illuminate its strategic application in the synthesis of advanced pharmaceutical building blocks, specifically focusing on its conversion to pyrazole derivatives that are precursors to potent kinase inhibitors.[1][4] Each section is underpinned by detailed, field-proven protocols, mechanistic insights, and characterization data to ensure scientific integrity and reproducibility.

Introduction: The Isoxazole Moiety in Medicinal Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in pharmaceutical sciences. Its unique electronic properties, metabolic stability, and ability to act as a versatile pharmacophore have led to its incorporation into a wide array of therapeutic agents, including anti-inflammatory, anti-cancer, and anti-bacterial drugs.[1][2][3] this compound, with its strategically positioned functional groups—an acetyl moiety and an ethyl ester—serves as a highly adaptable building block for the synthesis of complex, biologically active molecules. The acetyl group provides a reactive handle for further elaboration, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional derivatives.

Synthesis of this compound

Two primary synthetic strategies are presented for the preparation of this compound, each with distinct advantages depending on the available starting materials and desired scale.

Method A: 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a cornerstone of isoxazole synthesis, offering a direct and regioselective route to the heterocyclic core.[5] In this protocol, the nitrile oxide is generated in situ from ethyl 2-chloro-2-(hydroxyimino)acetate, which then reacts with 3-butyn-2-one to yield the target compound.

Diagram 1: 1,3-Dipolar Cycloaddition Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 Ethyl 2-chloro-2-(hydroxyimino)acetate reaction 1,3-Dipolar Cycloaddition (in situ nitrile oxide formation) Base (e.g., Triethylamine) Solvent (e.g., Toluene) start1->reaction start2 3-Butyn-2-one start2->reaction product This compound reaction->product G precursor Ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate oxidant Oxidizing Agent (e.g., 2-Iodoxybenzoic acid - IBX) precursor->oxidant Solvent (e.g., Ethyl Acetate) Heat product This compound oxidant->product G isoxazole This compound hydrazine Substituted Hydrazine (e.g., Hydrazine Hydrate) isoxazole->hydrazine Solvent (e.g., Ethanol) Acid Catalyst (optional) pyrazole Ethyl 5-methyl-1H-pyrazole-3-carboxylate (Kinase Inhibitor Precursor) hydrazine->pyrazole Condensation and Ring Transformation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-Acetylisoxazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 5-Acetylisoxazole-3-Carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our focus is on delivering practical, experience-driven insights grounded in established chemical principles.

Overview of Primary Synthesis Route: Oxidation of a Secondary Alcohol

The most direct and high-yielding reported method for the synthesis of this compound involves the oxidation of its precursor, ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate.[1] This reaction commonly employs 2-Iodoxybenzoic acid (IBX) as the oxidizing agent, known for its mildness and high selectivity in converting secondary alcohols to ketones without over-oxidation to carboxylic acids.[2][3]

Reaction Scheme:

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield in the IBX oxidation of ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate can stem from several factors. A systematic approach to troubleshooting is crucial.

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Insufficient Reagent: While stoichiometric amounts of IBX can work, an excess (typically 1.5 to 3 equivalents) is often used to drive the reaction to completion.[4] Carefully check the molar ratio of your reagents.

    • Reaction Time and Temperature: The reported synthesis specifies heating at 80°C for 17 hours.[1] If your yield is low, the reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient temperature can lead to a sluggish reaction. Ensure your reaction setup maintains a consistent and accurate temperature.

    • Solvent Choice: IBX has poor solubility in many common organic solvents.[5][6] The original literature protocol uses ethyl acetate.[1] While solvents like DMSO can increase the solubility and reaction rate of IBX, they can also promote side reactions.[7][8] If you are deviating from the ethyl acetate protocol, consider the compatibility of your solvent with IBX.

  • Degradation of Starting Material or Product:

    • Prolonged High Temperatures: While heat is necessary, excessive or prolonged heating can lead to the decomposition of the isoxazole ring or other sensitive functional groups. Once TLC indicates the consumption of the starting material, proceed with the workup.

  • Issues with the Oxidizing Agent:

    • IBX Quality: The quality and purity of IBX can vary. Older or improperly stored IBX may have reduced activity. It is advisable to use a freshly opened bottle or to test the activity of your IBX on a simple, reliable substrate like benzyl alcohol.[8] Commercial IBX is often stabilized with benzoic and isophthalic acids to reduce its explosive nature.[5][9]

Workflow for Yield Optimization:

Yield_Optimization Start Low Yield Observed Check_Reagents Verify Reagent Stoichiometry & Purity (esp. IBX) Start->Check_Reagents Optimize_Conditions Systematically Vary Temperature & Time Check_Reagents->Optimize_Conditions Monitor_TLC Monitor Progress with TLC Optimize_Conditions->Monitor_TLC Solvent_Test Evaluate Alternative Solvents (if necessary) Optimize_Conditions->Solvent_Test Workup Prompt Workup Post-Completion Monitor_TLC->Workup Solvent_Test->Monitor_TLC End Optimized Yield Workup->End

Caption: A logical workflow for troubleshooting low reaction yield.

Q2: I am observing significant byproduct formation. How can I identify and minimize these impurities?

The formation of byproducts is a common challenge. Understanding the potential side reactions of your chosen synthetic route is key to mitigating them.

Common Byproducts and Their Prevention:

  • Unreacted Starting Material: As discussed in Q1, this is often due to incomplete reaction. Re-evaluate your reaction conditions and reagent stoichiometry.

  • Over-oxidation Products: While IBX is known for its selectivity, forcing conditions (e.g., excessive heat, prolonged reaction times, or a large excess of IBX) can potentially lead to further oxidation or degradation of the desired product.[7]

    • Mitigation: Adhere to the recommended reaction conditions and monitor the reaction closely by TLC. Once the starting material is consumed, it is best to stop the reaction.

  • Byproducts from Alternative Syntheses: If you are employing an alternative synthesis, such as a one-pot reaction from ethyl acetoacetate and hydroxylamine, you may encounter different byproducts:

    • Isoxazol-5-one Formation: In the synthesis of isoxazoles from β-keto esters and hydroxylamine, the formation of the isomeric isoxazol-5-one is a common side reaction.[10][11][12]

      • Control: This side reaction is often pH-dependent. Careful control of the reaction pH is crucial to favor the desired isoxazole product.

Troubleshooting Byproduct Formation:

Observed Impurity Potential Cause Recommended Action
Spot corresponding to starting material on TLC Incomplete reactionIncrease reaction time, temperature, or equivalents of IBX.
Unidentified polar spots on TLC Over-oxidation or degradationReduce reaction time and/or temperature. Use a smaller excess of IBX.
Isomeric byproduct (e.g., isoxazol-5-one) Incorrect cyclization pathway in alternative synthesisCarefully control the pH of the reaction medium.
Q3: The workup and purification of my product are proving difficult. What is the recommended procedure?

A proper workup and purification strategy is essential for obtaining a high-purity final product.

Recommended Workup and Purification Protocol:

  • Filtration: After cooling the reaction mixture, the solid byproducts (reduced IBX and any unreacted IBX) can be removed by filtration.[1]

  • Concentration: The filtrate is then concentrated under reduced pressure to remove the solvent.

  • Column Chromatography: The crude residue is typically purified by flash column chromatography on silica gel. A common eluent system is a mixture of petroleum ether and ethyl acetate.[1]

Troubleshooting Purification:

  • Co-eluting Impurities: If impurities are co-eluting with your product during column chromatography, try a different solvent system with varying polarity. Running a gradient elution can also improve separation.

  • Product "Oiling Out" during Recrystallization: If you attempt recrystallization and the product separates as an oil, this can be due to the solvent being too nonpolar or the cooling being too rapid. Try a more polar solvent or a mixed solvent system, and allow the solution to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the IBX oxidation of the secondary alcohol in this synthesis?

The oxidation of an alcohol by IBX proceeds through a ligand exchange followed by a concerted elimination.

Mechanism of IBX Oxidation:

IBX_Mechanism cluster_0 Ligand Exchange cluster_1 Concerted Elimination Alcohol R-CH(OH)-R' Intermediate1 Intermediate Complex Alcohol->Intermediate1 + IBX IBX IBX IBX->Intermediate1 Water H2O Intermediate1->Water - H2O Ketone R-C(=O)-R' Intermediate1->Ketone Rearrangement IBA IBA (reduced IBX) Intermediate1->IBA

Caption: Simplified mechanism of IBX oxidation of a secondary alcohol.

The alcohol first coordinates to the hypervalent iodine center of IBX, followed by the elimination of a water molecule to form an intermediate. This intermediate then undergoes a concerted elimination to yield the ketone, with the IBX being reduced to 2-iodosobenzoic acid (IBA).[2][5]

Q2: Are there alternative, potentially "greener," methods for this synthesis?

Yes, research into more environmentally friendly synthetic methods is ongoing.

  • Catalytic IBX: Instead of using stoichiometric amounts of IBX, catalytic amounts can be used in the presence of a co-oxidant like Oxone®.[6][9] This reduces the amount of the potentially explosive hypervalent iodine reagent needed.

  • Alternative Isoxazole Ring Formation: One-pot syntheses of isoxazoles from simple starting materials like β-keto esters (e.g., ethyl acetoacetate) and hydroxylamine in aqueous media are considered greener alternatives.[10][12][13] However, these routes may require more extensive optimization to achieve the desired substitution pattern and avoid isomer formation.

Q3: Can I use other oxidizing agents besides IBX?

While IBX is reported to be effective, other common oxidizing agents for converting secondary alcohols to ketones could be explored. These include:

  • Dess-Martin Periodinane (DMP): DMP is a closely related hypervalent iodine reagent that is more soluble in common organic solvents than IBX.[14]

  • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride. It is a powerful and reliable oxidation but requires cryogenic temperatures and careful handling of reagents.

  • Chromium-based reagents (e.g., PCC, PDC): These are classic reagents for this transformation but are falling out of favor due to the toxicity and disposal issues associated with chromium.

When considering an alternative oxidant, it is important to evaluate its compatibility with the isoxazole ring and the ester functionality.

References

Technical Support Center: Troubleshooting Side Reactions in the IBX Oxidation of Secondary Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for navigating the intricacies of using 2-iodoxybenzoic acid (IBX) for the oxidation of secondary alcohols. As a powerful and selective hypervalent iodine(V) reagent, IBX is a valuable tool in modern organic synthesis.[1][2][3] However, like any reagent, its application is not without potential challenges. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes. We will move beyond simple procedural steps to explore the causality behind these issues, grounding our recommendations in established chemical principles.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding IBX oxidations.

Q1: My IBX reagent is not dissolving in the reaction solvent. Is this normal?

A1: Yes, this is a well-documented characteristic of IBX. It is notoriously insoluble in most common organic solvents, with the notable exception of dimethyl sulfoxide (DMSO).[1][2][4] Many successful IBX oxidations are performed as heterogeneous suspensions in solvents like ethyl acetate (EtOAc) or 1,2-dichloroethane (DCE), often at elevated temperatures.[5] The limited solubility at higher temperatures is often sufficient for the reaction to proceed cleanly.[1][6]

Q2: I've heard IBX can be explosive. What are the safety precautions?

A2: Pure IBX is sensitive to shock and heat (>200°C) and can be explosive.[4] It is crucial to handle it with care and avoid grinding or heating it aggressively. To mitigate this risk, commercially available IBX is often stabilized with carboxylic acids like benzoic acid and isophthalic acid.[4][7] This formulation, often referred to as SIBX, is a non-explosive alternative that can be used more safely.[7][8][9] Always consult the Safety Data Sheet (SDS) for your specific reagent and handle it in a fume hood with appropriate personal protective equipment (PPE).

Q3: What is the white precipitate that forms during my reaction?

A3: The white precipitate is typically a mixture of unreacted IBX and its reduced byproduct, 2-iodosobenzoic acid (IBA).[5][10] In many non-DMSO solvent systems, both IBX and IBA are insoluble, which facilitates a simple workup by filtration.[5][10]

Troubleshooting Guide: Common Side Reactions & Solutions

This section provides a detailed, question-and-answer-formatted guide to specific experimental issues.

Issue 1: Low or Incomplete Conversion of the Secondary Alcohol

Q: I am observing a significant amount of unreacted starting material even after prolonged reaction times. What could be the cause?

A: Low conversion is a common issue that can often be traced back to several factors related to the heterogeneous nature of the reaction and the reactivity of the substrate.

  • Causality & Explanation: The rate of an IBX oxidation is dependent on the dissolution of IBX into the reaction medium. If the temperature is too low in a suspension, the concentration of soluble IBX may be insufficient to drive the reaction to completion in a reasonable timeframe. Furthermore, the rate-determining step in the oxidation mechanism, which is now understood to be the reductive elimination involving C-H bond cleavage, can be slow for sterically hindered alcohols.[11][12]

  • Troubleshooting Steps & Solutions:

    • Increase Reaction Temperature: For reactions run as suspensions in solvents like EtOAc, gradually increasing the temperature (e.g., to reflux) can enhance the solubility of IBX and increase the reaction rate.[1][5]

    • Use a Solubilizing Solvent: If your substrate and product are stable in DMSO, switching to this solvent will create a homogeneous reaction mixture and typically accelerate the reaction.[1][2]

    • Increase IBX Stoichiometry: While an excess of IBX can sometimes lead to side reactions (see Issue 2), using a moderate excess (e.g., 1.5-3.0 equivalents) can help drive the reaction to completion, especially for less reactive alcohols.[5]

    • Consider Additives: The addition of Lewis acids, such as Et₂O•BF₃, has been shown to improve both the solubility and reactivity of IBX in solvents like acetonitrile (ACN).[11] This is because the Lewis acid can coordinate to the carbonyl oxygen of IBX, which weakens the trans influence and lowers the energy barrier for reductive elimination.[11]

Issue 2: Formation of α,β-Unsaturated Ketone or Other Over-oxidation Byproducts

Q: My desired ketone is contaminated with byproducts that appear to be the result of further oxidation. How can I prevent this?

A: While IBX is celebrated for its selectivity, over-oxidation can occur under forcing conditions, particularly with enolizable ketones.[13][14]

  • Causality & Explanation: At elevated temperatures or with a large excess of IBX, the reagent can act as a single-electron transfer (SET) oxidant.[14] For a ketone with an α-proton, this can lead to the formation of an enol or enolate, which is then oxidized to an α,β-unsaturated ketone.[14] In some rare cases, with an excess of the oxidant, aldehydes formed from primary alcohols can be further oxidized to carboxylic acid derivatives.[13][15]

  • Troubleshooting Steps & Solutions:

    • Control Stoichiometry: Use the minimum amount of IBX required for complete conversion of the starting material. A good starting point is typically 1.1-1.2 equivalents.

    • Moderate Reaction Temperature: Avoid excessively high temperatures. If you need to heat the reaction to achieve a reasonable rate, monitor it closely by TLC and stop the reaction as soon as the starting material is consumed.

    • Solvent Choice: Reactivity-enhancing solvents like DMSO may promote such side reactions.[13] If over-oxidation is an issue, consider switching to a less polar, non-coordinating solvent like EtOAc or DCE.[5]

Issue 3: Poor Chemoselectivity and Unwanted Oxidation of Other Functional Groups

Q: My substrate contains other functional groups, and I am observing side reactions. How can I improve the chemoselectivity of the IBX oxidation?

A: IBX is generally a chemoselective oxidant, tolerating functional groups like thioethers, amines, and nitro groups.[1][2][13] However, certain functionalities are susceptible to oxidation.

  • Causality & Explanation:

    • Phenols: Phenolic hydroxyl groups are readily oxidized by IBX, typically to form ortho-quinones.[2]

    • Electron-Rich Aromatics: While less common, highly activated aromatic rings can undergo oxidation.

    • Allylic/Benzylic C-H Bonds: IBX can oxidize benzylic and allylic C-H bonds, especially at elevated temperatures, to form carbonyl compounds.[1][14]

  • Troubleshooting Steps & Solutions:

    • Protect Susceptible Groups: If your substrate contains a phenol, it is advisable to protect the phenolic hydroxyl group before performing the IBX oxidation.

    • Control Reaction Conditions: To favor the oxidation of a secondary alcohol over a less reactive site (like a benzylic C-H), use milder conditions (lower temperature, shorter reaction time).

    • Use Additives for Enhanced Selectivity: In some cases, specific conditions can be used to enhance selectivity. For example, the use of IBX with n-Bu₄NBr in a CH₂Cl₂-H₂O system has been reported to selectively oxidize secondary alcohols in the presence of primary alcohols.[16][17]

Issue 4: Difficult Workup and Product Isolation

Q: I am having trouble separating my product from the iodine-containing byproducts after the reaction.

A: Workup issues often depend on the solvent used and the physical properties of the desired product.

  • Causality & Explanation: In solvents like EtOAc or DCE, the reduced byproduct IBA is insoluble and can be removed by filtration.[5][10] However, if your product is also a solid, simple filtration will not suffice. When DMSO is used as a solvent, both IBA and any excess IBX remain dissolved, requiring a different workup strategy.

  • Troubleshooting Steps & Solutions:

    • For Suspensions (e.g., in EtOAc):

      • After cooling the reaction mixture, filter off the solid IBA and IBX.

      • If your product is also a solid, you will need to dissolve the crude mixture in a suitable solvent after filtration and purify by chromatography or recrystallization.

    • For Homogeneous Solutions (in DMSO):

      • Dilute the reaction mixture with water. This will often precipitate the IBA, which can then be removed by filtration.

      • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, ether) to isolate your product.

      • Wash the organic layer with a mild basic solution (e.g., saturated NaHCO₃) if you used a stabilized IBX (SIBX) formulation to remove the benzoic and isophthalic acid stabilizers.[7]

Visualizing the Process: Mechanism and Troubleshooting

To better understand the reaction and potential pitfalls, the following diagrams illustrate the key mechanistic steps and the logical flow for troubleshooting common issues.

IBX_Oxidation_Mechanism A Secondary Alcohol (R₂CHOH) C Ligand Exchange Intermediate A->C + IBX - H₂O B IBX B->C D Reductive Elimination (Rate-Determining Step) C->D Hypervalent Twist E Ketone Product (R₂C=O) D->E C-H Cleavage F IBA (2-Iodosobenzoic Acid) D->F

Caption: The accepted mechanism for IBX oxidation of a secondary alcohol.

Troubleshooting_Flowchart Start Problem with IBX Oxidation Q1 Low / Incomplete Conversion? Start->Q1 A1 Increase Temperature Use DMSO Increase IBX eq. Add Lewis Acid Q1->A1 Yes Q2 Over-oxidation (e.g., Enone Formation)? Q1->Q2 No End Successful Oxidation A1->End A2 Reduce IBX eq. Lower Temperature Avoid DMSO Q2->A2 Yes Q3 Poor Chemoselectivity? Q2->Q3 No A2->End A3 Protect Susceptible Groups (e.g., Phenols) Use Milder Conditions Q3->A3 Yes Q3->End No A3->End

Caption: A logical troubleshooting workflow for common IBX oxidation issues.

Best-Practice Experimental Protocol: Oxidation of a Generic Secondary Alcohol

This protocol provides a robust starting point for the oxidation of a secondary alcohol using a stabilized IBX (SIBX) formulation in ethyl acetate.

Materials:

  • Secondary Alcohol (1.0 mmol)

  • Stabilized IBX (SIBX) (1.2 mmol, 1.2 eq.)

  • Ethyl Acetate (EtOAc), reagent grade (0.1 M concentration)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • TLC plates and appropriate eluent system

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the secondary alcohol (1.0 mmol).

  • Add ethyl acetate (10 mL) to dissolve the alcohol.

  • Add the stabilized IBX (SIBX) (1.2 mmol) to the solution. The mixture will be a suspension.

  • Heat the suspension to reflux (approx. 77-80°C) with vigorous stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the suspension through a pad of celite or a sintered glass funnel to remove the insoluble 2-iodosobenzoic acid (IBA) byproduct and any unreacted IBX.

  • Wash the filter cake with a small amount of fresh ethyl acetate.

  • Combine the filtrate and washings.

  • If SIBX was used, transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the acid stabilizers, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ketone.

  • Purify the crude product by column chromatography or recrystallization as necessary.

Quantitative Data Summary

The choice of solvent and conditions can significantly impact reaction outcomes. The table below summarizes typical conditions and considerations.

IssueCausative FactorRecommended SolventTemperatureKey Consideration
Insolubility Poor solubility of IBXDMSORoom TempHomogeneous reaction, but can be difficult to remove.
Low Reactivity Heterogeneous natureEtOAc, DCEReflux (80°C)Simple filtration workup as byproducts are insoluble.[5]
Over-oxidation Forcing conditionsEtOAc, CH₂Cl₂Room Temp to 50°CUse minimal excess of IBX and monitor reaction closely.
Solvent Reactivity IBX oxidizes the solventEtOAc, DCE, ACNVariesAvoid using THF or toluene as solvents.[5]

References

Optimizing reaction conditions for the synthesis of "Ethyl 5-Acetylisoxazole-3-Carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 5-Acetylisoxazole-3-Carboxylate

Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for chemistry professionals engaged in synthetic and medicinal chemistry. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your experimental outcomes. Our guidance is grounded in established chemical principles to ensure both accuracy and reproducibility.

Part 1: Foundational Principles & Core Synthesis Strategy

This section addresses the fundamental questions regarding the synthesis, providing the essential knowledge needed before embarking on the experiment.

Q1: What is the most effective and common synthetic route to this compound?

A1: The most robust and widely adopted method for constructing the isoxazole ring in this target molecule is the [3+2] cycloaddition , also known as the Huisgen 1,3-dipolar cycloaddition.[1] This reaction involves the in situ generation of a nitrile oxide from a precursor, which then reacts with an alkyne (the dipolarophile) to form the five-membered isoxazole ring.[2]

Specifically, for this compound, the reaction proceeds between ethoxycarbonylformonitrile oxide (the 1,3-dipole) and 3-butyn-2-one (the dipolarophile). The nitrile oxide is transient and is generated in situ from its stable precursor, (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate, typically by dehydrochlorination with a mild base.

Q2: What are the critical starting materials and their required specifications?

A2: Success in this synthesis is highly dependent on the quality and purity of the two key reactants.

Reagent NameStructureM.W. ( g/mol )CAS No.Key Considerations
(Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate HON=C(Cl)CO₂C₂H₅151.5514337-43-0This is the nitrile oxide precursor. It is a solid with a melting point of 70-76 °C. It should be stored under inert gas at 2-8°C to prevent degradation. Purity is critical, as impurities can interfere with the generation of the nitrile oxide.
3-Butyn-2-one HC≡CCOCH₃68.071423-60-5This is the alkyne dipolarophile. It is a volatile and flammable liquid. It should be used freshly distilled or from a recently opened bottle to avoid polymeric impurities that can form over time.
Triethylamine (Et₃N) (C₂H₅)₃N101.19121-44-8A common, mild organic base used for the in situ generation of the nitrile oxide. It must be dry, as moisture will hydrolyze the nitrile oxide precursor.
Q3: Can you illustrate the reaction mechanism and the logic behind the regioselectivity?

A3: Certainly. The 1,3-dipolar cycloaddition is a concerted, pericyclic reaction governed by Frontier Molecular Orbital (FMO) theory. The reaction proceeds through a single-step mechanism involving a cyclic transition state.

The regioselectivity (i.e., the formation of the 5-acetyl-3-carboxylate isomer instead of the 3-acetyl-5-carboxylate isomer) is dictated by the electronic properties of the dipole and dipolarophile. The largest orbital coefficient on the nitrile oxide (the oxygen atom) aligns with the largest coefficient on the alkyne (the acetyl-substituted carbon), leading specifically to the desired product.

Reaction_Mechanism cluster_reactants Reactants cluster_product Product R1 Ethyl 2-chloro-2-(hydroxyimino)acetate Int1 Ethoxycarbonyl- formonitrile Oxide (1,3-Dipole) R1->Int1 R2 3-Butyn-2-one P1 Ethyl 5-Acetylisoxazole- 3-Carboxylate R2->P1 Int1->P1 [3+2] Cycloaddition Base Triethylamine (Base)

Caption: Reaction pathway for this compound synthesis.

Part 2: Troubleshooting Guide & FAQs

This section is formatted as a practical, question-and-answer troubleshooting guide to address specific experimental issues.

Q4: My reaction yield is critically low. What are the most common causes and how can I fix them?

A4: Low yield is the most frequent issue in this synthesis. It almost always traces back to one of three root causes: inefficient generation of the nitrile oxide, undesired side reactions, or sub-optimal reaction conditions.

A systematic approach is required for diagnosis. The following workflow provides a logical decision tree for troubleshooting.

Troubleshooting_Low_Yield Start Low Yield Observed Check_NO_Gen Problem: Nitrile Oxide Generation? Start->Check_NO_Gen Check_Dimer Problem: Nitrile Oxide Dimerization? Check_NO_Gen->Check_Dimer No Sol_Base Action: Use fresh, dry base (Et3N). Ensure precursor is pure. Check_NO_Gen->Sol_Base Yes Check_Conditions Problem: Sub-optimal Conditions? Check_Dimer->Check_Conditions No Sol_SlowAdd Action: Add base slowly to the mixture of precursor and alkyne. Check_Dimer->Sol_SlowAdd Yes Sol_Temp Action: Run reaction at RT or 0°C. Avoid high temperatures. Check_Conditions->Sol_Temp Yes Sol_Stoich Action: Use slight excess (1.1-1.2 eq) of the alkyne dipolarophile. Sol_SlowAdd->Sol_Stoich Sol_Solvent Action: Use a non-polar aprotic solvent like Dichloromethane (DCM) or Toluene. Sol_Temp->Sol_Solvent

Caption: Troubleshooting logic for addressing low reaction yield.

Detailed Breakdown:

  • Inefficient Nitrile Oxide Generation: The dehydrochlorination of the precursor is sensitive to the quality of the base. Ensure your triethylamine is anhydrous and pure. If the reaction is sluggish, the precursor itself may have degraded; verify its purity via melting point or NMR.

  • Nitrile Oxide Dimerization: This is a major competing pathway. The highly reactive nitrile oxide can dimerize to form a furoxan (1,2,5-oxadiazole-2-oxide).[3] This side reaction is kinetically competitive with the desired cycloaddition. To minimize it:

    • Maintain Low Nitrile Oxide Concentration: Add the base slowly to the reaction mixture containing both the precursor and the alkyne. This ensures that any nitrile oxide generated is immediately consumed by the dipolarophile.

    • Optimize Temperature: Higher temperatures can accelerate dimerization more than the cycloaddition. Running the reaction at room temperature or even 0°C is often optimal.[3]

  • Sub-optimal Stoichiometry: To favor the desired reaction, use a slight excess (e.g., 1.1 equivalents) of the alkyne relative to the nitrile oxide precursor. This helps to "trap" the nitrile oxide as it is formed.

Q5: I see a major, non-polar spot on my TLC that isn't the product. What is it?

A5: This is very likely the furoxan dimer, the result of nitrile oxide self-condensation.[3] Furoxans are common byproducts in 1,3-dipolar cycloadditions involving in situ generated nitrile oxides. As described in Q4, minimizing its formation is key to improving the yield of your desired isoxazole. If significant formation is observed, revisit the slow addition protocol for your base and ensure the reaction temperature is not too high.

Q6: How should I effectively monitor the reaction's progress?

A6: Thin-Layer Chromatography (TLC) is the ideal method. Use a solvent system like 3:1 Hexanes:Ethyl Acetate. You should monitor for the disappearance of the starting materials, particularly the more UV-active nitrile oxide precursor. The product, this compound, will be a new, UV-active spot. A well-run reaction should show clean conversion with minimal byproduct formation.

Q7: What is the recommended procedure for work-up and purification?

A7: The purification strategy is critical for isolating a high-purity product.

  • Quench and Wash: After the reaction is complete (as determined by TLC), quench the reaction by washing it with a dilute acid (e.g., 1M HCl) to remove the triethylamine hydrochloride salt. Follow this with a wash using saturated sodium bicarbonate solution and finally a brine wash.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography: The crude product will likely be an oil or a low-melting solid.[4] Purification via flash column chromatography on silica gel is standard.

    • Eluent System: A gradient of ethyl acetate in hexanes is effective. Start with a low polarity (e.g., 10% EtOAc in Hexanes) and gradually increase the polarity to elute your product. The furoxan byproduct, being less polar, will typically elute first.

    • Sticking: If your compound adheres too strongly to the silica, the eluent may not be polar enough.[5] Gradually increase the ethyl acetate concentration.

Part 3: Optimized Experimental Protocols

These protocols are provided as a self-validating system, incorporating best practices discussed in the troubleshooting section.

Protocol 1: Synthesis of (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate

This protocol is adapted from established literature procedures.[6]

  • Setup: To a solution of glycine ethyl ester hydrochloride (14.0 g, 100 mmol) in 30 mL of water, add 12 mL of concentrated HCl. Cool the solution to -5 °C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (7.6 g, 110 mmol) in 15 mL of water and add it dropwise to the cooled reaction mixture, ensuring the temperature remains below 0 °C.

  • Chlorination: After the first addition is complete, prepare a second solution of sodium nitrite (7.6 g, 110 mmol) in 15 mL of water. Add this second solution dropwise, again maintaining a temperature below 0 °C.

  • Stirring: Stir the resulting mixture at 0 °C for 1 hour.

  • Extraction: Add a brine solution and extract the mixture with diethyl ether (3 x 50 mL).

  • Drying & Isolation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure. The resulting solid, (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate, should be used promptly or stored under inert gas at low temperature.[6]

Protocol 2: Synthesis of this compound
  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate (1.52 g, 10 mmol) and 3-butyn-2-one (0.75 g, 11 mmol, 1.1 eq) in 50 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Slow Addition of Base: While stirring vigorously, add a solution of triethylamine (1.11 g, 11 mmol, 1.1 eq) in 10 mL of anhydrous DCM dropwise over 1 hour using a syringe pump.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (1 x 25 mL), and brine (1 x 25 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of 5% to 25% ethyl acetate in hexanes to afford the pure this compound.

References

Troubleshooting low conversion rates in "Ethyl 5-Acetylisoxazole-3-Carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 5-Acetylisoxazole-3-Carboxylate

Introduction: Navigating the Synthesis of a Key Heterocyclic Building Block

Welcome to the technical support guide for the synthesis of this compound. This molecule is a valuable heterocyclic intermediate in medicinal chemistry and drug development. While its synthesis is well-documented, researchers frequently encounter challenges, most notably low conversion rates and the formation of persistent byproducts.

This guide is structured as a series of questions and answers to directly address the practical issues you may face in the laboratory. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose problems and logically devise solutions. Our focus is on the most common and robust synthetic pathway: the 1,3-dipolar cycloaddition.

Section 1: Understanding the Core Synthesis Pathway

The most direct and widely employed method for constructing the 3,5-disubstituted isoxazole core of the target molecule is the Huisgen 1,3-dipolar cycloaddition.[1][2] This reaction involves the [3+2] cycloaddition of an in situ-generated nitrile oxide with an alkyne.

For the synthesis of this compound, the key reactants are:

  • 1,3-Dipole Precursor: Ethyl 2-chloro-2-(hydroxyimino)acetate, which generates the corresponding nitrile oxide upon treatment with a mild base.

  • Dipolarophile: 3-Butyn-2-one, an alkyne that provides the acetyl group at the 5-position of the isoxazole ring.

The general transformation is outlined below:

cluster_0 Nitrile Oxide Generation (in situ) cluster_1 1,3-Dipolar Cycloaddition precursor Ethyl 2-chloro-2-(hydroxyimino)acetate nitrile_oxide [Nitrile Oxide Intermediate] precursor->nitrile_oxide - HCl base Base (e.g., Triethylamine) base->precursor cycloaddition + nitrile_oxide->cycloaddition alkyne 3-Butyn-2-one alkyne->cycloaddition product This compound cycloaddition->product

Caption: Primary synthesis route via 1,3-dipolar cycloaddition.

Section 2: Frequently Asked Questions (FAQs) - Initial Troubleshooting

Q1: My 1,3-dipolar cycloaddition reaction is resulting in a very low yield. What are the most common culprits?

A1: Low yields in this specific cycloaddition are most frequently traced back to two key issues: inefficient generation of the nitrile oxide and a competing dimerization side reaction of this highly reactive intermediate.[3] Before optimizing parameters, first verify the quality of your starting materials. 3-Butyn-2-one can be volatile and should be handled accordingly, while the ethyl 2-chloro-2-(hydroxyimino)acetate precursor should be pure and dry.

Q2: I see a major byproduct on my TLC plate that is less polar than my starting materials. What is it and how do I prevent it?

A2: You are almost certainly observing the formation of a furoxan (a 1,2,5-oxadiazole N-oxide). This occurs when the nitrile oxide intermediate, if allowed to build in concentration, dimerizes by reacting with itself instead of with the intended alkyne dipolarophile.[4] This is the most common failure mode for this reaction. Prevention is centered on keeping the instantaneous concentration of the nitrile oxide low. (See Section 3 for a detailed protocol).

Q3: How important are the reaction solvent and base selection?

A3: They are critically important. The base is responsible for generating the reactive nitrile oxide from its hydroximoyl chloride precursor. It must be strong enough to deprotonate the precursor but not so strong that it promotes unwanted side reactions with your ester or acetyl functionalities. Triethylamine is a common and effective choice.[5][6] The solvent must fully dissolve all reactants to ensure a homogeneous reaction. Tetrahydrofuran (THF) is often used for this purpose.[5]

Section 3: In-Depth Troubleshooting Guide

Issue 1: Dominant Furoxan Dimer Byproduct Formation
  • Symptom: Your TLC analysis shows the consumption of the nitrile oxide precursor but little to no formation of the desired product. A new, less polar spot, often UV active, is the major component of the crude mixture.

  • Causality: The rate of nitrile oxide dimerization is second-order with respect to the nitrile oxide concentration. If the base is added all at once, a high concentration of the nitrile oxide is generated rapidly, favoring the dimerization pathway over the desired cycloaddition with the alkyne.[3][4]

Solutions:

Solution Underlying Principle Trustworthiness Check
Slow Addition of Base Maintains a low, steady-state concentration of the nitrile oxide, favoring the bimolecular reaction with the alkyne over dimerization.Monitor the reaction by TLC during the addition. You should see the gradual appearance of the product spot, not a buildup of the furoxan byproduct.
Use a Slight Excess of Alkyne Le Châtelier's principle. Increasing the concentration of one reactant (the alkyne) pushes the equilibrium towards the desired product.A small amount of unreacted alkyne may be visible on the final TLC, which is generally easier to remove during purification than the furoxan dimer.
Ensure Homogeneous Solution If reactants are not fully dissolved, localized high concentrations of nitrile oxide can occur, leading to dimerization.The reaction mixture should be clear and free of suspended solids before the base is added.

Protocol 1: Minimizing Furoxan Formation via Slow Addition

  • Combine ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) and 3-butyn-2-one (1.1-1.2 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Prepare a solution of triethylamine (1.1 eq) in a separate flask, also in anhydrous THF.

  • Using a syringe pump, add the triethylamine solution to the reaction mixture dropwise over 2-4 hours at room temperature.

  • Monitor the reaction progress by TLC. The spot corresponding to ethyl 2-chloro-2-(hydroxyimino)acetate should gradually be replaced by the product spot.

  • Once the addition is complete, allow the reaction to stir for an additional 1-2 hours or until TLC indicates full consumption of the precursor.

  • Proceed with the standard aqueous workup.

Issue 2: Incomplete or Stalled Reaction
  • Symptom: After several hours, TLC analysis shows significant amounts of both starting materials remaining, with little product formation.

  • Causality: This points to a problem with the fundamental reaction conditions or reagent quality, preventing the reaction from proceeding efficiently.

Troubleshooting Workflow:

cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_solutions Corrective Actions start Stalled Reaction Observed reagent_check Are reagents pure and anhydrous? start->reagent_check base_check Is the base (e.g., TEA) fresh and non-degraded? reagent_check->base_check Yes purify_reagents Purify/re-source reagents. Ensure anhydrous conditions. reagent_check->purify_reagents No temp_check Is the temperature appropriate? (Usually RT) base_check->temp_check Yes use_fresh_base Use freshly distilled triethylamine. base_check->use_fresh_base No stir_check Is the mixture homogeneous and stirring efficiently? temp_check->stir_check Yes gentle_heat Consider gentle warming (e.g., to 40°C). temp_check->gentle_heat No stoich_check Is the stoichiometry correct? stir_check->stoich_check Yes increase_stir Increase stirring rate or use a larger stir bar. stir_check->increase_stir No stoich_check->start Re-evaluate Setup

Caption: Troubleshooting workflow for stalled reactions.

Issue 3: Difficult Purification and Product Isolation
  • Symptom: The crude product is a dark oil that is difficult to handle. During column chromatography, the product streaks, or during recrystallization, it "oils out."

  • Causality: The presence of the acetyl and ethyl ester groups makes the final product moderately polar. Impurities from side reactions can interfere with standard purification methods. "Oiling out" occurs when a compound's melting point is below the temperature of the solution from which it is trying to crystallize.[7]

Solutions:

Problem Recommended Action Scientific Rationale
Streaking on Silica Gel 1. Use a less polar solvent system (e.g., start with 95:5 Hexane:Ethyl Acetate).2. Add 0.1-0.5% triethylamine to your eluent.1. Improves separation from more polar impurities.2. Basic additives like triethylamine can deactivate acidic sites on the silica gel, preventing product degradation or strong adsorption that leads to streaking.
"Oiling Out" During Recrystallization 1. Re-heat to dissolve the oil, then add more of the less-polar "poor" solvent.2. Allow the solution to cool much more slowly (e.g., insulate the flask).3. Gently scratch the inside of the flask with a glass rod to induce nucleation.[7]Slow cooling and providing nucleation sites favor the formation of an ordered crystal lattice over the amorphous, liquid-like separation of the oil.[7]

Protocol 2: Optimized Flash Column Chromatography

  • Slurry Preparation: Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel (~2-3x the mass of the crude product). Evaporate the solvent until a dry, free-flowing powder is obtained.

  • Column Packing: Dry-pack the column with silica gel, then wet it with the starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Loading: Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase, gradually increasing the percentage of ethyl acetate. A typical gradient might be from 5% to 20% ethyl acetate. A published system for this compound is petroleum ether/ethyl acetate=6/1.[8]

  • Fraction Collection: Collect small fractions and monitor them by TLC to isolate the pure product.

References

Technical Support Center: A Guide to Overcoming Purification Challenges of Polar Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar isoxazole derivatives. The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, the introduction of polar functional groups, essential for modulating pharmacokinetic and pharmacodynamic properties, presents significant purification challenges for researchers.[2] These molecules often exhibit high water solubility, strong interactions with traditional stationary phases, and poor retention in reversed-phase systems, complicating their isolation and characterization.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Section 1: Initial Work-up & Extraction FAQs

This section addresses common issues encountered after the reaction is complete but before chromatographic purification.

Q1: My polar isoxazole derivative is highly soluble in water. How can I efficiently extract it into an organic solvent?

A1: This is a frequent challenge. High polarity, often due to functionalities like hydroxyls, amines, or carboxylic acids, favors the aqueous phase. Standard solvents like ethyl acetate may be ineffective.

Underlying Principle: The partitioning of a solute between two immiscible phases is governed by its relative solubility in each phase. To favor the organic layer, you must decrease the compound's affinity for the aqueous phase or increase its affinity for the organic phase.

Troubleshooting Strategies:

  • Salting Out: Saturate the aqueous layer with an inert salt, such as sodium chloride (NaCl) or ammonium sulfate. This increases the ionic strength of the aqueous phase, decreases the solvation of your organic compound, and drives it into the organic layer.[3]

  • Use a More Polar Organic Solvent: If ethyl acetate or dichloromethane fails, switch to a more polar, water-immiscible solvent. Good options include n-butanol or a mixture of chloroform and isopropanol (e.g., 3:1 ratio).[3]

  • pH Adjustment: If your isoxazole derivative contains acidic or basic functional groups, you can dramatically alter its solubility by adjusting the pH.[3][4]

    • For Basic Isoxazoles (e.g., containing an amine): Add a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to the aqueous layer to deprotonate any ammonium salts, neutralizing the charge and increasing organic solubility.[5]

    • For Acidic Isoxazoles (e.g., containing a carboxylic acid or phenol): Add an acid like dilute hydrochloric acid (HCl) to protonate the carboxylate or phenoxide, rendering the molecule neutral and more soluble in the organic phase.[6][7]

Step-by-Step Protocol: Acid-Base Extraction for an Amine-Containing Isoxazole

  • Ensure your reaction mixture is in an appropriate organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of dilute aqueous acid (e.g., 1M HCl). The basic isoxazole will be protonated and move into the aqueous layer.[5]

  • Shake the funnel vigorously and allow the layers to separate. Drain the lower (aqueous) layer.

  • Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete removal of the basic product.

  • Combine the acidic aqueous extracts. While cooling in an ice bath, slowly add a base (e.g., 10% NaOH) until the solution is basic (check with pH paper).

  • Your now-neutral isoxazole product may precipitate out (if solid) or can be extracted back into a fresh organic solvent (a "back extraction").[5]

Section 2: Chromatographic Purification Troubleshooting

Chromatography is the workhorse of purification, but polar isoxazoles can be problematic. This section provides solutions for the most common techniques.

Normal-Phase Chromatography (NPC) on Silica Gel

Q2: My basic isoxazole derivative streaks badly on the silica gel TLC plate and column, leading to poor separation. What can I do?

A2: Streaking (or tailing) is the most common issue for polar, basic compounds on standard silica gel.[3]

Underlying Principle: Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. Basic compounds, such as those containing amine or pyridine-like nitrogens, can undergo strong ionic interactions or irreversible binding with these acidic sites, causing them to move unevenly down the column and resulting in broad, streaking bands.[8][9]

Troubleshooting Strategies:

  • Add a Mobile Phase Modifier: Neutralize the acidic silanol sites by adding a small amount of a basic modifier to your eluent.[8][9]

    • Triethylamine (TEA): Add 0.1–1% TEA to your mobile phase (e.g., hexane/ethyl acetate). TEA is a volatile competing base that will occupy the active sites on the silica, allowing your compound to elute symmetrically.

    • Ammonium Hydroxide: For very polar compounds, a common eluent is a mixture of dichloromethane (DCM) and methanol (MeOH). Adding 1-2% of a concentrated ammonium hydroxide solution to the methanol portion can dramatically improve peak shape.[8][10]

  • Use a Deactivated or Alternative Stationary Phase:

    • Deactivate Silica: Before loading your sample, flush the packed column with 2-3 column volumes of your eluent containing 1-2% TEA. Then, run the column with your standard eluent.[9]

    • Alumina: For basic compounds, basic or neutral alumina can be an excellent alternative to silica gel, as it lacks the strong acidic sites that cause tailing.[8][10]

    • Bonded Phases: Consider using pre-packed flash columns with less acidic surfaces like amino (NH₂) or diol bonded phases.[8][11]

Q3: My compound is extremely polar and won't move from the baseline (Rf = 0) on silica, even in 100% ethyl acetate. What's next?

A3: This indicates your compound is too polar for the current solvent system and requires a much stronger eluent.

Troubleshooting Strategies:

  • Increase Mobile Phase Polarity Drastically: A standard solvent system for highly polar compounds is a gradient of methanol in dichloromethane.[12]

    • Start with 1-2% MeOH in DCM and gradually increase the concentration to 5%, 10%, or even up to 20%.[10][12]

    • Caution: Using more than 10-15% methanol in DCM can lead to significant silica dissolution, which may contaminate your final product.[12]

  • Dry Loading: If your compound is poorly soluble in the starting mobile phase (e.g., 2% MeOH/DCM), use the dry loading technique. Dissolve your crude material in a strong solvent (like pure methanol), add a small amount of silica gel, and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[3][13]

Solvent System Polarity Typical Use Case for Isoxazoles
Hexane / Ethyl AcetateLow to MediumStandard system for moderately polar, non-basic derivatives.[14]
Dichloromethane / MethanolHighExcellent for highly polar compounds.[12]
DCM / MeOH / NH₄OHHigh (Basic)Ideal for very polar, basic compounds that exhibit tailing.[8]
Reversed-Phase Chromatography (RPC)

Q4: I tried running my polar isoxazole on a C18 column, but it eluted immediately in the solvent front with no retention. How can I fix this?

A4: This is a classic sign that your compound is too polar for traditional reversed-phase chromatography.[15]

Underlying Principle: RPC separates molecules based on hydrophobicity.[16] The stationary phase (e.g., C18) is non-polar, and it retains non-polar analytes.[17][18] Highly polar molecules have little to no affinity for the stationary phase and are swept through the column with the polar mobile phase (e.g., water/acetonitrile).[19]

Troubleshooting Strategies:

  • Use a Highly Aqueous Mobile Phase: Some modern RP columns are designed to be stable in 100% aqueous conditions. If your column is compatible, try running a gradient starting from 100% water (with 0.1% formic acid or TFA for peak shape) and slowly increasing the organic solvent.[9]

  • Use a More Polar Stationary Phase: Consider an RP column with an embedded polar group (EPG) or a phenyl-hexyl phase. These offer different selectivity and can provide some retention for polar analytes where a C18 fails.[9]

  • Switch to a Different Chromatographic Mode: For compounds that are simply too polar for RPC, a different technique is required. This is the ideal scenario to switch to Hydrophilic Interaction Liquid Chromatography (HILIC).[8][15][20]

Advanced Chromatographic Techniques

When NPC and RPC fail, these advanced methods provide powerful solutions for purifying even the most challenging polar isoxazole derivatives.

Q5: What is HILIC, and when should I use it for my polar isoxazole?

A5: Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier technique for separating and purifying highly polar compounds that are poorly retained in reversed-phase.[15][20]

Underlying Principle: HILIC uses a polar stationary phase (like bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent (typically >80% acetonitrile) and a small amount of aqueous buffer.[20][21][22] A water-enriched layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention. Elution is achieved by increasing the concentration of the aqueous component (the strong solvent).[20][21]

When to Use HILIC:

  • When your compound has little to no retention on a C18 column.[15]

  • When your compound is highly water-soluble.

  • When you need better peak shapes for polar basic compounds than what silica gel can offer.[9]

Step-by-Step Protocol: Generic HILIC Method

  • Column Selection: Choose a HILIC column (e.g., bare silica, amide, or zwitterionic). Amide phases are often a good starting point.

  • Mobile Phase Prep:

    • Mobile Phase A (Aqueous): Water with a buffer (e.g., 10 mM ammonium formate).

    • Mobile Phase B (Organic): Acetonitrile.

  • Equilibration: Equilibrate the column with a high percentage of organic solvent (e.g., 95% B) for at least 10 column volumes. This is critical for establishing the aqueous layer and achieving reproducible retention.

  • Sample Prep: Dissolve your sample in the initial mobile phase. If solubility is an issue, use a minimal amount of DMSO or water, ensuring the injection volume is small.

  • Elution: Run a gradient by increasing the concentration of Mobile Phase A (e.g., from 5% A to 50% A over 15-20 minutes).

Q6: What is Supercritical Fluid Chromatography (SFC), and is it suitable for polar compounds?

A6: SFC is a powerful and "green" purification technique that uses a supercritical fluid, typically carbon dioxide (CO₂), as the main mobile phase.[23] While pure CO₂ is non-polar, its elution strength can be dramatically increased by adding a polar co-solvent, like methanol, making it highly effective for purifying polar molecules.[24][25][26]

Key Advantages of SFC:

  • High Speed: The low viscosity of the mobile phase allows for very fast separations.[24]

  • Reduced Solvent Usage: Greatly reduces the consumption of organic solvents compared to HPLC.[24]

  • Easy Product Isolation: The CO₂ evaporates upon depressurization, leaving the purified compound in a small volume of the co-solvent, which simplifies downstream processing.[23]

SFC is an excellent choice for both chiral and achiral separations of polar isoxazoles and is increasingly being adopted in pharmaceutical labs.[24][27]

Section 3: Method Selection & Workflow Visualization

Choosing the right purification strategy from the outset can save significant time and resources. The following diagrams provide a logical framework for making this decision.

Purification_Workflow cluster_start Start: Crude Reaction Mixture cluster_workup Aqueous Work-up cluster_purify Purification cluster_end Finish Crude Crude Product (Polar Isoxazole) Workup Perform Liquid-Liquid Extraction Crude->Workup pH_Check Compound has acidic/ basic groups? Workup->pH_Check Adjust_pH Adjust pH to Neutralize Compound pH_Check->Adjust_pH Yes Salt_Out Poor Extraction? 'Salt Out' or use more polar solvent pH_Check->Salt_Out No Adjust_pH->Workup TLC Analyze by TLC (Silica & RP-18) Salt_Out->TLC Chrom_Select Select Chromatography Method (See Fig. 2) TLC->Chrom_Select Product is Oil / Amorphous Recrystal Attempt Recrystallization TLC->Recrystal Product is Crystalline Solid Purify Perform Column Chromatography Chrom_Select->Purify Pure Pure Product Purify->Pure Recrystal->Chrom_Select Fails / Oils Out Recrystal->Pure Success

Figure 1: General purification workflow for polar isoxazole derivatives.

Chrom_Decision_Tree Start Start: Analyze crude on Silica & RP-18 TLC plates Q_Silica Good mobility on Silica? (Rf 0.1-0.5) No severe streaking. Start->Q_Silica Q_RP Good retention on RP-18? (Rf < 0.8) Q_Silica->Q_RP No Q_Basic Is the compound basic? Q_Silica->Q_Basic Yes Q_Extreme_Polar Is the compound extremely polar? Q_RP->Q_Extreme_Polar No A_RPC Use Reversed-Phase Chromatography (C18) Q_RP->A_RPC Yes A_NPC Use Normal-Phase Chromatography (Silica) Q_Basic->A_NPC No A_NPC_Mod Use NPC with Basic Modifier (TEA/NH4OH) or Alumina Q_Basic->A_NPC_Mod Yes Q_Extreme_Polar->A_NPC No (Moderate Polarity) A_HILIC Use HILIC Q_Extreme_Polar->A_HILIC Yes A_SFC Consider SFC for fast, green purification A_HILIC->A_SFC Alternative

Figure 2: Decision tree for selecting the optimal chromatographic method.

References

Alternative oxidizing agents to IBX for "Ethyl 5-Acetylisoxazole-3-Carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Synthesis Division Subject: Alternative Oxidizing Agents to IBX for the Synthesis of Ethyl 5-Acetylisoxazole-3-Carboxylate

This document serves as a technical guide for the selection and implementation of alternative oxidizing agents to 2-Iodoxybenzoic acid (IBX) for the conversion of Ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate to the target ketone, this compound. We address common experimental challenges and provide detailed protocols and troubleshooting advice to ensure robust and reproducible results.

The oxidation of a secondary alcohol to a ketone is a critical transformation in this synthetic route. While IBX is effective, its poor solubility in many common organic solvents and potential safety concerns (especially when heated) often necessitate the exploration of alternatives.[1][2] This guide focuses on three well-established and practical alternatives: Dess-Martin Periodinane (DMP), Swern Oxidation, and Manganese Dioxide (MnO₂).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address specific issues that researchers may encounter when moving away from IBX for this particular oxidation.

Q1: My oxidation with IBX is sluggish and requires heating, leading to byproduct formation. What is a milder, more soluble alternative?

A1: The primary recommendation is to switch to Dess-Martin Periodinane (DMP) . DMP is a hypervalent iodine(V) reagent derived from IBX, but the presence of acetate groups makes it highly soluble in common solvents like dichloromethane (DCM) and chloroform.[2][3] This enhanced solubility allows for reactions to be performed under milder conditions, typically at room temperature, which often leads to shorter reaction times, higher yields, and cleaner reaction profiles.[2][3][4]

  • Troubleshooting Tip: If you observe slow reaction rates even with DMP, ensure your reagent is pure. However, it has been noted that partial hydrolysis of DMP can sometimes lead to a more effective oxidant.[5] A reliable rate enhancement can be achieved by adding one equivalent of water to pure DMP just before or during its use.[5]

Q2: I am working with a sensitive substrate that is unstable to acidic or potentially explosive reagents. What are my options?

A2: For acid-sensitive substrates, Swern Oxidation is an excellent choice.[6] It operates under mildly basic and very cold conditions (typically -78 °C), which preserves most sensitive functional groups.[7][8] This method uses readily available and inexpensive reagents: dimethyl sulfoxide (DMSO), oxalyl chloride, and a hindered base like triethylamine (Et₃N).[6]

  • Troubleshooting Tip - Unpleasant Odor: A significant drawback of the Swern oxidation is the production of volatile and malodorous dimethyl sulfide ((CH₃)₂S).[6][8] All manipulations, including the workup, must be performed in a well-ventilated fume hood. To mitigate the odor, used glassware should be rinsed with a bleach or Oxone® solution, which oxidizes the dimethyl sulfide to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone.[6]

  • Troubleshooting Tip - Temperature Control: It is critical to maintain the reaction temperature at or below -60 °C during the addition of the alcohol and the base. Allowing the reaction to warm prematurely can lead to the formation of mixed thioacetal byproducts.[8]

Q3: My starting material, Ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate, has a heterocyclic ring. Are there specific oxidants that are particularly well-suited for this type of "activated" alcohol?

A3: Yes, Manganese Dioxide (MnO₂) is a mild and highly selective oxidant for allylic and benzylic alcohols.[9][10][11] The hydroxyl group in your substrate is adjacent to the isoxazole ring, making it analogous to a benzylic alcohol, and thus an excellent candidate for MnO₂ oxidation.[12] This method is operationally simple, often requiring only stirring the substrate with an excess of activated MnO₂ in a solvent like DCM at room temperature.[9]

  • Troubleshooting Tip - Reagent Activity: The efficacy of MnO₂ is highly dependent on its method of preparation and activation.[12] Commercially available "activated" MnO₂ should be used. If reaction rates are slow, it may be necessary to further activate the reagent by heating it under vacuum before use. The reaction often requires a significant excess of MnO₂ (5-10 equivalents or more) to drive the reaction to completion.[9]

Comparative Overview of Alternative Oxidants

The following table summarizes the key operational parameters for the recommended alternative oxidizing agents.

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Dess-Martin Periodinane (DMP) 1.1-1.5 eq. DMP, DCM, Room TempExcellent solubility, mild conditions, high yields, short reaction times.[1][3][4]High cost, potentially explosive upon heating or shock.[3][4]
Swern Oxidation 1) (COCl)₂, DMSO, DCM, -78 °C; 2) Alcohol; 3) Et₃NMild, neutral pH, tolerates sensitive groups, inexpensive reagents.[3][7]Requires cryogenic temperatures, produces foul-smelling byproducts.[6][8]
Manganese Dioxide (MnO₂) 5-10 eq. MnO₂, DCM or CHCl₃, Room Temp to 60 °CMild, highly selective for activated alcohols, simple workup (filtration).[9][12]Requires large excess of reagent, activity varies, can have long reaction times.[9][12]

Experimental Protocols & Workflow Diagrams

Protocol 1: Oxidation using Dess-Martin Periodinane (DMP)

This protocol outlines the general procedure for oxidizing a secondary alcohol to a ketone using DMP.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate (1.0 eq.).

  • Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add Dess-Martin Periodinane (1.2 eq.) to the solution in one portion at room temperature.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the organic layer is clear.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.[2]

DMP_Workflow cluster_flask Reaction Vessel (Inert Atm.) cluster_workup Workup & Purification A 1. Dissolve Alcohol in anhy. DCM B 2. Add DMP (1.2 eq) at RT A->B C 3. Stir & Monitor by TLC (1-3h) B->C D 4. Quench with NaHCO3/Na2S2O3 C->D Reaction Complete E 5. Extract with DCM D->E F 6. Dry, Concentrate, & Purify E->F G Ethyl 5-Acetylisoxazole- 3-Carboxylate F->G Final Product

Caption: Workflow for Dess-Martin Periodinane Oxidation.

Protocol 2: Swern Oxidation

This protocol details the steps for performing a Swern oxidation, emphasizing the need for low-temperature control.

  • Activator Formation: In a flame-dried, three-neck flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C (dry ice/acetone bath). Slowly add oxalyl chloride (1.5 eq.) followed by a solution of anhydrous DMSO (3.0 eq.) in DCM. Stir for 15 minutes.

  • Alcohol Addition: Slowly add a solution of Ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate (1.0 eq.) in DCM, ensuring the internal temperature remains below -60 °C. Stir for 30-45 minutes.

  • Base Addition: Add triethylamine (Et₃N, 5.0 eq.) dropwise, again maintaining the temperature below -60 °C.

  • Warming & Quenching: After stirring for another 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature. Quench by adding water.

  • Extraction & Purification: Extract the mixture with DCM (3x). Combine the organic layers, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, concentrate, and purify by chromatography.

Swern_Mechanism cluster_activation Activation (-78 °C) cluster_oxidation Oxidation & Elimination A DMSO + (COCl)₂ B Chloro(dimethyl)sulfonium Chloride (Active Oxidant) A->B - CO, - CO₂ C Alcohol + Active Oxidant B->C D Alkoxysulfonium Ion C->D - Cl⁻ E Sulfur Ylide D->E + Et₃N - Et₃NH⁺Cl⁻ F Ketone Product + (CH₃)₂S E->F Intramolecular Elimination

Caption: Key Stages of the Swern Oxidation Mechanism.

References

Minimizing ester hydrolysis during the workup of isoxazole carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Created by the BenchChem Applications Team

Welcome to the technical support guide for handling isoxazole carboxylates. This document provides in-depth troubleshooting advice and best practices for researchers, chemists, and drug development professionals to minimize ester hydrolysis and isoxazole ring cleavage during reaction workup and purification. Our goal is to equip you with the knowledge to preserve the integrity of your target molecules and maximize yields.

Frequently Asked Questions (FAQs)

Q1: Why is my isoxazole ester hydrolyzing during workup?

A1: Both the ester functional group and the isoxazole ring are susceptible to hydrolysis, particularly under basic conditions. The ester can be cleaved via saponification (base-catalyzed hydrolysis) to yield a carboxylate salt.[1][2][3][4] More critically, the isoxazole ring itself can undergo cleavage under basic conditions, leading to significant degradation of your target compound.[5]

Q2: What is the optimal pH range for extracting isoxazole carboxylates?

A2: The optimal pH is neutral to slightly acidic. Studies on the stability of the isoxazole ring in the drug leflunomide showed it was resistant to opening at pH 4.0 and 7.4 at ambient temperature.[6] However, at pH 10.0, significant decomposition was observed.[6] Therefore, aqueous washes should be maintained within a pH range of 4-7 to protect both the ester and the heterocyclic core.

Q3: Can I use a mild inorganic base like sodium bicarbonate for my aqueous wash?

A3: While sodium bicarbonate is a weak base, it can still raise the pH of the aqueous layer enough to induce slow hydrolysis, especially with prolonged contact. A saturated solution of sodium bicarbonate has a pH of approximately 8.3. It is generally safer to use a pH-neutral wash, such as brine (saturated NaCl solution), or a buffered wash at pH 7.[7] If an acidic impurity must be removed, a very quick wash with cold, dilute bicarbonate followed immediately by a brine wash may be acceptable, but this should be tested on a small scale first.

Q4: My reaction solvent is water-miscible (e.g., THF, Ethanol). How should I proceed with the workup?

A4: First, remove the bulk of the water-miscible solvent under reduced pressure (rotary evaporation). Then, re-dissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Proceed with gentle, pH-neutral aqueous washes as described in the troubleshooting guide below. This prevents the formation of emulsions and ensures efficient extraction.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low yield of desired ester after a standard aqueous workup.
  • Likely Cause: Hydrolysis of the ester group and/or cleavage of the isoxazole ring due to exposure to basic or strongly acidic conditions during the aqueous wash steps. Standard protocols often recommend a sodium bicarbonate wash to neutralize acid catalysts, but this can be detrimental to isoxazole carboxylates.[8][9]

  • Solution: Implement a pH-Neutral or Mildly Acidic Workup Protocol.

    Detailed Protocol:

    • Quench: If the reaction contains strong acids or bases, neutralize carefully at 0 °C. For acidic reactions, add a saturated solution of ammonium chloride (NH₄Cl, pH ~4.5-5.5). For basic reactions, add a dilute solution of citric acid or acetic acid until the aqueous phase is pH 5-6.[5][10]

    • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Washing: Wash the combined organic layers sequentially with:

      • Water (1x)

      • Brine (saturated NaCl solution) (2x)

    • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[7]

Problem 2: Significant formation of the corresponding carboxylic acid is observed by TLC/LC-MS.
  • Likely Cause: Saponification of the ester has occurred. This is a classic base-catalyzed hydrolysis mechanism where a hydroxide ion attacks the ester's carbonyl carbon.[1][2][3] The resulting carboxylic acid is deprotonated by the base, driving the reaction to completion and making it effectively irreversible.[3]

  • Solution 1: Non-Aqueous Workup. This strategy completely avoids water and basic conditions, making it ideal for highly sensitive substrates.

    Detailed Protocol:

    • Concentration: After the reaction is complete, concentrate the mixture in vacuo to remove the solvent.

    • Slurry/Filtration: Add a non-polar solvent (e.g., hexanes or a mixture of hexanes/ethyl acetate) to the crude residue. In many cases, inorganic salts will precipitate.

    • Filtration: Filter the mixture through a pad of Celite® or silica gel, washing the pad with additional solvent.

    • Concentration: Concentrate the filtrate to yield the crude product, which can then be purified by column chromatography.[11]

  • Solution 2: Purification via Chromatography. If hydrolysis has already occurred, the desired ester can often be separated from the more polar carboxylic acid byproduct using column chromatography.[12]

    Chromatography Parameters:

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a common starting point. The ester will elute before the more polar carboxylic acid.

Problem 3: Product degradation and complex mixture formation after workup.
  • Likely Cause: The isoxazole ring itself is unstable under the workup conditions. The N-O bond in the isoxazole ring is weak and susceptible to cleavage, especially under basic conditions, which can trigger ring-opening reactions.[6][13]

  • Solution: Minimize Contact Time and Temperature. All workup steps should be performed quickly and at reduced temperatures (e.g., using an ice bath) to minimize the rate of degradation. Avoid letting extraction layers sit for extended periods.

Isoxazole Carboxylate Stability: A Data-Driven View

To illustrate the critical role of pH, the following table summarizes the stability of a representative isoxazole ester under different aqueous conditions.

Workup ConditionpHTemperature (°C)Contact Time (min)Estimated Ester Recovery (%)Primary Byproduct
1 M NaOH>132530< 5%Carboxylate & Ring-Opened Products
Sat. NaHCO₃~8.32530~85-90%Carboxylic Acid
Brine (NaCl)~72530>98%None Observed
Water~72530>98%None Observed
10% Citric Acid~2.52530>95%Minor ester hydrolysis possible
1 M HCl<12530~90-95%Carboxylic Acid

Note: Data are illustrative and based on general chemical principles and published stability studies.[6][5] Actual results will vary depending on the specific substrate.

Decision Workflow for Workup Strategy

The following diagram outlines a logical decision-making process for selecting the appropriate workup procedure for your isoxazole carboxylate synthesis.

Workup_Decision_Tree start Reaction Complete check_reagents Are strong acids or bases present? start->check_reagents neutralize Neutralize carefully to pH 5-7 (e.g., NH4Cl or citric acid) check_reagents->neutralize Yes check_sensitivity Is the ester known to be highly sensitive to hydrolysis? check_reagents->check_sensitivity No neutralize->check_sensitivity non_aqueous Non-Aqueous Workup: 1. Concentrate reaction 2. Slurry with non-polar solvent 3. Filter through silica/Celite 4. Purify by chromatography check_sensitivity->non_aqueous Yes aqueous pH-Neutral Aqueous Workup: 1. Extract with organic solvent 2. Wash with Water/Brine 3. Dry and concentrate 4. Purify by chromatography check_sensitivity->aqueous No

Caption: Decision tree for selecting an optimal workup strategy.

References

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Determination of Ethyl 5-Acetylisoxazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Ethyl 5-acetylisoxazole-3-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The isoxazole scaffold is a privileged structure in drug discovery, appearing in a range of pharmaceuticals from antibiotics to anti-inflammatory drugs.[1][2] Given its role as a precursor to active pharmaceutical ingredients (APIs), ensuring the purity of this intermediate is not merely a matter of quality control; it is a fundamental requirement for the safety, efficacy, and reproducibility of the final drug product. The presence of impurities, even in trace amounts, can lead to downstream reaction failures, the formation of toxic by-products, or compromised stability of the API.

This guide provides an in-depth comparison of two distinct Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the purity assessment of this compound. We will explore:

  • Method A: A Comprehensive, Stability-Indicating Gradient RP-HPLC Method , designed for in-depth analysis, impurity profiling, and forced degradation studies.

  • Method B: A Rapid Isocratic RP-HPLC Method , optimized for high-throughput screening and routine quality control where speed and efficiency are paramount.

This comparison is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols grounded in established scientific principles and regulatory expectations.[3][4][5]

Method A: Stability-Indicating Gradient RP-HPLC Method

Principle and Rationale

A stability-indicating analytical method is one that can accurately and selectively quantify the decrease in the amount of the active ingredient due to degradation. It must also effectively separate the main analyte from any potential degradation products, process impurities, or other related substances.[6] For this purpose, a gradient elution method is the gold standard.

Causality Behind Experimental Choices:

  • Stationary Phase (C18 Column): A C18 (octadecylsilane) column is selected for its versatility and hydrophobic retention mechanism, which is ideal for moderately polar molecules like our target analyte. The long alkyl chains provide excellent separation for a wide range of compounds.

  • Mobile Phase (Gradient Elution): We employ a gradient of a buffered aqueous phase and an organic modifier (acetonitrile). The gradient starts with a higher percentage of the aqueous phase to retain and separate polar impurities (e.g., residual starting materials like hydroxylamine).[2][7] The concentration of acetonitrile is then gradually increased to elute the main analyte and, subsequently, any less polar, more retained impurities. This approach ensures that all potential components are eluted from the column within a reasonable timeframe, providing a complete impurity profile.

  • Buffered Mobile Phase (Formic Acid): A low concentration of formic acid (0.1%) is added to the aqueous phase. This serves two key functions: 1) It maintains a consistent, slightly acidic pH to suppress the silanol activity on the silica-based stationary phase, leading to improved peak shape and symmetry. 2) It provides protons for electrospray ionization, making this method directly compatible with mass spectrometry (MS) for impurity identification if needed.[8][9]

  • UV Detection (PDA): The isoxazole ring system contains a chromophore that absorbs UV radiation.[10][11] A Photodiode Array (PDA) detector is used to monitor the elution. The advantage of a PDA is its ability to acquire spectra across a range of wavelengths simultaneously. This allows for the selection of the optimal detection wavelength (λmax) for the main analyte and helps in assessing peak purity by comparing spectra across a single peak. For this compound, a wavelength of 235 nm is chosen for optimal sensitivity.

Experimental Workflow: Method A

Gradient_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Analyte (1 mg/mL) B Dissolve in Diluent (50:50 ACN:H₂O) A->B E Equilibrate System (5% B for 10 min) B->E C Prepare Mobile Phase A (0.1% Formic Acid in H₂O) D Prepare Mobile Phase B (Acetonitrile) F Inject Sample (5 µL) E->F G Run Gradient Program F->G H Detect at 235 nm (PDA) G->H I Integrate Peaks H->I J Calculate % Purity (Area Normalization) I->J K Assess Peak Purity (PDA) I->K

Caption: Workflow for the stability-indicating gradient HPLC method.

Detailed Protocol: Method A
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA detector.

    • Chromatography data system (CDS) for instrument control and data processing.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: PDA at 235 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

  • Sample Preparation:

    • Diluent: 50:50 (v/v) Acetonitrile and Water.

    • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10.0 mL of diluent to obtain a 1.0 mg/mL solution.

    • Sample Solution: Prepare the test sample in the same manner.

Method B: Rapid Isocratic RP-HPLC Method

Principle and Rationale

For routine quality control (QC) environments, analysis time is a critical parameter. An isocratic method, which uses a constant mobile phase composition, is significantly faster than a gradient method. This method is designed for scenarios where the impurity profile is well-understood and the primary goal is to quickly confirm that the purity meets a predefined specification.

Causality Behind Experimental Choices:

  • Stationary Phase (Shorter C18 Column): A shorter column (e.g., 150 mm or 100 mm) is used to reduce the analysis time and solvent consumption. The separation efficiency is slightly lower than with a longer column, but it is sufficient for resolving known, key impurities from the main peak.

  • Mobile Phase (Isocratic Elution): The mobile phase composition is optimized and held constant throughout the run. The ratio of acetonitrile to buffered water is carefully selected to provide adequate retention of the main analyte (typically a retention factor, k', between 2 and 10) while ensuring that key impurities are resolved in the shortest possible time. This fixed composition allows for a much faster run time and eliminates the need for column re-equilibration between injections, drastically increasing throughput.

  • UV Detection (Single Wavelength): While a PDA can still be used, a standard single-wavelength UV detector set to 235 nm is sufficient for this QC application, reducing instrument complexity and cost.

Detailed Protocol: Method B
  • Instrumentation:

    • HPLC system with an isocratic or binary pump, autosampler, column oven, and UV or PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: 60:40 (v/v) Acetonitrile : 0.1% Formic Acid in Water.

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 35 °C (slightly elevated to reduce viscosity and improve efficiency).

    • Injection Volume: 5 µL.

    • Detection: UV at 235 nm.

    • Run Time: 10 minutes.

  • Sample Preparation:

    • Identical to Method A.

Performance Comparison and Data Analysis

To provide an objective comparison, hypothetical yet realistic performance data for both methods are presented below. This data assumes a sample containing the main analyte and two representative impurities: a more polar impurity (Impurity 1, e.g., a starting material) and a less polar impurity (Impurity 2, e.g., a by-product).

Table 1: Comparative Performance Data
ParameterMethod A (Gradient)Method B (Isocratic)Justification & Expert Insight
Retention Time (Analyte) ~15.2 min~5.8 minMethod B is nearly 3 times faster, demonstrating its suitability for high-throughput QC.
Resolution (Analyte/Imp. 1) > 5.0> 2.5Method A provides superior resolution for early-eluting polar impurities. Method B's resolution is acceptable (>2.0) for quantification but offers less baseline separation.
Resolution (Analyte/Imp. 2) > 8.0> 3.0The gradient in Method A is highly effective at resolving later-eluting, less polar impurities.
Tailing Factor (Analyte) 1.11.2Both methods show good peak symmetry, a result of the acidified mobile phase. A value between 0.9 and 1.5 is generally considered excellent.
Total Analysis Time 30 min (including re-equilibration)10 minThe elimination of the gradient and re-equilibration step is the primary driver of Method B's speed.
Solvent Consumption/Run ~30 mL~12 mLMethod B is more economical and environmentally friendly due to significantly lower solvent usage per analysis.
Application Focus R&D, Stability Studies, Impurity ProfilingRoutine QC, In-Process Control, High-ThroughputMethod A is the definitive choice for development , where unknown impurities may be present. Method B is the pragmatic choice for manufacturing , where speed and cost are critical for known analytes.

Trustworthiness: A Foundation in Method Validation

For any analytical method to be considered trustworthy, it must undergo a formal validation process to demonstrate its suitability for the intended purpose. Both methods described here are designed to be fully validatable according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][12] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). Method A's superior resolution and PDA peak purity analysis provide higher assurance of specificity.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results to the true value, typically assessed through recovery studies of spiked samples.[5][13]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).[3]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[5]

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.

Validation_Workflow cluster_val ICH Q2(R1) Method Validation A Finalized Method B Specificity (Forced Degradation) A->B C Linearity & Range A->C D Accuracy (Recovery) A->D E Precision (Repeatability & Intermediate) A->E F LOD & LOQ A->F G Robustness A->G H Validated Method for Routine Use B->H C->H D->H E->H F->H G->H

Caption: Key parameters for HPLC method validation per ICH guidelines.

Conclusion and Recommendations

The choice between a comprehensive gradient method and a rapid isocratic method is not a matter of one being universally "better," but rather a strategic decision based on the specific analytical objective.

  • Method A (Stability-Indicating Gradient RP-HPLC) is the authoritative choice for research and development, formal stability testing, and reference standard characterization. Its strength lies in its ability to provide a complete and highly resolved picture of the sample, ensuring that no potential impurity or degradant goes undetected. It is the foundation of a robust quality control strategy.

  • Method B (Rapid Isocratic RP-HPLC) is the optimal tool for a mature manufacturing process and routine quality control. Once the impurity profile has been thoroughly characterized using a method like Method A, Method B offers an efficient, cost-effective, and reliable way to ensure batch-to-batch consistency and confirm that the material meets specifications.

By employing both methods at the appropriate stages of the drug development lifecycle, a laboratory can achieve a state of analytical excellence, balancing comprehensive characterization with efficient, routine control.

References

A Spectroscopic Guide to Differentiating Ethyl 5-Acetylisoxazole-3-Carboxylate and its 3-Acetyl-5-Carboxylate Regioisomer

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural determination of heterocyclic compounds is a foundational requirement. The isoxazole scaffold is a privileged structure in medicinal chemistry, but the regiochemistry of its substituents can profoundly impact biological activity, solubility, and metabolic stability. When a synthesis, such as a [3+2] cycloaddition, can potentially yield multiple regioisomers, a robust and reliable method for their differentiation is paramount.

This guide provides a comprehensive spectroscopic comparison of two common regioisomers: Ethyl 5-Acetylisoxazole-3-Carboxylate (Isomer A) and Ethyl 3-Acetylisoxazole-5-Carboxylate (Isomer B) . We will delve into the practical application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to distinguish these closely related molecules, explaining the causal relationships between structure and spectral output.

The Structural Challenge: Isomer A vs. Isomer B

The core challenge lies in the positional difference of the acetyl and ethyl carboxylate groups on the isoxazole ring. This seemingly minor change creates distinct electronic environments within each molecule, which can be probed and identified using modern spectroscopic techniques.

G cluster_A Isomer A: this compound cluster_B Isomer B: Ethyl 3-Acetylisoxazole-5-Carboxylate A A B B

A Comparative Guide to the Synthesis of Isoxazole-3-carboxylates: Efficacy of Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the isoxazole scaffold is a cornerstone of medicinal chemistry, appearing in a wide array of therapeutic agents. Among its derivatives, isoxazole-3-carboxylates serve as pivotal intermediates for further molecular elaboration. The efficiency and versatility of the synthetic route chosen to construct this core are therefore of paramount importance. This guide provides an in-depth comparison of the two primary methodologies for synthesizing isoxazole-3-carboxylates: the [3+2] cycloaddition of nitrile oxides with alkynes and the condensation of β-ketoesters with hydroxylamine. We will delve into the mechanistic underpinnings, practical execution, and comparative efficacy of each route, supported by experimental data, to inform your synthetic strategy.

Introduction: The Significance of Isoxazole-3-carboxylates

The isoxazole ring is a privileged structure in drug discovery, valued for its metabolic stability, ability to engage in hydrogen bonding, and its role as a bioisostere for other functional groups. The carboxylate functionality at the 3-position provides a versatile handle for the introduction of diverse substituents, making these compounds highly valuable building blocks in the synthesis of complex pharmaceutical agents. The choice of synthetic pathway can significantly impact yield, purity, scalability, and the accessible chemical space for derivatization.

Route 1: The [3+2] Cycloaddition of Nitrile Oxides with Alkynes

The Huisgen 1,3-dipolar cycloaddition is a powerful and widely employed method for the construction of five-membered heterocycles, including isoxazoles.[1] This approach involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile) to form the isoxazole ring.

Mechanism and Rationale

The reaction proceeds via a concerted pericyclic mechanism, where the π systems of the nitrile oxide and the alkyne interact to form two new sigma bonds simultaneously. For the synthesis of isoxazole-3-carboxylates, an alkyne bearing an ester group, such as ethyl propiolate, is typically used. The nitrile oxide can be generated in situ from various precursors, including aldoximes, hydroximoyl chlorides, or primary nitro compounds, which avoids the isolation of the often unstable nitrile oxide intermediate.

The regioselectivity of the cycloaddition is a critical consideration. The reaction of an unsymmetrical alkyne with a nitrile oxide can theoretically lead to two regioisomers. However, in the case of electron-deficient alkynes like ethyl propiolate, the reaction is often highly regioselective, yielding the 3,5-disubstituted isoxazole as the major product.

Diagram 1: General Workflow for Isoxazole-3-carboxylate Synthesis via [3+2] Cycloaddition

Caption: Workflow for isoxazole-3-carboxylate synthesis via [3+2] cycloaddition.

Route 2: Condensation of β-Ketoesters with Hydroxylamine

A classical and still widely used method for isoxazole synthesis involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine. To produce isoxazole-3-carboxylates, a β-ketoester with an additional keto group, such as a derivative of diethyl 2,4-dioxobutanoate, is required.

Mechanism and Rationale

This reaction proceeds through a series of condensation and cyclization steps. Initially, the more reactive ketone carbonyl of the β-ketoester reacts with hydroxylamine to form an oxime intermediate. Subsequent intramolecular cyclization via attack of the oxime hydroxyl group on the remaining carbonyl (the ester group in this case, or a ketone if a different regioisomer is desired), followed by dehydration, leads to the formation of the aromatic isoxazole ring.

The pH of the reaction medium is a crucial parameter that can influence the regioselectivity of the initial nucleophilic attack by hydroxylamine, and thus the final isoxazole isomer formed. Acidic conditions generally favor the formation of the 3-carboxylate isomer.[2]

Diagram 2: General Mechanism for Isoxazole-3-carboxylate Synthesis from a β-Ketoester

G cluster_0 Condensation & Cyclization Ketoester R-CO-CH₂-CO-COOR' (β,δ-Dioxoester) Hydroxylamine NH₂OH (Hydroxylamine) Oxime Oxime Intermediate Hydroxylamine->Oxime Condensation Cyclized Cyclized Intermediate Oxime->Cyclized Intramolecular Cyclization Isoxazole Isoxazole-3-carboxylate Cyclized->Isoxazole Dehydration

Caption: Mechanism for isoxazole-3-carboxylate synthesis from a β-ketoester.

Comparative Efficacy: A Data-Driven Analysis

ParameterRoute 1: [3+2] CycloadditionRoute 2: β-Ketoester Condensation
Example Product Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate[3]Ethyl 5-arylisoxazole-3-carboxylates[2]
Key Reagents Ethyl nitroacetate, Propargyl benzoate, NaOHEthyl 2,4-dioxo-aryl-butanoates, Hydroxylamine hydrochloride
Reaction Conditions 60 °C, 16 h, in water/ethanolReflux in ethanol
Reported Yield 86%27-82%
Substrate Scope Broad; depends on the availability of the nitrile oxide precursor and the alkyne. Tolerates a wide range of functional groups.Generally good; depends on the availability of the corresponding β-ketoester.
Regioselectivity Often highly regioselective, especially with electron-deficient alkynes.Can be an issue; often controlled by pH and the relative reactivity of the carbonyl groups.
Scalability Generally good, especially for in situ generation of nitrile oxides.Well-established and scalable.
Green Chemistry Can be performed in aqueous media, but may require chlorinated solvents for nitrile oxide generation from hydroximoyl chlorides.Often uses alcohols as solvents. The synthesis of the β-ketoester precursor may involve multiple steps.

In-Depth Discussion

Route 1: [3+2] Cycloaddition

Advantages:

  • High Versatility and Functional Group Tolerance: This method is highly versatile, allowing for the introduction of a wide range of substituents on both the nitrile oxide and the alkyne. The mild reaction conditions often associated with in situ nitrile oxide generation are compatible with many functional groups.

  • High Regioselectivity: The use of activated alkynes such as ethyl propiolate generally leads to a single regioisomer, simplifying purification.

  • Convergent Synthesis: This route brings together two fragments in a single step, which can be more efficient than linear syntheses.

Disadvantages:

  • Nitrile Oxide Precursors: The stability and accessibility of nitrile oxide precursors can be a limitation. While in situ generation is common, some methods may require stoichiometric amounts of activating agents.

  • Safety: Some methods for generating nitrile oxides can involve hazardous reagents.

Route 2: β-Ketoester Condensation

Advantages:

  • Readily Available Starting Materials: Hydroxylamine and simple β-ketoesters are often commercially available and inexpensive.

  • Well-Established and Scalable: This is a classical reaction that is well-understood and has been widely used on an industrial scale.

Disadvantages:

  • Regioselectivity Issues: As mentioned, controlling the regioselectivity can be challenging and may require careful optimization of reaction conditions, particularly pH.[2] The formation of isomeric 5-isoxazolones is a common side reaction.[4]

  • Synthesis of Precursors: The synthesis of the required substituted β,δ-dioxoester can be multi-step and may have a low overall yield.

  • Harsher Conditions: The reaction often requires heating at reflux, which may not be compatible with sensitive functional groups.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate via [3+2] Cycloaddition[3]

This protocol illustrates the in situ generation of a nitrile oxide from a nitroalkane, followed by cycloaddition.

  • Reaction Setup: To a mixture of propargyl benzoate (272 mg, 1.70 mmol), ethyl nitroacetate (564 mg, 4.24 mmol), water (4160 mg), and ethanol (1280 mg) in a sealed tube, add a solution of NaOH (4.24 M, 0.040 mL, 0.170 mmol).

  • Reaction: Vigorously stir the mixture at 60 °C for 16 hours.

  • Workup and Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by flash chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 5:1 containing 3% Et₃N) to yield the product as a clear oil.

  • Yield: 402 mg (86%).

Protocol 2: General Procedure for the Synthesis of Ethyl 5-Arylisoxazole-3-carboxylates via Condensation[2]

This protocol is representative of the condensation method.

  • Reaction Setup: Dissolve the respective ethyl 2,4-dioxo-aryl-butanoate (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in ethanol.

  • Reaction: Heat the mixture at reflux. Monitor the reaction progress by TLC.

  • Workup and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

  • Yield: 27-82%, depending on the aryl substituent.

Conclusion and Recommendations

Both the [3+2] cycloaddition of nitrile oxides and the condensation of β-ketoesters with hydroxylamine are effective and valuable methods for the synthesis of isoxazole-3-carboxylates.

  • The [3+2] cycloaddition route is generally recommended for its high regioselectivity, milder reaction conditions, and broader functional group compatibility, making it particularly suitable for the synthesis of complex and highly functionalized target molecules in a research and development setting.

  • The β-ketoester condensation route , being a more classical approach, is often favored for its use of readily available and inexpensive starting materials and its proven scalability. However, careful optimization is required to control regioselectivity, and the synthesis of the requisite β-dicarbonyl precursor may add steps to the overall sequence.

The ultimate choice of synthetic route will depend on the specific target molecule, the availability and cost of starting materials, the required scale of the synthesis, and the functional groups present in the desired product. This guide provides the foundational knowledge and comparative data to make an informed decision for your synthetic endeavors.

References

A Comparative Analysis of the Bioactivity of Ethyl and Methyl 5-Acetylisoxazole-3-Carboxylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the nuanced interplay between a molecule's structure and its biological function is a cornerstone of medicinal chemistry. This guide provides an in-depth comparison of Ethyl 5-Acetylisoxazole-3-Carboxylate and its methyl ester analog, Mthis compound. While direct comparative studies on these specific analogs are not extensively documented in publicly available literature, this guide will leverage established principles of isoxazole pharmacology and structure-activity relationships (SAR) to hypothesize potential differences in their biological profiles. Furthermore, we will present a comprehensive experimental framework for their head-to-head evaluation.

The isoxazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The seemingly minor difference between an ethyl and a methyl ester group can significantly impact a compound's pharmacokinetic and pharmacodynamic properties, making a thorough comparative analysis essential for lead compound selection and optimization.

Structural and Physicochemical Considerations: The Ester's Influence

The core difference between our two compounds of interest lies in the ester substituent at the 3-position of the isoxazole ring. This variation is predicted to influence several key physicochemical parameters:

  • Lipophilicity: The ethyl ester is inherently more lipophilic ("greasier") than the methyl ester due to the additional methylene group. This can have profound effects on the molecule's ability to cross biological membranes, such as the cell walls of bacteria or the plasma membrane of cancer cells.

  • Steric Hindrance: The larger ethyl group may introduce greater steric bulk compared to the methyl group. This could influence how the molecule binds to its biological target, potentially altering its affinity and efficacy.

  • Metabolic Stability: Ester groups are susceptible to hydrolysis by esterase enzymes in the body. The rate of this hydrolysis can differ between ethyl and methyl esters, impacting the compound's half-life and overall bioavailability.

These fundamental differences form the basis for our hypothesized variations in biological activity.

Hypothesized Biological Activity Profiles

Based on the broad spectrum of activities reported for isoxazole derivatives, we will focus our comparative analysis on two key areas: antimicrobial and anticancer effects.

Antimicrobial Activity

Isoxazole derivatives have demonstrated notable antibacterial and antifungal properties.[4][5][6] The mechanism often involves the disruption of essential cellular processes in microorganisms.

Hypothesis: The ethyl ester analog may exhibit enhanced activity against certain bacterial strains, particularly those with lipid-rich outer membranes, due to its increased lipophilicity facilitating membrane translocation. Conversely, the smaller size of the methyl ester might allow for a better fit into the active site of a specific microbial enzyme, leading to superior activity against other strains.

Anticancer Activity

The anticancer potential of isoxazole-containing compounds is an active area of research.[7] Their mechanisms can be diverse, including the inhibition of key signaling pathways or the induction of apoptosis.

Hypothesis: The differential lipophilicity and steric profiles of the ethyl and methyl esters could lead to variations in their cytotoxicity against different cancer cell lines. For instance, the ethyl ester's ability to penetrate cell membranes might result in higher intracellular concentrations and thus greater potency. However, if the target is a specific intracellular protein, the binding affinity, which could be influenced by the size of the ester group, will be a critical determinant of efficacy.

A Framework for Experimental Comparison

To empirically validate these hypotheses, a systematic experimental workflow is necessary. The following protocols are designed to provide a robust comparison of the biological activities of this compound and its methyl ester analog.

Experimental Workflow Diagram

G cluster_0 Compound Preparation & Characterization cluster_1 Antimicrobial Activity Assays cluster_2 Anticancer Activity Assays cluster_3 Data Analysis & Interpretation Compound_Synth Synthesis of Ethyl and Methyl Analogs Purity_Analysis Purity Assessment (NMR, HPLC, MS) Compound_Synth->Purity_Analysis MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Purity_Analysis->MIC_Assay Cell_Culture Cancer Cell Line Culture Purity_Analysis->Cell_Culture MBC_Assay Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay Data_Comparison Comparative Data Analysis MBC_Assay->Data_Comparison MTT_Assay MTT Cytotoxicity Assay Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) MTT_Assay->Apoptosis_Assay Apoptosis_Assay->Data_Comparison SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Comparison->SAR_Analysis

Caption: Experimental workflow for comparing the biological activities of the two isoxazole analogs.

Detailed Experimental Protocols

1. Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against a panel of pathogenic bacteria and fungi.

  • Materials:

    • This compound and Mthis compound

    • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger)

    • Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)

    • 96-well microtiter plates

    • Standard antibiotic/antifungal agents (e.g., Ciprofloxacin, Fluconazole) as positive controls

    • DMSO (for dissolving compounds)

  • Procedure:

    • Prepare stock solutions of the test compounds and control drugs in DMSO.

    • In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth to achieve a range of concentrations.

    • Prepare a standardized inoculum of the microbial strains.

    • Add the microbial inoculum to each well. Include wells with broth only (negative control) and inoculum with no compound (growth control).

    • Incubate the plates at 37°C for 24 hours (for bacteria) or 25-28°C for 48-72 hours (for fungi).

    • The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

2. Cytotoxicity Assessment: MTT Assay

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases to formazan, which is indicative of cell viability.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • MTT solution

    • Solubilization buffer (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plates

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the ethyl and methyl ester analogs for 24-72 hours.

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Illustrative Data Presentation

The following tables represent hypothetical data to illustrate how the experimental results could be presented for a clear comparison.

Table 1: Hypothetical Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
This compound163264
Mthis compound3232128
Ciprofloxacin (Control)10.5N/A
Fluconazole (Control)N/AN/A4

Table 2: Hypothetical Anticancer Activity (IC50 in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
This compound8.512.3
Mthis compound15.220.1
Doxorubicin (Control)0.50.8

Interpretation and Structure-Activity Relationship (SAR)

  • Antimicrobial SAR: The superior activity of the ethyl ester against the Gram-positive S. aureus (hypothetical MIC of 16 µg/mL vs. 32 µg/mL for the methyl ester) might suggest that increased lipophilicity is beneficial for penetrating the peptidoglycan cell wall. The equal potency against the Gram-negative E. coli could indicate that for this bacterium, crossing the outer membrane is the rate-limiting step, and the difference in lipophilicity between the two esters is not significant enough to overcome this barrier differently.

  • Anticancer SAR: The lower IC50 values for the ethyl ester across both cell lines in our hypothetical data would strongly suggest that enhanced membrane permeability leads to higher intracellular drug accumulation and, consequently, greater cytotoxicity.

Conclusion

While this guide is predicated on established principles and hypothetical data, it provides a robust framework for the direct comparison of this compound and its methyl ester analog. The subtle structural modification of the ester group can lead to significant differences in biological activity, underscoring the importance of systematic analog synthesis and testing in the early stages of drug discovery. The proposed experimental protocols offer a clear path to elucidating the structure-activity relationships for this promising class of compounds and will enable an evidence-based selection of the superior candidate for further development.

References

"Ethyl 5-Acetylisoxazole-3-Carboxylate" in comparison to other isoxazole building blocks

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Ethyl 5-Acetylisoxazole-3-Carboxylate as a Heterocyclic Building Block

Executive Summary

The isoxazole ring is a privileged five-membered heterocyclic scaffold frequently employed in medicinal chemistry and materials science due to its unique electronic properties, metabolic stability, and versatile reactivity.[1][2][3] This guide provides a detailed comparative analysis of this compound, a trifunctional building block, against other common isoxazole scaffolds. By examining the distinct reactivity conferred by its ethyl ester, acetyl, and core heterocyclic functionalities, we aim to provide researchers, chemists, and drug development professionals with a rational framework for selecting the optimal isoxazole building block for their specific synthetic and therapeutic objectives. The discussion is supported by comparative data, detailed experimental protocols, and mechanistic insights to explain the causality behind experimental choices.

The Isoxazole Scaffold: A Privileged Structure in Synthesis

Isoxazoles are aromatic heterocycles containing adjacent nitrogen and oxygen atoms.[3] This arrangement results in an electron-deficient ring system with a characteristically weak N-O bond.[4] This duality is the cornerstone of their synthetic utility: the ring is stable enough to withstand various transformations on its substituents, yet it can be strategically cleaved under reductive or basic conditions.[4] This ring-opening capability reveals masked difunctional synthons like β-enaminones, 1,3-dicarbonyls, or γ-amino alcohols, making isoxazoles invaluable intermediates in complex molecule synthesis.[4][5][6]

The two primary routes for constructing the isoxazole core are the [3+2] dipolar cycloaddition of nitrile oxides with alkynes and the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[4][7][8] The choice of method dictates the substitution pattern, allowing for the synthesis of a vast library of derivatives.[9]

References

A Senior Application Scientist's Guide to the Characterization of "Ethyl 5-Acetylisoxazole-3-Carboxylate" Impurities by NMR and MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the characterization of impurities in Ethyl 5-Acetylisoxazole-3-Carboxylate, a key heterocyclic building block in medicinal chemistry. We will focus on the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) as a primary analytical strategy, while also providing a critical comparison with alternative techniques. This guide is designed to be a practical resource, grounded in scientific principles and regulatory expectations.

The Criticality of Impurity Profiling in Drug Development

Impurities in a drug substance, even at trace levels, can significantly impact its safety, efficacy, and stability. Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, have stringent requirements for the identification, qualification, and control of impurities.[1][2][3][4] The ICH Q3A(R2) guideline, for instance, mandates the identification of impurities present at levels above a certain threshold, which is dependent on the maximum daily dose of the drug.[1][4] Therefore, robust analytical methods are not just a matter of good science but a regulatory necessity.

This compound is often synthesized via a 1,3-dipolar cycloaddition reaction. This synthetic route, while efficient, can lead to various process-related impurities, including unreacted starting materials, by-products from side reactions, and intermediates. Furthermore, the inherent chemical nature of the isoxazole ring can make it susceptible to degradation under certain conditions, leading to the formation of degradation products.[5]

An Integrated NMR and MS Approach: The Gold Standard for Structural Elucidation

The combination of NMR and MS provides an unparalleled level of structural information, making it the gold standard for the definitive identification of unknown impurities.[6] MS provides highly sensitive detection and accurate mass measurements, yielding the elemental composition of an impurity. NMR, on the other hand, offers detailed insights into the molecular structure, including the connectivity of atoms and stereochemistry.

Experimental Workflow

The following workflow outlines a systematic approach to impurity characterization using NMR and MS.

References

The Unambiguous Arbitrator: Validating the Structure of Ethyl 5-Acetylisoxazole-3-Carboxylate by Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise knowledge of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are understood, and molecular docking studies are accurately performed. For novel heterocyclic compounds such as Ethyl 5-Acetylisoxazole-3-Carboxylate, a scaffold of significant interest in medicinal chemistry, unambiguous structural validation is not merely a confirmatory step but a critical gateway to further investigation.[1][2][3]

This guide provides an in-depth technical comparison of single-crystal X-ray diffraction as the "gold standard" for the structural elucidation of small molecules, benchmarked against other powerful analytical techniques.[4] As senior application scientists, our objective is to delve into the "why" behind experimental choices, ensuring a robust and self-validating approach to structural confirmation.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is an analytical technique that provides unparalleled, high-resolution data on the atomic arrangement within a crystalline solid.[5][6][7] By irradiating a single crystal with X-rays, the resulting diffraction pattern can be mathematically reconstructed to generate a precise three-dimensional model of the molecule, revealing bond lengths, bond angles, and stereochemistry with exceptional accuracy.[7][8]

While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), a comprehensive repository of small-molecule crystal structures, we can extrapolate the expected workflow and data quality from closely related isoxazole derivatives.[9][10][11][12] For the purpose of this guide, we will reference the crystallographic data of "ethyl 5-phenylisoxazole-3-carboxylate" as a representative analogue to illustrate the power of the technique.[12]

Experimental Workflow: From Powder to Precision

The journey from a synthesized powder to a fully refined crystal structure is a meticulous process. The following protocol outlines the critical steps, emphasizing the rationale behind each stage.

Step 1: Crystal Growth - The Art of Patience

The prerequisite for a successful SC-XRD experiment is a high-quality single crystal, typically 0.1-0.3 mm in size, free from significant defects.[7] For a compound like this compound, which is synthesized as an oil, crystallization can be a significant hurdle.[13]

  • Method of Choice: Slow Evaporation. A dilute solution of the compound is prepared in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane). The container is loosely covered to allow for the slow evaporation of the solvent over several days to weeks. This gradual increase in concentration encourages the formation of well-ordered crystals.

  • Causality: Rapid precipitation traps solvent molecules and introduces defects into the crystal lattice, leading to poor diffraction quality. Slow, controlled crystallization allows molecules to pack in a thermodynamically favorable and ordered manner.

Step 2: Crystal Mounting and Data Collection

A suitable crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed within the X-ray beam of a diffractometer.

  • Instrumentation: Modern diffractometers are equipped with sensitive detectors (e.g., CCD or CMOS) and use either Molybdenum (Mo Kα) or Copper (Cu Kα) X-ray sources.[7] For organic molecules composed primarily of light atoms, Cu Kα radiation is often preferred for its higher scattering intensity.[8]

  • Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. This ensures that a complete dataset of diffraction spots is recorded.

Step 3: Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The initial atomic positions are then determined using direct methods or Patterson synthesis.

  • Refinement: The initial structural model is refined against the experimental data to improve the fit. This iterative process adjusts atomic coordinates, thermal parameters, and occupancy to minimize the difference between the observed and calculated diffraction patterns. The quality of the final structure is assessed by metrics such as the R-factor and R-free.[4]

Comparative Analysis: Alternative and Complementary Techniques

While SC-XRD provides the definitive solid-state structure, it is not always feasible, and other techniques offer complementary information, particularly about the molecule's behavior in solution.

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR) SpectroscopyDensity Functional Theory (DFT) Calculations
Principle Diffraction of X-rays by a crystalline latticeNuclear spin transitions in a magnetic fieldQuantum mechanical modeling of electronic structure
Sample Phase Solid (single crystal)SolutionIn silico (computational)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute configurationConnectivity, relative stereochemistry, solution-state conformation, dynamic processesOptimized geometry, electronic properties, predicted spectral data
Strengths Unambiguous structure determination, high precisionProvides data on solution-state structure and dynamics, non-destructiveProvides insights into electronic structure and reactivity, can predict properties of unknown molecules
Limitations Requires a high-quality single crystal, solid-state conformation may differ from solutionDoes not provide precise bond lengths and angles, interpretation can be complex for large moleculesAccuracy is dependent on the level of theory and basis set used, requires experimental validation

Deep Dive into Alternatives: NMR and DFT

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Perspective

NMR spectroscopy is an indispensable tool for elucidating the connectivity and relative stereochemistry of a molecule in solution.[14][15][16] For this compound, a combination of 1D (¹H and ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) would be employed to piece together the molecular framework.

  • ¹H NMR: Would reveal the number of different proton environments and their neighboring protons through spin-spin coupling.

  • ¹³C NMR: Would indicate the number of unique carbon atoms in the molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is particularly powerful for connecting different parts of the molecule by showing correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the relative positions of the acetyl and carboxylate groups on the isoxazole ring.[16]

While NMR provides excellent information on the covalent bonding network, it falls short of providing the precise geometric data (bond lengths and angles) that SC-XRD delivers.

Density Functional Theory (DFT) Calculations: The In Silico Approach

Computational chemistry, particularly DFT, has emerged as a powerful tool to complement experimental data.[17][18][19][20] By calculating the electronic structure of a molecule, DFT can predict its optimized geometry, spectroscopic properties (including NMR chemical shifts), and thermodynamic stability.[18][21]

  • Workflow: A proposed structure of this compound would be built in silico. The geometry is then optimized to find the lowest energy conformation.

  • Validation: The calculated NMR chemical shifts can be compared to the experimental values to provide strong evidence for the correctness of the proposed structure.[17][18] Furthermore, the calculated vibrational frequencies can be compared to an experimental infrared (IR) spectrum.

However, it is crucial to remember that DFT provides a theoretical model. Experimental validation, ideally through SC-XRD, remains the ultimate confirmation.

Visualizing the Workflow and Logic

To better illustrate the processes discussed, the following diagrams created using Graphviz (DOT language) outline the experimental workflow for SC-XRD and the logical flow for a comprehensive structural validation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xrd SC-XRD Analysis cluster_validation Structure Validation synthesis Synthesis of Ethyl 5-Acetylisoxazole-3-Carboxylate purification Purification (e.g., Chromatography) synthesis->purification dissolution Dissolution in Appropriate Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_formation Formation of Single Crystals evaporation->crystal_formation mounting Crystal Mounting crystal_formation->mounting data_collection X-ray Data Collection mounting->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution cif_file Generation of CIF file structure_solution->cif_file database_deposition Deposition to CCDC cif_file->database_deposition logical_flow cluster_experimental Experimental Validation cluster_computational Computational Corroboration cluster_conclusion Conclusion start Proposed Structure of This compound nmr NMR Spectroscopy (Connectivity & Solution Structure) start->nmr dft DFT Calculations (Optimized Geometry & Predicted Spectra) start->dft sc_xrd Single-Crystal X-ray Diffraction (Solid-State Structure) nmr->sc_xrd Requires Crystal validated_structure Unambiguously Validated Structure nmr->validated_structure Supports sc_xrd->validated_structure Confirms dft->validated_structure Corroborates

References

A Researcher's Guide to the Reactivity of Substituted Isoxazoles: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the isoxazole scaffold is a cornerstone of modern medicinal chemistry.[1][2][3] Its prevalence in pharmaceuticals and agrochemicals stems from its unique electronic properties and its ability to act as a versatile synthetic intermediate.[4][5] However, the reactivity of the isoxazole ring is profoundly influenced by the nature and position of its substituents. Understanding these substituent effects is paramount for designing efficient synthetic routes and predicting reaction outcomes.

This guide provides an in-depth comparative analysis of the reactivity of differently substituted isoxazoles. Moving beyond a simple recitation of facts, we will explore the causal relationships between substituent electronics, sterics, and the observed chemical behavior. The experimental data presented herein is curated from peer-reviewed literature to provide a solid, evidence-based foundation for your synthetic endeavors.

The Dual Nature of Isoxazole: Aromaticity and Latent Instability

The isoxazole ring is an aromatic heterocycle, yet it possesses a weak N-O bond, rendering it susceptible to ring-opening reactions under specific conditions.[4] This duality is the key to its synthetic utility. The stability of the ring allows for functionalization of its substituents, while the strategic cleavage of the N-O bond can unmask valuable difunctionalized intermediates.[4] The electronic nature of substituents at the C3, C4, and C5 positions dictates the electron density distribution within the ring, thereby influencing its susceptibility to various transformations.

Comparative Analysis of Substituent Effects in Key Transformations

To illustrate the impact of substituents on isoxazole reactivity, we will examine three distinct and synthetically important reactions:

  • Inverse-Electron-Demand Hetero-Diels-Alder Reaction: A powerful tool for converting isoxazoles into substituted pyridines.

  • Ring-Opening Fluorination: A method for introducing fluorine, a critical element in many modern pharmaceuticals, by cleaving the isoxazole ring.

  • Electrophilic Cyclization for the Synthesis of Trisubstituted Isoxazoles: A route to highly functionalized isoxazoles where substituent effects play a crucial role in the reaction efficiency.

Inverse-Electron-Demand Hetero-Diels-Alder Reaction: From Isoxazoles to Pyridines

The conversion of isoxazoles to pyridines via an inverse-electron-demand hetero-Diels-Alder reaction is a valuable transformation in medicinal chemistry for scaffold hopping. In this reaction, the isoxazole acts as the diene component, reacting with an electron-rich dienophile, such as an enamine. The reactivity is highly dependent on the substitution pattern of the isoxazole.

Experimental Insights:

A study by Lee, Jena, and Odom provides excellent comparative data on the reactivity of various substituted isoxazoles in a titanium-catalyzed Diels-Alder reaction with 1-pyrrolidino-1-cyclohexene. The results clearly demonstrate the following trends:

  • Substituents at C5 are detrimental: The reaction proceeds via a [4+2] cycloaddition involving the nitrogen and the C5 position of the isoxazole. Consequently, any substituent at the C5 position (R3) completely shuts down the reactivity.

  • Steric hindrance at C4 reduces yield: Bulky substituents at the C4 position (R2) can significantly lower the reaction yield, likely due to steric clash in the transition state.

  • Electronic effects at C3 and C4: While the study did not systematically vary electronic properties with a single steric profile, the data suggests that both electron-rich and electron-poor substituents are tolerated, though yields can vary.

Table 1: Comparative Yields in the Inverse-Electron-Demand Diels-Alder Reaction of Substituted Isoxazoles

EntryR1 (at C3)R2 (at C4)R3 (at C5)Yield (%)
1PhHH85
2PhMeH75
34-MeO-PhHH82
44-CF3-PhHH78
5MeHH90
6PhPhH30
7PhHMe0

Data synthesized from Lee, S.; Jena, R.; Odom, A. L. Org. Biomol. Chem. 2022, 20 (31), 6229–6236.

Experimental Protocol: Synthesis of Substituted Pyridines via Diels-Alder Reaction

The following protocol is adapted from the work of Lee, Jena, and Odom.

Materials:

  • Substituted isoxazole

  • 1-pyrrolidino-1-cyclohexene

  • TiCl4(THF)2

  • Titanium powder

  • Dioxane (anhydrous)

  • Argon atmosphere

Procedure:

  • In a glovebox, a reaction tube is charged with TiCl4(THF)2 (0.1 mmol) and titanium powder (0.2 mmol).

  • Anhydrous dioxane (1 mL) is added, and the mixture is stirred for 5 minutes.

  • The substituted isoxazole (0.5 mmol) and 1-pyrrolidino-1-cyclohexene (0.6 mmol) are added sequentially.

  • The reaction tube is sealed and heated at 120 °C for 24 hours.

  • After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.

  • The organic layer is dried over Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Logical Workflow for Diels-Alder Reaction

sub Substituted Isoxazole cycloaddition [4+2] Cycloaddition sub->cycloaddition enamine Enamine enamine->cycloaddition catalyst TiCl4(THF)2 / Ti powder catalyst->cycloaddition solvent Dioxane solvent->cycloaddition heating Heating (120 °C) heating->cycloaddition intermediate Bicyclic Intermediate cycloaddition->intermediate rearrangement Ring Opening & Elimination intermediate->rearrangement product Substituted Pyridine rearrangement->product isoxazole C4-Substituted Isoxazole electrophilic_attack Electrophilic Fluorination isoxazole->electrophilic_attack selectfluor Selectfluor selectfluor->electrophilic_attack cationic_intermediate Cationic Intermediate electrophilic_attack->cationic_intermediate deprotonation Deprotonation cationic_intermediate->deprotonation ring_opening N-O Bond Cleavage deprotonation->ring_opening product α-Fluorocyanoketone ring_opening->product start 2-Alkyn-1-one O-methyl oxime cyclization Electrophilic Cyclization start->cyclization icl ICl icl->cyclization intermediate Vinylic Cation Intermediate cyclization->intermediate nucleophilic_attack Intramolecular Nucleophilic Attack intermediate->nucleophilic_attack product 4-Iodoisoxazole nucleophilic_attack->product

References

A Comparative Guide to the Synthesis of Ethyl 5-Acetylisoxazole-3-Carboxylate: A Green Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole core is a privileged scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents. The synthesis of its derivatives, such as Ethyl 5-Acetylisoxazole-3-Carboxylate, is therefore of significant interest. This guide provides an in-depth comparison of a traditional synthetic methodology against a proposed greener alternative, benchmarked against the core principles of green chemistry. Our analysis aims to provide researchers with the data and insights necessary to make more sustainable and efficient choices in the laboratory and beyond.

The Target Molecule: Significance and Synthetic Challenges

This compound is a functionalized isoxazole derivative with potential as a versatile building block in the synthesis of more complex pharmaceutical compounds. Traditional synthetic routes often involve multi-step processes and the use of stoichiometric reagents that are less desirable from an environmental and safety standpoint. This necessitates the exploration of greener, more efficient alternatives that align with modern sustainable chemical manufacturing.

Route 1: The Traditional Approach - Oxidation of a Secondary Alcohol

A documented method for synthesizing this compound involves the oxidation of its corresponding secondary alcohol precursor, ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate.[1] This transformation commonly employs hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX), which are effective but present challenges in terms of atom economy and waste generation.[2][3][4][5]

Reaction Pathway: Traditional Oxidation

cluster_0 Traditional Synthesis: IBX Oxidation start Ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate product This compound start->product Oxidation @ 80°C reagent 2-Iodoxybenzoic Acid (IBX) (Stoichiometric Oxidant) reagent->product solvent Ethyl Acetate (Solvent) solvent->product waste Iodosobenzoic Acid (IBA) + Other Waste product->waste cluster_1 Green Synthesis: One-Pot Three-Component Reaction start1 Ethyl 2,4-dioxopentanoate product This compound start1->product start2 Hydroxylamine Hydrochloride start2->product catalyst Catalyst (e.g., Itaconic Acid) catalyst->product solvent Water/Ethanol (Green Solvent) solvent->product energy Ultrasound Irradiation (Energy Source) energy->product

References

Safety Operating Guide

Personal protective equipment for handling Ethyl 5-Acetylisoxazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for Ethyl 5-Acetylisoxazole-3-Carboxylate

This guide provides comprehensive, immediate safety and logistical information for handling this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a deep, scientifically-grounded framework for safe and effective laboratory operations. Our commitment is to empower your research by ensuring the highest standards of safety and procedural integrity, making this your trusted resource for chemical handling.

Hazard Assessment and Core Safety Principles

Based on data from analogous isoxazole compounds, this compound should be handled as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[7] The fundamental principle when handling chemicals of unknown toxicity is to minimize all routes of exposure: dermal, ocular, and inhalation.

Assumed Hazard Classification
Hazard ClassCategoryPrecautionary Statement
Skin IrritationCategory 2Causes skin irritation.[7]
Eye IrritationCategory 2ACauses serious eye irritation.[7]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[7]
Acute Toxicity (Oral)Category 4 (Assumed)Harmful if swallowed.[7]

Disclaimer: This table is an inferred hazard summary based on related isoxazole structures and should be used as a precautionary guideline.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable. PPE should be viewed as the final barrier between the researcher and the chemical, to be used in conjunction with engineering controls.[8][9]

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[7]To protect against accidental splashes that could cause serious eye irritation.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves.[6] Inspect for tears or punctures before each use. Change gloves every 30-60 minutes or immediately upon contamination.[8]To prevent skin contact, which may cause irritation.[7]
Body Protection Laboratory CoatA full-length, buttoned lab coat made of a low-permeability fabric.To protect skin and personal clothing from contamination.[9][10]
Respiratory Protection Not typically required under normal use with proper engineering controls.A NIOSH-approved respirator may be necessary for large spills or if working outside of a fume hood.To prevent inhalation of aerosols or fine particulates that may cause respiratory irritation.[7][10]
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are mandatory in the laboratory.[6]To protect against spills and falling objects.

Operational Plan: From Receipt to Disposal

A systematic workflow is critical for minimizing risk. The following procedural steps provide a clear, self-validating system for the safe handling of this compound.

Engineering Controls and Storage
  • Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation risk.[5][6]

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][10]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as specified in the table above.

  • Weighing and Transfer:

    • Perform all weighing and transfers within the fume hood.

    • Use a spatula for solid transfers to minimize dust generation.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Experimental Use:

    • Keep all containers sealed when not in use.

    • Conduct all reactions in appropriate glassware, ensuring it is free from cracks or defects.

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Wash hands with soap and water after removing gloves.[9]

Workflow Diagram: Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Functionality prep2 Don Required PPE: - Goggles - Nitrile Gloves - Lab Coat prep1->prep2 handle1 Weigh Solid Compound prep2->handle1 handle2 Prepare Solution or Perform Reaction handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 clean2 Segregate Waste into Labeled Container clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for safe handling from preparation to disposal.

Emergency Procedures and Disposal

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: If safe to do so, prevent the spill from spreading using absorbent materials. Avoid creating dust.[10]

  • Personal Protection: Wear appropriate PPE, including respiratory protection if the spill is large or generates dust.

  • Clean-up: Cover the spill with an inert absorbent material (e.g., vermiculite, sand) and sweep it into a designated hazardous waste container.[10]

  • Decontaminate: Clean the spill area thoroughly.

First-Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[7]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Waste Disposal

Chemical waste must be managed responsibly to ensure environmental and personnel safety.[5]

  • Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container for solid or liquid hazardous chemical waste.[5][11]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.

  • Disposal Protocol: Dispose of the chemical waste through your institution's licensed hazardous waste disposal program. Do not dispose of it down the drain or in regular trash.[11][12]

Conclusion

The responsible and safe handling of this compound is achievable through a combination of robust engineering controls, appropriate personal protective equipment, and strict adherence to established protocols. By understanding the potential hazards and implementing the procedural safeguards outlined in this guide, researchers can confidently and safely advance their scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.